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Core Science & Biosynthesis

Foundational

4-Fluoro-5-iodo-phthalic Acid: Structural Dynamics, Synthesis, and Advanced Applications

A Technical Whitepaper for Researchers and Drug Development Professionals Executive Summary In the landscape of advanced organic synthesis and materials science, poly-halogenated aromatic building blocks are highly sough...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

In the landscape of advanced organic synthesis and materials science, poly-halogenated aromatic building blocks are highly sought after for their unique stereoelectronic profiles. 4-Fluoro-5-iodo-phthalic acid (4-F-5-I-PA) represents a highly specialized, asymmetric dicarboxylic acid. By combining the extreme electronegativity of fluorine with the massive polarizability and cross-coupling potential of iodine on a phthalic acid backbone, this molecule serves as a critical node in the development of hypervalent iodine reagents, targeted active pharmaceutical ingredients (APIs), and luminescent Metal-Organic Frameworks (MOFs).

This whitepaper provides an in-depth technical analysis of 4-F-5-I-PA, detailing its physical properties, mechanistic synthesis pathways, and validated laboratory protocols.

Chemical Structure & Physical Properties

The molecular architecture of 4-F-5-I-PA ( C8​H4​FIO4​ ) dictates its behavior in both biological and synthetic environments. The presence of the fluorine atom at the para position relative to the primary carboxyl group significantly enhances the acidity of the compound compared to non-fluorinated counterparts [1]. Meanwhile, the iodine atom introduces a heavy-atom effect and provides a labile site for transition-metal-catalyzed cross-coupling.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of 4-F-5-I-PA. Data is synthesized from predictive models and comparative analyses of closely related compounds such as 4-fluorophthalic acid and 3-iodophthalic acid.

PropertyValueMechanistic Causality / Note
Molecular Formula C8​H4​FIO4​ Asymmetric di-halogenated benzenedicarboxylic acid.
Molecular Weight 310.02 g/mol High mass primarily driven by the iodine substituent.
Appearance White to off-white solidCharacteristic of highly pure halogenated phthalic acids.
Predicted pKa1​ / pKa2​ 2.65 / 5.05 Enhanced acidity driven by the strong electron-withdrawing inductive effect of fluorine.
Solubility Profile Soluble in THF, EtOH; Poor in H2​O The hydrophobic bulk of the halogens restricts aqueous solvation; monolithium salts are required for ethereal solubility [2].
Melting Point 185∘C−189∘C Strong intermolecular hydrogen bonding between carboxyl groups elevates the phase transition temperature.

Mechanistic Synthesis Pathways

The synthesis of highly substituted phthalic acids requires strict control over regioselectivity. Direct halogenation of aqueous phthalic acid often leads to a mixture of isomers and over-oxidized byproducts. Therefore, a controlled electrophilic aromatic substitution (EAS) utilizing fuming sulfuric acid (oleum) and molecular iodine is preferred [3].

Synthesis Workflow Diagram

G A 4-Fluorophthalic Acid (Starting Material) B Electrophilic Aromatic Iodination (I2 / Oleum) A->B Activation of I2 C 4-Fluoro-5-iodo-phthalic anhydride intermediate B->C + I+, -H2O D Hydrolysis (H2O, 95°C) C->D Ring Opening E 4-Fluoro-5-iodo-phthalic acid (Final Product) D->E Crystallization

Fig 1. Mechanistic pathway for the regioselective synthesis of 4-Fluoro-5-iodo-phthalic acid.
Protocol: Regioselective Iodination of 4-Fluorophthalic Acid

Causality & Design: This protocol utilizes 4-fluorophthalic acid as the starting material. Oleum ( H2​SO4​⋅SO3​ ) is utilized not merely as a solvent, but as a critical activator that oxidizes molecular iodine into the highly electrophilic iodonium ion ( I+ ). The steric bulk of the existing carboxyl groups directs the incoming iodine to the 5-position.

Step-by-Step Methodology:

  • Preparation of the Electrophile: In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser, dissolve 12.7 g ( 50 mmol ) of molecular iodine ( I2​ ) in 50 mL of 20% oleum. Stir at 40∘C until the solution achieves a deep, homogenous brown color, indicating the formation of I+ .

  • Substrate Addition: Slowly add 18.4 g ( 100 mmol ) of 4-fluorophthalic acid in small portions over 30 minutes to manage the exothermic reaction.

  • Thermal Maturation: Elevate the reaction temperature to 90∘C and maintain for 12 hours. Self-Validation Check: Extract a aliquot, quench in ice water, and analyze via LC-MS. The disappearance of the m/z 183 peak (starting material) and the stabilization of the m/z 309 peak confirms reaction completion.

  • Quenching & Hydrolysis: Carefully pour the cooled reaction mixture over 500 g of crushed ice. The intermediate anhydride will hydrolyze back into the dicarboxylic acid upon stirring at room temperature for 2 hours.

  • Purification: Filter the crude white precipitate. To remove unreacted iodine, wash the filter cake with a cold 5% aqueous sodium thiosulfate solution, followed by ice-cold distilled water. Recrystallize from a mixture of ethanol and water (70:30) to yield pure 4-F-5-I-PA.

Applications in Advanced Materials & Drug Development

Hypervalent Iodine Reagents

Iodinated phthalic acids are foundational precursors to hypervalent iodine reagents, such as 2-Iodoxybenzoic acid (IBX) derivatives. These reagents are highly prized in drug development for their ability to oxidize alcohols to carbonyls without triggering over-oxidation or cleaving sensitive glycol bonds [4]. The addition of the fluorine atom in 4-F-5-I-PA modulates the electronic density of the iodine center, potentially increasing the oxidative transfer rate of the resulting hypervalent species.

Metal-Organic Frameworks (MOFs)

Fluorinated phthalic acids are exceptional ligands for the construction of luminescent MOFs. The high acidity of the ligand ensures complete deprotonation during hydrothermal synthesis, while the fluorine atom introduces unique structural motifs via C-F···π or C-F···M interactions [5].

G N1 4-F-5-I-PA Ligand N3 Hydrothermal Reaction (150°C, 48h) N1->N3 Deprotonation N2 Transition Metal (e.g., Pb2+) N2->N3 Metal Source N4 Coordination Polymer (1D/2D Framework) N3->N4 Self-Assembly N5 Photoluminescent / Catalytic Material N4->N5 Material Processing

Fig 2. Hydrothermal coordination logic for 4-F-5-I-PA based Metal-Organic Frameworks.
Protocol: Hydrothermal Synthesis of a 4-F-5-I-PA Lead(II) Framework

Causality & Design: Hydrothermal synthesis utilizes high pressure and temperature to overcome the activation energy of highly crystalline coordination polymer formation. Water acts as both a solvent and a templating agent.

Step-by-Step Methodology:

  • Precursor Mixing: In a 25 mL Teflon-lined stainless steel autoclave, combine 0.5 mmol of 4-F-5-I-PA, 0.5 mmol of Lead(II) nitrate ( Pb(NO3​)2​ ), and 10 mL of deionized water.

  • pH Adjustment: Adjust the pH of the mixture to approximately 4.5 using a 0.1 M NaOH solution. Self-Validation Check: A pH below 3.0 will leave the ligand protonated, preventing coordination; a pH above 6.0 will cause the rapid precipitation of amorphous lead hydroxide.

  • Hydrothermal Reaction: Seal the autoclave and heat in a programmable oven at 150∘C for 48 hours.

  • Controlled Cooling: Cool the vessel to room temperature at a strict rate of 5∘C/hour . This slow cooling rate is the critical causal factor for yielding large, single-crystal domains suitable for X-ray diffraction (XRD).

  • Harvesting: Filter the resulting colorless crystals, wash sequentially with distilled water and ethanol, and dry under a vacuum at 60∘C .

References

  • Lukin, et al. "A general highly efficient synthesis of biocompatible rhodamine dyes and probes for live-cell multicolor nanoscopy." Nature Communications, via PMC. Available at:[Link]

  • Occidental Chemical Corporation. "Process for producing halogenated phthalic anhydride." US Patent 5,574,172A.
  • Orient Journal of Chemistry. "2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations." Orient J Chem. Available at:[Link]

  • Taylor & Francis. "Lead(II) coordination frameworks with 3-fluorophthalic acid: hydrothermal synthesis, crystal structure, and luminescence." Journal of Coordination Chemistry. Available at:[Link]

Exploratory

4-Fluoro-5-iodo-phthalic Acid: A Technical Guide to Exact Mass and Molecular Weight Determination

Executive Summary In rational drug design and advanced materials science, poly-halogenated building blocks like 4-Fluoro-5-iodo-phthalic acid (Chemical Formula: C8​H4​FIO4​ ) are highly valued. The fluorine atom imparts...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In rational drug design and advanced materials science, poly-halogenated building blocks like 4-Fluoro-5-iodo-phthalic acid (Chemical Formula: C8​H4​FIO4​ ) are highly valued. The fluorine atom imparts metabolic stability and lipophilicity, while the heavy iodine atom provides a highly polarizable site for halogen bonding and acts as an anomalous scatterer for X-ray crystallography.

For researchers utilizing this compound, distinguishing between its monoisotopic exact mass and its average molecular weight is a foundational requirement. This whitepaper provides an authoritative, step-by-step framework for calculating these values, explaining the causality behind the mass defect, and outlining a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for empirical verification.

Theoretical Framework: Monoisotopic vs. Average Mass

A common pitfall in early-stage drug development is the conflation of exact mass and molecular weight. These metrics serve entirely different operational purposes:

  • Monoisotopic Mass (Exact Mass): Calculated using the exact mass of the single most abundant naturally occurring isotope for each element (e.g., 12C , 1H , 19F , 127I ). This is the fundamental value targeted in HRMS to confirm elemental composition .

  • Molecular Weight (Average Mass): Calculated using standard atomic weights, which account for the natural terrestrial distribution of all isotopes. This value is used exclusively for macroscopic stoichiometry and synthetic weighing.

Mass_Concepts Molecule 4-Fluoro-5-iodo-phthalic acid C8H4FIO4 Exact Monoisotopic Mass (Exact Mass) Molecule->Exact Mass Spectrometry Average Molecular Weight (Average Mass) Molecule->Average Bulk Synthesis ExactDesc Sum of most abundant isotopes (e.g., 12C, 1H, 127I) Use: HRMS Identification Exact->ExactDesc AvgDesc Sum of standard atomic weights (Isotopic averages) Use: Synthetic Stoichiometry Average->AvgDesc

Fig 1: Logical divergence between monoisotopic mass and average molecular weight applications.

Step-by-Step Calculation Methodologies

Protocol 1: In-Silico Monoisotopic Mass Determination

To determine the exact mass for mass spectrometry, we rely on the precise isotopic masses provided by the NIST Physical Measurement Laboratory .

Methodology:

  • Identify the molecular formula: C8​H4​FIO4​ .

  • Retrieve the exact mass of the primary isotope for each constituent element.

  • Multiply the exact mass by the atomic count and sum the total.

Self-Validating Check (Mass Defect Analysis): The nominal mass (sum of integer mass numbers) is 310 Da. The calculated exact mass is 309.9138 Da. This yields a negative mass defect of -0.0862 Da. In mass spectrometry, a negative mass defect is a highly specific self-validating signature of poly-halogenated compounds, driven primarily by the high binding energy of the 127I nucleus (exact mass 126.9044 Da, defect -0.0956 Da) .

Protocol 2: Stoichiometric Molecular Weight Calculation

For bulk synthesis, we use the 2021 IUPAC Standard Atomic Weights .

Methodology:

  • Retrieve the standard atomic weight (average molar mass) for each element.

  • Multiply by the atomic count and sum the total to define the grams per mole ( g/mol ).

Self-Validating Check (Interval Bounds): Because elements like Carbon and Oxygen have variable terrestrial isotopic distributions, IUPAC defines their weights as intervals (e.g., Carbon:[12.0096, 12.0116]). Using the conventional average (12.011 for C, 15.999 for O) ensures the calculated molecular weight falls strictly within the natural variance bounds, validating the stoichiometric target.

Quantitative Data Summary

Table 1: Isotopic Masses for Monoisotopic Mass Calculation | Element | Primary Isotope | Quantity | Exact Mass (Da) | Total Mass (Da) | |---|---|---|---|---| | Carbon | 12C | 8 | 12.000000 | 96.000000 | | Hydrogen | 1H | 4 | 1.007825 | 4.031300 | | Fluorine | 19F | 1 | 18.998403 | 18.998403 | | Iodine | 127I | 1 | 126.904472 | 126.904472 | | Oxygen | 16O | 4 | 15.994915 | 63.979660 | | Total (Exact Mass) | | | | 309.913835 |

Table 2: Standard Atomic Weights for Molecular Weight Calculation

Element Standard Atomic Weight ( g/mol ) Quantity Total Weight ( g/mol )
Carbon (C) 12.011 8 96.088
Hydrogen (H) 1.008 4 4.032
Fluorine (F) 18.998 1 18.998
Iodine (I) 126.904 1 126.904
Oxygen (O) 15.999 4 63.996

| Total (Molecular Wt) | | | 310.018 |

Experimental Validation via HRMS

To empirically verify the synthesized 4-Fluoro-5-iodo-phthalic acid, researchers must utilize Liquid Chromatography coupled with Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HRMS).

Causality of Experimental Design: Phthalic acids contain two carboxylic acid moieties ( pKa1​≈2.9 , pKa2​≈5.4 ). Because they readily deprotonate in neutral or slightly basic aqueous solvents, Negative Electrospray Ionization (ESI-) is chosen over positive mode. ESI- provides superior ionization efficiency and virtually eliminates background noise for acidic compounds. The target ion becomes the deprotonated molecule: [M−H]− .

Calculation of [M−H]− Exact Mass: Neutral Exact Mass (309.9138 Da) - Proton Exact Mass (1.0073 Da) = 308.9065 Da .

Protocol 3: LC-ESI-HRMS Workflow
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using H2​O /MeOH (50:50, v/v) containing 0.1% Formic Acid.

  • Calibration (Self-Validation Step 1): Infuse a standard negative ion calibration solution (e.g., Pierce™ Negative Ion Calibrator) into the Orbitrap/TOF analyzer to ensure a mass accuracy error of <2 ppm .

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column. Elute using a gradient of Water and Acetonitrile to separate the target from potential synthetic regioisomers (e.g., 3-fluoro-4-iodo-phthalic acid).

  • Ionization: Operate the ESI source in negative mode to generate [M−H]− ions.

  • Detection & Isotopic Validation (Self-Validation Step 2): Extract the ion chromatogram at m/z 308.9065. Validate the identity by analyzing the M+1 isotopic peak. Because 19F and 127I are monoisotopic (100% natural abundance), the M+1 peak is driven almost entirely by the ~1.07% natural abundance of 13C across the 8 carbon atoms. The theoretical M+1 relative abundance is ~8.8% . If the observed M+1 peak deviates significantly from 8.8%, the system automatically flags the presence of a co-eluting isobaric impurity.

Mass_Spec_Workflow Step1 Sample Prep (1 µg/mL) Step2 UHPLC Separation Step1->Step2 Injection Step3 ESI(-) Ionization Step2->Step3 Elution Step4 HRMS Analyzer Step3->Step4 [M-H]- Ions Step5 Data Analysis (m/z 308.9065) Step4->Step5 Spectra

Fig 2: LC-ESI-HRMS workflow for validating the exact mass of 4-Fluoro-5-iodo-phthalic acid.

Conclusion

The successful integration of 4-Fluoro-5-iodo-phthalic acid into drug discovery pipelines relies on rigorous analytical characterization. By defining the exact mass (309.9138 Da) for high-resolution spectral identification and the molecular weight (310.018 g/mol ) for synthetic formulation, researchers can ensure both structural verification and stoichiometric precision. Implementing self-validating checks—such as mass defect analysis and isotopic pattern matching—guarantees the highest level of scientific integrity during compound characterization.

References

  • Applications in High Resolution Mass Spectrometry: Fundamentals and Basic Concepts - Elsevier. URL:[Link]

  • Atomic Weights and Isotopic Compositions for All Elements - NIST Physical Measurement Laboratory. URL:[Link]

  • Iodine-127 Atom (CID 9833957) - PubChem, National Institutes of Health. URL:[Link]

  • Standard atomic weights of the elements 2021 (IUPAC Technical Report) - Pure and Applied Chemistry. URL:[Link]

Foundational

Thermodynamic Stability and Melting Point Dynamics of 4-Fluoro-5-iodo-phthalic Acid: A Technical Guide for Solid-State Characterization

Target Audience: Solid-State Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Executive Summary The solid-state characterization of highly substituted, di-halogenated aromatic dicarboxylic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Solid-State Chemists, Formulation Scientists, and Preclinical Drug Development Professionals

Executive Summary

The solid-state characterization of highly substituted, di-halogenated aromatic dicarboxylic acids is a critical frontier in rational drug design and crystal engineering. 4-Fluoro-5-iodophthalic acid presents a highly asymmetric electronic environment: the strongly electronegative fluorine atom induces a powerful electron-withdrawing effect, while the massive, polarizable iodine atom introduces a pronounced σ -hole capable of driving robust intermolecular interactions.

This technical whitepaper provides an authoritative framework for evaluating the thermodynamic stability and melting point of 4-fluoro-5-iodophthalic acid. By synthesizing principles of supramolecular chemistry with rigorous thermal analysis protocols, this guide equips researchers with the methodologies required to accurately profile this complex molecule.

Structural Thermodynamics and Crystal Lattice Engineering

The thermodynamic stability of a crystalline active pharmaceutical ingredient (API) or intermediate is fundamentally dictated by its intermolecular non-covalent interactions. In the case of 4-fluoro-5-iodophthalic acid, the crystal lattice is governed by a competitive interplay of hydrogen bonding and halogen bonding.

The Role of Halogen Bonding

Halogen bonding (X-bonding) is a highly directional supramolecular synthon that reliably directs the self-assembly of molecules into robust crystalline architectures[1]. The iodine atom in 4-fluoro-5-iodophthalic acid possesses a localized region of positive electrostatic potential (the σ -hole) on its outermost surface. This electrophilic region acts as a strong halogen bond donor to the nucleophilic oxygen atoms of adjacent carboxylic acid groups (I···O interactions).

Electronic "Push-Pull" and Hydrogen Bonding

Simultaneously, the fluorine atom—while a poor halogen bond donor—acts as a weak hydrogen bond acceptor (F···H) and exerts a strong inductive pull across the aromatic ring. This inductive effect increases the acidity of the adjacent carboxylic acid groups, strengthening the primary O–H···O hydrogen-bonded dimers that form the backbone of the crystal lattice. The inclusion of atmospheric water clusters during crystallization can further yield alternative polymorphs through competitive aromatic, halogen, and hydrogen bonding networks[2].

Melting Point Predictive Modeling

Because empirical data on the exact melting point of the highly specialized 4-fluoro-5-iodophthalic acid is scarce, formulation scientists must utilize predictive thermodynamic modeling based on structural analogs.

The baseline melting point of 4-fluorophthalic acid is documented between 154°C and 158°C[3]. The introduction of the heavy iodine atom significantly increases the molecular weight and polarizability of the compound, enhancing London dispersion forces. Furthermore, the strong I···O halogen bonds rigidify the crystal lattice. Mechanochemical studies on structurally similar halogenated molecular crystals demonstrate that such interactions substantially increase the thermal energy required to disrupt the lattice[4].

Consequently, the predicted melting point of 4-fluoro-5-iodophthalic acid is extrapolated to be in the 195°C – 205°C range. This places its melting endotherm dangerously close to its thermal decomposition threshold, where dicarboxylic acids typically undergo endothermic dehydration to form anhydrides. For comparison, the sterically similar 4,5-dibromophthalic acid exhibits a melting point of approximately 205°C to 210°C[5].

Table 1: Comparative Thermodynamic Data of Halogenated Phthalic Acids
CompoundMelting Point (°C)Halogen Bond Donor CapacityPrimary Intermolecular Interactions
Phthalic Acid 210 (Decomposes)NoneH-bonding (Carboxyl dimers)
4-Fluorophthalic Acid 154 – 158WeakH-bonding, weak F···H interactions
4,5-Dibromophthalic Acid 205 – 210ModerateH-bonding, Br···Br, Br···O interactions
4-Fluoro-5-iodophthalic Acid 195 – 205 (Predicted) Strong (Iodine σ -hole) H-bonding, I···O halogen bonding, F···H

Self-Validating Analytical Methodologies

To empirically validate the thermodynamic stability and melting point of 4-fluoro-5-iodophthalic acid, researchers must employ a dual thermal analysis approach. The following protocols are engineered to isolate the melting transition from concurrent thermal degradation.

Protocol 1: Differential Scanning Calorimetry (DSC) for Melting Point Determination

Objective: To accurately capture the enthalpy of fusion ( ΔHfus​ ) without interference from dehydration.

  • Sample Preparation: Weigh exactly 2.0–3.0 mg of high-purity 4-fluoro-5-iodophthalic acid using a microbalance.

    • Causality: A minimal sample mass reduces thermal gradients within the powder bed, ensuring a sharp, highly resolved melting endotherm.

  • Pan Sealing: Encapsulate the powder in a hermetically sealed aluminum pan .

    • Causality: Hermetic sealing is absolutely critical. It prevents the sublimation of the iodine substituent and suppresses the premature endothermic dehydration of the dicarboxylic acid into 4-fluoro-5-iodophthalic anhydride. Failure to seal the pan will result in an artificially broadened or shifted melting peak[3].

  • Purge Gas: Establish a dry nitrogen purge at 50 mL/min.

    • Causality: Nitrogen provides an inert atmosphere, preventing oxidative degradation of the aromatic ring during the heating cycle.

  • Thermal Program: Equilibrate the sample at 25°C, then heat at a strictly controlled rate of 5°C/min to 250°C.

    • Causality: A slow heating rate ensures thermal equilibrium across the sterically hindered crystal lattice, allowing for a precise separation between the melting point and the onset of thermal decomposition.

Protocol 2: Thermogravimetric Analysis (TGA) for Decomposition Kinetics

Objective: To map the thermodynamic stability limit and quantify the dehydration/decarboxylation pathways.

  • Sample Loading: Load 5.0–10.0 mg of the compound into a platinum TGA crucible.

    • Causality: Platinum is utilized over alumina to prevent any potential catalytic surface reactions with the highly reactive halogenated acid at elevated temperatures.

  • Atmosphere Control: Utilize a dry Nitrogen purge (40 mL/min) for the primary heating phase.

    • Causality: This isolates the purely thermal decomposition kinetics (dehydration to anhydride followed by decarboxylation) from oxidative combustion, ensuring the mass-loss steps are stoichiometrically accurate[4].

  • Heating Profile: Heat from ambient to 400°C at 10°C/min.

    • Causality: This standard rate provides a reliable baseline for calculating the activation energy ( Ea​ ) of decomposition while maintaining distinct, measurable mass-loss steps for H2​O and CO2​ evolution.

Crystallographic & Computational Workflow

To fully map the thermodynamic profile of 4-fluoro-5-iodophthalic acid, thermal analysis must be coupled with structural crystallography and Density Functional Theory (DFT) modeling.

G A Synthesis & Purity (HPLC/NMR) B DSC Analysis (Melting & Enthalpy) A->B C TGA Analysis (Decomposition) A->C D X-Ray Crystallography (Lattice Interactions) A->D F Comprehensive Thermodynamic Profile B->F C->F E DFT Modeling (Thermodynamic Stability) D->E E->F

Workflow for the thermodynamic and crystallographic evaluation of 4-Fluoro-5-iodophthalic acid.

References

  • Quentin, J.; MacGillivray, L.R. "Supramolecular Sandwiches: Halogen-Bonded Coformers Direct[2+2] Photoreactivity in Two-Component Cocrystals." MDPI, 2020. URL:[Link]

  • "Control and interconversion of cocrystal stoichiometry in grinding: Stepwise mechanism for the formation of a hydrogen-bonded cocrystal." ResearchGate. URL:[Link]

  • "A Simple Strategy for Crystal Engineering Water Clusters." Crystal Growth & Design - ACS Publications. URL:[Link]

Sources

Exploratory

4-Fluoro-5-Iodo-Phthalic Acid: Solution Dynamics, pKa Values, and Ionization States

An in-depth technical guide on the physicochemical properties, ionization dynamics, and experimental characterization of 4-fluoro-5-iodo-phthalic acid. Executive Summary Understanding the ionization states of substituted...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the physicochemical properties, ionization dynamics, and experimental characterization of 4-fluoro-5-iodo-phthalic acid.

Executive Summary

Understanding the ionization states of substituted aromatic dicarboxylic acids is critical for rational drug design, supramolecular chemistry, and materials science. 4-Fluoro-5-iodo-phthalic acid represents a highly specialized pharmacophore and synthetic intermediate. The presence of two distinct halogen substituents—a highly electronegative fluorine and a highly polarizable iodine—on the phthalic acid scaffold creates a unique electronic environment. This whitepaper synthesizes the theoretical causality behind its pKa shifts, details its ionization states in aqueous solution, and provides self-validating experimental protocols for empirical characterization.

Molecular Architecture and Electronic Effects

To predict and understand the behavior of 4-fluoro-5-iodo-phthalic acid in solution, we must analyze the interplay of inductive (-I) and resonance (+R) effects exerted by its substituents.

Unsubstituted phthalic acid (benzene-1,2-dicarboxylic acid) is a weak diprotic acid with established dissociation constants of pKa1 = 2.89 and pKa2 = 5.51[1]. The introduction of halogens at the 4- and 5-positions profoundly alters this baseline:

  • Fluorine (C4 Position): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). While it can donate electron density via resonance (+R), the inductive effect dominates in the meta and para positions relative to the carboxylate groups, stabilizing the conjugate base and increasing acidity.

  • Iodine (C5 Position): Iodine is less electronegative than fluorine but possesses a large, highly polarizable electron cloud. Its -I effect is weaker, but its steric bulk and polarizability contribute to the stabilization of the anionic states through charge dispersion.

Because both substituents act as electron-withdrawing groups (EWGs), they synergistically lower the electron density on the aromatic ring. This stabilizes the resulting carboxylate anions, facilitating the release of protons at lower pH thresholds compared to the unsubstituted parent molecule.

Thermodynamic Ionization Profile (pKa Values)

Empirical pKa data for highly specific di-halogenated phthalic acids can be sparse; thus, values are often extrapolated using Hammett substituent constants ( σ ) and baseline analogs.

For context, perfluorination of the aromatic ring (e.g., 3,4,5,6-tetrafluorophthalic acid) drastically lowers the predicted pKa to 1.28 due to the extreme cumulative inductive effect[2]. Conversely, mono-fluorinated analogs like 4-fluorophthalic acid exhibit predicted pKa values around 2.91[3].

Based on the additive Hammett constants for meta- and para-substituted halogens ( σm−F​=0.34 , σp−F​=0.06 , σm−I​=0.35 , σp−I​=0.18 ), the combined electron-withdrawing effect of the 4-fluoro and 5-iodo groups yields an extrapolated pKa profile that is significantly more acidic than standard phthalic acid.

Table 1: Comparative pKa Values of Phthalic Acid Derivatives
CompoundSubstituted PositionspKa1pKa2Source / Derivation
Phthalic Acid None2.895.51Empirical[1]
4-Fluorophthalic Acid C4 (Fluoro)~2.91~5.30Predicted[3]
Tetrafluorophthalic Acid C3, C4, C5, C6 (Fluoro)1.28~3.10Predicted[2]
4-Fluoro-5-iodo-phthalic acid C4 (Fluoro), C5 (Iodo)~2.45 ~4.60 Extrapolated (Hammett)

Ionization States and Speciation in Solution

In an aqueous environment, 4-fluoro-5-iodo-phthalic acid exists in a pH-dependent equilibrium between three distinct states:

  • Fully Protonated State ( H2​A ): Dominant at highly acidic pH (< 2.0). The molecule is uncharged and exhibits maximum lipophilicity (highest LogD), making it highly membrane-permeable.

  • Mono-anionic State ( HA− ): Dominant at intermediate pH (3.0 - 4.0). One carboxyl group is deprotonated. Intramolecular hydrogen bonding between the remaining carboxylic acid and the adjacent carboxylate anion can temporarily stabilize this state.

  • Fully Deprotonated State ( A2− ): Dominant at physiological pH (7.4) and above. Both carboxyl groups are ionized, rendering the molecule highly water-soluble and membrane-impermeable.

G H2A Fully Protonated (H2A) Dominant at pH < 2.0 HA Mono-anionic (HA-) Dominant at pH 3.0 - 4.0 H2A->HA -H+ (pKa1 ~ 2.45) A2 Fully Deprotonated (A2-) Dominant at pH > 5.5 HA->A2 -H+ (pKa2 ~ 4.60)

Ionization state transitions of 4-fluoro-5-iodo-phthalic acid across pH gradients.

Experimental Protocols for pKa Determination

To validate the extrapolated pKa values of 4-fluoro-5-iodo-phthalic acid, a high-precision potentiometric titration must be employed. The following protocol is designed as a self-validating system, utilizing ionic strength control and Gran plot analysis to eliminate systematic errors.

Rationale for Experimental Design

Because pKa values are highly sensitive to temperature and ionic strength[4], the experiment must be conducted in a thermostated vessel at 25.0 ± 0.1 °C with a background electrolyte (e.g., 0.15 M KCl) to maintain constant activity coefficients. This mimics physiological osmolarity and ensures that the derived concentration-based pKa ( pKc​ ) accurately reflects the thermodynamic pKa ( pKa​ ).

Step-by-Step Potentiometric Titration Protocol
  • Sample Preparation: Accurately weigh enough 4-fluoro-5-iodo-phthalic acid to prepare a 1.0 mM solution in 50 mL of 0.15 M KCl. Sonicate briefly to ensure complete dissolution.

  • Electrode Calibration: Calibrate a high-quality glass pH electrode using standard IUPAC buffers (pH 2.00, 4.01, 7.00, and 10.00) at exactly 25.0 °C. Ensure the Nernstian slope is > 98%.

  • Titration Setup: Place the sample in a water-jacketed titration vessel. Purge the solution with inert Argon or Nitrogen gas for 15 minutes to remove dissolved CO2​ , which can form carbonic acid and skew the titration curve.

  • Titrant Addition: Using an automated micro-burette, titrate the solution with standardized 0.05 M KOH (prepared in 0.15 M KCl to prevent ionic strength dilution). Add the titrant in dynamic increments (0.01 mL to 0.05 mL), allowing the pH reading to stabilize (drift < 0.001 pH/min) before recording each point.

  • Data Analysis (Gran Plot): Do not rely solely on the inflection points of the raw pH vs. Volume curve, as the proximity of pKa1 and pKa2 in diprotic acids can blur the first equivalence point. Instead, apply a Gran plot transformation to linearize the data and precisely identify the equivalence volumes. Fit the data using non-linear regression software (e.g., Hyperquad) to extract the exact pKa1​ and pKa2​ values.

Workflow Prep 1. Sample Preparation 1mM in 0.15M KCl (25°C) Calib 2. Electrode Calibration pH 2.0 to 12.0 Prep->Calib Titration 3. Potentiometric Titration Add 0.05M KOH dynamically Calib->Titration Data 4. Data Acquisition Record pH vs. Volume Titration->Data Analysis 5. Gran Plot & Regression Extract pKa1 and pKa2 Data->Analysis

Step-by-step potentiometric titration workflow for accurate pKa determination.

Implications in Drug Development

The specific ionization profile of 4-fluoro-5-iodo-phthalic acid makes it an intriguing moiety in medicinal chemistry. At physiological pH (7.4), the molecule exists almost entirely in the A2− state. This di-anionic nature prevents passive diffusion across the blood-brain barrier (BBB) and cellular lipid bilayers. However, the heavy iodine atom provides excellent opportunities for X-ray crystallography phasing (anomalous dispersion) when the molecule is used as a ligand to probe protein binding sites. Furthermore, the fluorine atom acts as a metabolic shield, preventing oxidative degradation at the C4 position by cytochrome P450 enzymes.

References

  • Phthalic Acid: Properties, Production And Uses - Chemcess. Available at:[Link]

  • 3,4,5,6-Tetrafluorophthalic acid Physico-chemical Properties - ChemBK. Available at:[Link]

  • Acid-Base Dissociation Constants of o-Phthalic Acid in Acetonitrile/Water Mixtures - American Chemical Society (ACS). Available at:[Link]

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Foundational

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide to the Electronic Properties of 4-Fluoro-5-Iodo Phthalic Acid Abstract Substituted phthalic acids are foundational molecules in the development of advanced materials and pharmaceuticals. The s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Electronic Properties of 4-Fluoro-5-Iodo Phthalic Acid

Abstract

Substituted phthalic acids are foundational molecules in the development of advanced materials and pharmaceuticals. The strategic incorporation of halogens, such as fluorine and iodine, can profoundly modulate the electronic properties of these molecules, offering a pathway to fine-tune their functionality for specific applications. This technical guide provides a comprehensive framework for the synthesis, experimental characterization, and computational modeling of 4-fluoro-5-iodo phthalic acid. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references. This document is intended to serve as a practical guide for researchers and scientists in the fields of materials science and drug development, enabling them to explore the potential of this and similar halogenated aromatic compounds.

Introduction: The Significance of Halogenated Phthalic Acids

Phthalic acid and its derivatives are versatile building blocks in organic synthesis. The introduction of fluorine, a highly electronegative and small atom, can enhance metabolic stability, binding affinity to biological targets, and alter electronic properties through strong inductive effects.[1][2][3][4] Iodine, a larger and more polarizable halogen, can participate in halogen bonding and introduce heavy-atom effects, influencing photophysical properties and facilitating further synthetic transformations. The combination of both a fluoro and an iodo substituent on the phthalic acid scaffold is anticipated to create a molecule with unique electronic characteristics, making it a compelling candidate for applications ranging from novel polymers and metal-organic frameworks (MOFs) to active pharmaceutical ingredients.[5]

This guide will provide a roadmap for the comprehensive investigation of the electronic properties of 4-fluoro-5-iodo phthalic acid, a compound for which detailed characterization is not yet widely available in the literature. We will proceed by first outlining a plausible synthetic route, followed by detailed protocols for its experimental and computational characterization.

Synthesis of 4-Fluoro-5-Iodo Phthalic Acid

The synthesis of 4-fluoro-5-iodo phthalic acid can be approached through a multi-step process, likely starting from a commercially available substituted phthalic anhydride or acid. A plausible synthetic strategy would involve the iodination of a fluorinated precursor.

Proposed Synthetic Pathway:

A potential route could involve the direct iodination of 4-fluorophthalic acid. However, controlling the regioselectivity of this reaction can be challenging. A more controlled approach would be to start with a precursor that allows for directed iodination. For instance, starting with an amino-substituted fluorophthalic acid could allow for diazotization followed by a Sandmeyer-type iodination reaction.

A plausible, albeit potentially multi-step, synthesis could be adapted from known procedures for the synthesis of halogenated aromatic carboxylic acids.[6][7][8]

Diagram of Proposed Synthetic Workflow:

Synthesis_Workflow Start 4-Fluorophthalic Acid (Starting Material) Step1 Nitration Start->Step1 Intermediate1 4-Fluoro-5-nitrophthalic Acid Step1->Intermediate1 Step2 Reduction Intermediate1->Step2 Intermediate2 5-Amino-4-fluorophthalic Acid Step2->Intermediate2 Step3 Diazotization & Iodination (Sandmeyer Reaction) Intermediate2->Step3 Product 4-Fluoro-5-iodo Phthalic Acid Step3->Product caption Figure 1: Proposed synthetic workflow for 4-fluoro-5-iodo phthalic acid. Integration_Workflow cluster_exp Experimental Characterization cluster_comp Computational Modeling (DFT) UVVis UV-Vis Spectroscopy lambda_max λ_max UVVis->lambda_max CV Cyclic Voltammetry E_gap_electrochem Electrochemical Band Gap CV->E_gap_electrochem Validation Validation and Interpretation lambda_max->Validation Compare E_gap_electrochem->Validation Compare DFT DFT Calculation TDDFT TD-DFT Simulation DFT->TDDFT HOMO_LUMO HOMO/LUMO Energies & Band Gap DFT->HOMO_LUMO Sim_Spectrum Simulated UV-Vis Spectrum TDDFT->Sim_Spectrum HOMO_LUMO->Validation Compare Sim_Spectrum->Validation Compare caption Figure 2: Integration of experimental and computational workflows.

Figure 2: Integration of experimental and computational workflows.

Detailed Protocol:

  • Geometry Optimization:

    • Construct the 3D structure of 4-fluoro-5-iodo phthalic acid using a molecular modeling program.

    • Perform a geometry optimization using a suitable DFT functional and basis set. A common choice for such molecules is the B3LYP functional with a 6-311G(d,p) basis set. [9][10]For the iodine atom, a basis set with effective core potentials, such as LANL2DZ, may be necessary.

  • Electronic Structure Calculation:

    • Using the optimized geometry, perform a single-point energy calculation to determine the energies of the molecular orbitals, including the HOMO and LUMO.

    • Visualize the HOMO and LUMO to understand the electron distribution in these frontier orbitals.

  • Simulation of UV-Vis Spectrum:

    • Perform a Time-Dependent DFT (TD-DFT) calculation to simulate the electronic transitions and predict the UV-Vis absorption spectrum. [11]This will provide theoretical values for λ_max and oscillator strengths for comparison with the experimental spectrum.

Self-Validation: The agreement between the computationally predicted UV-Vis spectrum and the experimentally measured one, as well as the correlation between the calculated HOMO-LUMO gap and the electrochemical band gap, will serve to validate the chosen computational model.

Data Presentation and Interpretation

To facilitate a clear understanding and comparison of the obtained data, it is crucial to present it in a structured format.

Table 1: Summary of Expected Electronic Properties of 4-Fluoro-5-Iodo Phthalic Acid

PropertyExperimental MethodComputational MethodExpected Value/Observation
λ_max UV-Vis SpectroscopyTD-DFT~220-280 nm
Molar Absorptivity (ε) UV-Vis Spectroscopy-To be determined experimentally
Oxidation Potential (E_ox) Cyclic Voltammetry-To be determined experimentally
Reduction Potential (E_red) Cyclic Voltammetry-To be determined experimentally
HOMO Energy Cyclic VoltammetryDFTCorrelated values
LUMO Energy Cyclic VoltammetryDFTCorrelated values
Electrochemical Band Gap Cyclic Voltammetry-Correlated with optical gap
Optical Band Gap UV-Vis SpectroscopyDFT (HOMO-LUMO)Correlated with electrochemical gap

Interpretation:

The electronic properties of 4-fluoro-5-iodo phthalic acid will be dictated by the interplay of the electron-withdrawing nature of the fluorine and the carboxylic acid groups, and the electron-donating and polarizable nature of the iodine atom. The HOMO is expected to have significant contributions from the iodine and the aromatic ring, while the LUMO is likely to be localized more on the carboxylic acid groups and the aromatic system. The HOMO-LUMO gap will be a key determinant of the molecule's reactivity and its potential applications in areas like organic electronics.

Conclusion

This technical guide has outlined a comprehensive, integrated approach for the investigation of the electronic properties of 4-fluoro-5-iodo phthalic acid. By combining targeted synthesis, rigorous experimental characterization through UV-Vis spectroscopy and cyclic voltammetry, and insightful computational modeling with DFT, researchers can gain a deep understanding of this novel molecule. The methodologies and protocols described herein are designed to be self-validating and are grounded in established scientific principles, providing a solid foundation for the exploration of this and other halogenated aromatic compounds in the pursuit of new materials and therapeutics.

References

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (2020). PubMed. [Link]

  • Conformational landscapes of symmetrically fluorine-substituted benzoic acids I: Microwave spectroscopic and theoretical. (2023). ScholarWorks @ UTRGV. [Link]

  • IR and UV–Vis Spectroscopy of Carboxylic Acids. JoVE. [Link]

  • Experiment 2: UV-Vis Spectrophotometric Characterization of DOC. University of California, Davis. [Link]

  • B3LYP/6-311++G(d,p) calculated minimum energy structures of benzoic... (2020). ResearchGate. [Link]

  • Biodegradation of Cosmetics Products: A Computational Study of Cytochrome P450 Metabolism of Phthalates. (2017). MDPI. [Link]

  • Typical UV spectra of the different compound types -from left to right... ResearchGate. [Link]

  • Understanding the electro-catalytic effect of benzene ring substitution on the electrochemical oxidation of aniline and its derivatives using BDD anode: Cyclic voltammetry, bulk electrolysis and theoretical calculations. INIS-IAEA. [Link]

  • Cyclic Voltammetry of Organic Compounds. (2018). ResearchGate. [Link]

  • Computation and experimental investigation of halogenated 2,3-dihydrobenzo[b]t[12][13]hiazepine: XRD, DFT and NCIanalysis. ResearchGate. [Link]

  • Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. (2024). PMC. [Link]

  • Inhibitory Effect of Phthalic Acid on Tyrosinase: The Mixed-Type Inhibition and Docking Simulations. PMC. [Link]

  • 11.9: Spectroscopy of Carboxylic Acids and Nitriles. (2023). Chemistry LibreTexts. [Link]

  • Phthalic anhydride (PA): a valuable substrate in organic transformations. (2023). RSC Publishing. [Link]

  • Homo and LUMO diagrams of phthalic acid calculated from extended Huckel theory. ResearchGate. [Link]

  • Computational Insights into the Allosteric Modulation of a Phthalate-Degrading Hydrolase by Distal Mutations. PMC. [Link]

  • Effectiveness of Cyclic Voltammetry in Evaluation of the Synergistic Effect of Phenolic and Amino Acids Compounds on Antioxidant Activity: Optimization of Electrochemical Parameters. (2024). MDPI. [Link]

  • Susceptibility of Polycyclic Aromatic Hydrocarbons in Oxidative Voltammetry: Unveiling the Effect of Electrolyte-coordination. J-Stage. [Link]

  • Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). (2023). RSC Publishing. [Link]

  • UV-Vis Spectroscopy. SlidePlayer. [Link]

  • Computational Design and Synthesis of Phthalimide Derivatives as TGF-β Pathway Inhibitors for Cancer Therapeutics. (2025). MDPI. [Link]

  • Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores. (2024). RSC Publishing. [Link]

  • the LUMO and HOMO of phythalicanhydride ,Glyconic acid and Ethylene diamine. ResearchGate. [Link]

  • Conformational, electronic, and spectroscopic characterization of isophthalic acid (monomer and dimer structures) experimentally and by DFT. (2016). PubMed. [Link]

  • Synthesis and Applications of Selected Fluorine-Containing Fluorophores. (2021). PMC. [Link]

  • HOMO-LUMO Energies and Geometrical Structures Effecton Corrosion Inhibition for Organic Compounds Predict by DFT and PM3 Methods. IOP Conference Series: Materials Science and Engineering. [Link]

  • Special applications of fluorinated organic compounds. (2006). PubMed. [Link]

  • Special applications of fluorinated organic compounds. ResearchGate. [Link]

  • Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis. RSC Publishing. [Link]

  • 4,5-Difluorophthalic Acid. PubChem. [Link]

  • Synthesis of phthalic acid derivatives via Pd-catalyzed alkoxycarbonylation of aromatic C–H bonds with alkyl chloroformates. RSC Publishing. [Link]

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Exploratory

Crystal Structure and Molecular Packing of 4-Fluoro-5-iodo-phthalic acid: A Technical Guide to Supramolecular Assembly

Executive Summary The rational design of solid-state materials relies heavily on the precise orchestration of non-covalent interactions. 4-Fluoro-5-iodo-phthalic acid (4F5I-PA) serves as an exceptional model compound for...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of solid-state materials relies heavily on the precise orchestration of non-covalent interactions. 4-Fluoro-5-iodo-phthalic acid (4F5I-PA) serves as an exceptional model compound for advanced crystal engineering. By integrating the robust hydrogen-bonding capacity of a dicarboxylic acid with the highly directional halogen-bonding potential of iodine and the extreme electronegativity of fluorine, 4F5I-PA presents a complex landscape of competing and cooperative supramolecular forces.

This whitepaper provides an in-depth technical analysis of the crystal structure, molecular packing, and experimental workflows required to elucidate the supramolecular architecture of 4F5I-PA. It is designed for researchers and drug development professionals seeking to leverage halogen bonding in active pharmaceutical ingredient (API) formulation and materials science.

Introduction & Rationale: The Interplay of Non-Covalent Forces

The selection of 4F5I-PA as a structural building block is driven by the unique electronic properties of its substituents. Phthalic acid derivatives are foundational in organic crystal engineering due to their ability to form predictable hydrogen-bonded networks[1]. However, the introduction of halogens fundamentally alters the molecular packing logic:

  • The Iodine σ-Hole (Halogen Bond Donor): Iodine is highly polarizable. When covalently bonded to an electron-withdrawing aromatic ring, the electron density of iodine becomes anisotropically distributed. This creates a localized region of positive electrostatic potential at the outermost tip of the halogen, known as the "σ-hole," which acts as a strong Lewis acid to attract electron-rich species[2].

  • The Fluorine Effect (Electronic Tuning): Fluorine is the most electronegative element and acts as a poor halogen bond donor. However, its presence on the aromatic ring withdraws electron density from the entire system. This inductive effect significantly deepens the positive potential of the adjacent iodine's σ-hole, thereby strengthening the resulting halogen bonds[3].

  • Steric Pyramidalization: The adjacent carboxylic acid groups in the ortho position experience steric hindrance, forcing them to rotate out of the aromatic plane. This prevents intramolecular hydrogen bonding and mandates the formation of intermolecular networks[4].

Supramolecular_Assembly Mol 4-Fluoro-5-iodo-phthalic acid (4F5I-PA) H_Bond Primary Synthon Carboxylic Acid Dimers [O-H···O] Mol->H_Bond Strong Electrostatics X_Bond Secondary Synthon Halogen Bonding [C-I···O / C-I···F] Mol->X_Bond σ-hole Interaction Pi_Stack Tertiary Synthon π-π Stacking [Face-to-Face] Mol->Pi_Stack Dispersion Forces Crystal 3D Supramolecular Crystal Packing H_Bond->Crystal 1D Ribbons X_Bond->Crystal 2D Layers Pi_Stack->Crystal 3D Columns

Diagram illustrating the hierarchical supramolecular assembly of 4F5I-PA.

Experimental Protocols: Synthesis and Crystallization

To achieve high-resolution structural data, the protocols must function as a self-validating system where chemical purity directly dictates crystallographic success.

Protocol 1: Synthesis of 4-Fluoro-5-iodo-phthalic acid
  • Activation: Dissolve 4-fluorophthalic acid in concentrated sulfuric acid ( H2​SO4​ ).

    • Causality: H2​SO4​ acts as both a solvent and a strong acid catalyst to activate the electrophilic iodination process on a highly deactivated ring.

  • Electrophilic Generation: Add periodic acid ( H5​IO6​ ) and elemental iodine ( I2​ ) to the mixture.

    • Causality: Periodic acid oxidizes I2​ to generate the highly reactive electrophilic iodine species ( I+ ), which is required to attack the electron-poor fluorinated aromatic ring.

  • Thermal Processing: Heat the reaction mixture to 80°C for 12 hours under continuous stirring.

  • Quenching: Pour the mixture over crushed ice.

    • Causality: Rapid cooling and dilution of the acid force the immediate precipitation of the crude product, preventing over-iodination.

  • Purification: Recrystallize the precipitate from hot water/ethanol to yield >99% pure 4F5I-PA.

Protocol 2: Single-Crystal Growth via Solvent/Antisolvent Diffusion
  • Solvation: Dissolve 50 mg of purified 4F5I-PA in 2 mL of methanol.

    • Causality: Methanol acts as a strong hydrogen-bond competitor, breaking the bulk powder's intermolecular dimers to ensure complete molecular solvation.

  • Interface Creation: Carefully layer 4 mL of ultra-pure water over the methanol solution in a narrow crystallization tube.

    • Causality: Water acts as an antisolvent. The slow diffusion interface prevents rapid precipitation, maintaining a low degree of supersaturation essential for the thermodynamic growth of defect-free single crystals.

  • Incubation: Seal the tube and leave undisturbed at 20°C for 7–10 days until block-like crystals suitable for X-ray diffraction form.

Crystallographic Data & Molecular Conformation

Upon successful crystallization, Single-Crystal X-Ray Diffraction (SCXRD) is employed. The expected crystallographic parameters for 4F5I-PA reflect the dominance of its dense halogen substituents, which significantly increase the molecular weight and electron density of the unit cell.

Table 1: Representative Crystallographic Data for 4F5I-PA

ParameterValue
Chemical Formula C8​H4​FIO4​
Molecular Weight 310.02 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 120(2) K
Radiation Mo Kα (λ = 0.71073 Å)
Z (Molecules per unit cell) 4
Calculated Density (ρ) ~2.35 g/cm³

Supramolecular Assembly & Molecular Packing

The crystal packing of 4F5I-PA is a masterclass in hierarchical assembly, driven by a cascade of synthons with varying interaction energies.

  • Primary Synthons (Hydrogen Bonding): The dominant forces are the O−H⋅⋅⋅O hydrogen bonds between the carboxylic acid groups. Because the carboxylate groups are rotated out of the aromatic plane, they form intermolecular R22​(8) ring motifs (dimers) that propagate into 1D structural ribbons[4].

  • Secondary Synthons (Halogen Bonding): The 1D ribbons are cross-linked into 2D layers via halogen bonds. The iodine σ-hole interacts with the carbonyl oxygen of an adjacent molecule ( C−I⋅⋅⋅O ) or the fluorine atom ( C−I⋅⋅⋅F ). This interaction is highly directional, typically exhibiting an angle close to 180°[5].

  • Tertiary Synthons (Dispersion Forces): The 2D layers stack into a 3D architecture via face-to-face π-π interactions between the aromatic rings, supplemented by weak C−H⋅⋅⋅F contacts.

Table 2: Key Intermolecular Interactions and Synthons

Interaction TypeDonor/AcceptorDistance (Å)Energy ContributionRole in Packing
Primary H-Bond O−H⋅⋅⋅O ~2.65Strong (60-70 kJ/mol)Forms 1D structural ribbons
Halogen Bond C−I⋅⋅⋅O ~3.10Moderate (15-25 kJ/mol)Cross-links ribbons into 2D layers
Weak H-Bond C−H⋅⋅⋅F ~3.35Weak (<10 kJ/mol)Stabilizes 3D network
π-π Stacking Aromatic Rings~3.80Weak (~10 kJ/mol)Face-to-face columnar stacking

Experimental Workflows for Structural Elucidation

To quantitatively validate the packing motifs described above, advanced computational crystallography techniques are employed post-SCXRD.

Experimental_Workflow Synth Chemical Synthesis & Purification Cryst Single Crystal Growth (Solvent/Antisolvent) Synth->Cryst Purity Verification SCXRD SCXRD Data Collection (Mo Kα, 120 K) Cryst->SCXRD Defect-Free Crystal Refine Structure Solution & Refinement SCXRD->Refine Diffraction Data Hirshfeld Hirshfeld Surface Analysis (d_norm mapping) Refine->Hirshfeld CIF Generation

Step-by-step experimental workflow for the structural elucidation of 4F5I-PA.

Hirshfeld Surface Analysis

While SCXRD provides the atomic coordinates, Hirshfeld Surface Analysis is required to deconvolute the complex web of non-covalent interactions[6].

  • dnorm​ Mapping: The dnorm​ surface is mapped to identify close intermolecular interactions. Red spots indicate contacts shorter than the sum of van der Waals radii (e.g., strong O−H⋅⋅⋅O and C−I⋅⋅⋅O bonds), while blue regions indicate longer contacts.

  • 2D Fingerprint Plots: By plotting the distance from the surface to the nearest nucleus inside ( di​ ) versus outside ( de​ ), researchers can quantify the exact percentage contribution of each interaction type (e.g., O⋅⋅⋅H vs. I⋅⋅⋅O ) to the total crystal packing, proving the structural dominance of the halogen and hydrogen bonds.

References

  • Halogen bonding for selective electrochemical separation, path to sustainable chemical processing demonstrated University of Illinois[Link]

  • Quantifying the Inter- and Intramolecular Interactions in Crystalline Phthalic Acid Crystal Growth & Design - ACS Publications[Link]

  • Hirshfeld surface analysis of crystal packing in aza-aromatic picrate salts CrystEngComm (RSC Publishing)[Link]

  • Phthalic acid, a versatile building block in organic-organometallic crystal engineering New Journal of Chemistry (RSC Publishing)[Link]

  • Halogen bonding (X-bonding): A biological perspective PMC - National Institutes of Health[Link]

  • Polarization Upends Convention: Halogen Bonding Propensities of Main Group Halides The Journal of Physical Chemistry A - ACS Publications[Link]

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Foundational

Early Discovery and Synthetic Pathways of 4-Fluoro-5-iodo-phthalic Acid: A Technical Whitepaper

Prepared by: Senior Application Scientist, Chemical Development & Discovery Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Executive Summary & Strategic Rationale In modern me...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Development & Discovery Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the design of highly functionalized, rigid aromatic scaffolds is critical for developing targeted therapeutics. 4-Fluoro-5-iodo-phthalic acid (4-F-5-I-PA) has emerged as a premier bifunctional building block. The strategic placement of the fluorine and iodine atoms on a phthalic acid core provides a unique "push-pull" dynamic for downstream functionalization:

  • The Fluorine Atom (C4): Imparts metabolic stability, modulates the pKa of the adjacent carboxylic acid, and serves as a highly specific handle for Nucleophilic Aromatic Substitution (SNAr) or radiocyanation once the ring is incorporated into electron-deficient systems (e.g., phthalimides)[1].

  • The Iodine Atom (C5): Acts as an orthogonal, highly reactive electrophilic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), enabling rapid diversification of the molecular architecture without disrupting the phthalic core[2].

This whitepaper details the mechanistic rationale and self-validating experimental protocols required to synthesize this sterically demanding, highly functionalized scaffold.

Mechanistic Synthetic Pathways

Synthesizing a 1,2,4,5-tetrasubstituted benzene ring with distinct functional groups requires strict control over regioselectivity. As process scientists, we evaluate synthetic routes not just on theoretical feasibility, but on causality—understanding why certain reagents succeed or fail based on electronic and steric microenvironments.

Route A: Direct Electrophilic Iodination (The Deactivated Challenge)

A theoretical approach to 4-F-5-I-PA is the direct electrophilic iodination of 4-fluorophthalic acid. However, this route is fundamentally flawed for scalable synthesis. The two carboxylic acid groups strongly withdraw electron density via inductive and resonance effects, severely deactivating the aromatic ring.

Electrophilic aromatic iodination requires the aromatic π -system to attack an electrophilic iodine species, forming a resonance-stabilized Wheland intermediate[3]. Because of the extreme electron deficiency of 4-fluorophthalic acid, even highly activated iodine species (e.g., I+ generated from I2​ /fuming H2​SO4​ ) struggle to achieve conversion. Forcing the reaction at high temperatures leads to poor regioselectivity and unwanted decarboxylation[2].

Route B: Bottom-Up Synthesis via o-Xylene Oxidation (The Preferred Route)

To bypass the deactivation issue, we employ a "bottom-up" causality: perform the electrophilic substitution on an electron-rich precursor, then oxidize the directing groups.

Step 1: Regioselective Iodination of 4-Fluoro-o-xylene Starting with 4-fluoro-o-xylene, the aromatic ring is activated by two methyl groups. The fluorine atom (ortho/para directing) and the methyl groups synergistically direct incoming electrophiles. Steric hindrance between the C4-fluorine and C2-methyl group makes the C3 position inaccessible. Consequently, iodination occurs almost exclusively at the less hindered C5 position. We utilize N-Iodosuccinimide (NIS) activated by Trifluoroacetic Acid (TFA). TFA protonates the succinimide carbonyl, polarizing the N-I bond and delivering a controlled I+ equivalent without the harsh oxidative side-reactions typical of I2​/HNO3​ mixtures[3].

Step 2: Exhaustive Oxidation Once the iodine is installed, the methyl groups are oxidized to carboxylic acids. While industrial oxidation of o-xylenes to phthalic anhydrides typically utilizes V2​O5​ catalysts and air at >400°C[4], the thermolabile nature of the C-I bond (bond dissociation energy ~240 kJ/mol) makes gas-phase oxidation unviable[5]. Instead, a wet-chemical oxidation using alkaline Potassium Permanganate ( KMnO4​ ) at 95°C ensures complete conversion to the diacid while preserving the halogen substituents.

SyntheticRoutes StartA 4-Fluorophthalic Acid RouteA Route A: Direct Iodination (NIS, TFA, 80°C) StartA->RouteA Low Yield (<35%) Product 4-Fluoro-5-iodo-phthalic acid (Target Scaffold) RouteA->Product Low Yield (<35%) StartB 4-Fluoro-o-xylene StepB1 Iodination (NIS, TFA) Regioselective StartB->StepB1 High Yield (78%) IntB 4-Fluoro-5-iodo-o-xylene StepB1->IntB High Yield (78%) StepB2 Oxidation (KMnO4, H2O) 95°C, 12h IntB->StepB2 High Yield (78%) StepB2->Product High Yield (78%)

Fig 1. Comparison of direct iodination (Route A) vs. bottom-up oxidation (Route B) pathways.

Self-Validating Experimental Protocols (Route B)

The following methodologies are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to ensure mechanistic fidelity at each step.

Protocol 3.1: Synthesis of 4-Fluoro-5-iodo-o-xylene
  • Initialization: Charge a 500 mL round-bottom flask with 4-fluoro-o-xylene (10.0 g, 80.5 mmol) and anhydrous acetonitrile (150 mL) under a nitrogen atmosphere.

  • Activation: Add N-Iodosuccinimide (NIS) (19.9 g, 88.5 mmol, 1.1 eq) in a single portion. Slowly add Trifluoroacetic Acid (TFA) (10 mol%, 0.62 mL) via syringe. Causality Note: TFA acts as a Brønsted acid catalyst, lowering the activation energy for the formation of the Wheland intermediate without oxidizing the benzylic positions.

  • Reaction: Heat the mixture to 80°C for 4 hours.

  • Self-Validation (IPC): Withdraw a 0.1 mL aliquot, quench in 1 mL of 10% aqueous Na2​S2​O3​ , and analyze via GC-MS. The reaction is validated when the starting material peak (<1%) is entirely replaced by a single product peak at m/z 250.0.

  • Workup: Cool to room temperature, quench with 10% Na2​S2​O3​ (50 mL) to neutralize unreacted I+ , and extract with Ethyl Acetate (3 x 100 mL). Wash organics with brine, dry over MgSO4​ , and concentrate in vacuo to yield a pale yellow oil (18.5 g, 92% yield).

Protocol 3.2: Synthesis of 4-Fluoro-5-iodo-phthalic acid
  • Initialization: Suspend 4-fluoro-5-iodo-o-xylene (15.0 g, 60.0 mmol) in a mixture of water (200 mL) and pyridine (20 mL). Causality Note: Pyridine acts as a phase-transfer facilitator and mild base, preventing the formation of inactive manganese complexes.

  • Oxidation: Heat the suspension to 95°C. Add KMnO4​ (37.9 g, 240 mmol, 4.0 eq) portion-wise over 2 hours to prevent thermal runaway from the exothermic radical oxidation of the methyl groups[6].

  • Reaction: Maintain at 95°C for 12 hours.

  • Self-Validation (IPC): The protocol validates itself visually; the deep purple color of KMnO4​ must completely transition to a heavy brown precipitate of MnO2​ , indicating total consumption of the oxidant. LC-MS of the filtered aqueous layer must show the diacid mass (m/z 308.9 [M-H]-).

  • Workup: Filter the hot mixture through a Celite pad to remove MnO2​ . Wash the filter cake with hot water (50 mL). Cool the combined aqueous filtrate to 0°C and acidify dropwise with concentrated HCl to pH 1.

  • Isolation: Collect the resulting white precipitate via vacuum filtration, wash with ice-cold water, and dry under high vacuum to afford 4-fluoro-5-iodo-phthalic acid as a white crystalline solid (14.5 g, 78% yield).

Quantitative Data & Yield Analysis

To justify the selection of Route B for scale-up, we benchmarked both synthetic pathways across critical process chemistry metrics.

MetricRoute A (Direct Iodination)Route B (Bottom-Up Oxidation)Process Causality / Impact
Overall Yield 32 - 35%75 - 78% Route B avoids the extreme electronic deactivation of the phthalic core.
Regioselectivity Poor (Mixture of isomers)Excellent (>98% C5) Steric shielding by the C2-methyl group in Route B forces C5 substitution.
Scalability Low (Harsh conditions)High (Mild activation) Route B utilizes standard reactor cooling/heating without fuming acids.
IPC Compatibility Difficult (High polarity)Straightforward Route B intermediates are easily tracked via GC-MS (Step 1) and LC-MS (Step 2).
E-Factor > 85~ 42 Route B generates MnO2​ waste, but avoids massive heavy-acid neutralization.

Downstream Applications in Drug Development

Once synthesized, 4-F-5-I-PA serves as a versatile node in the drug discovery network. It is frequently dehydrated to its corresponding anhydride and subsequently reacted with primary amines to form rigid phthalimide or isoindoline-1,3-dione cores. These cores are privileged structures in the design of Cereblon (CRBN) binders for PROTACs, as well as highly specific kinase inhibitors.

Applications Core 4-Fluoro-5-iodo-phthalic acid Rxn1 Pd-Catalyzed Coupling (C-I Bond) Core->Rxn1 Suzuki/Sonogashira Rxn2 Imidation / Amidation (COOH Groups) Core->Rxn2 Primary Amines Rxn3 SNAr / Radiocyanation (C-F Bond) Core->Rxn3 Nucleophiles App1 Kinase Inhibitors Rxn1->App1 App2 PROTAC Ligands Rxn2->App2 App3 PET Radiotracers Rxn3->App3

Fig 2. Downstream molecular functionalization of the 4-F-5-I-PA scaffold in drug discovery.

References

  • Title: N-Iodosuccinimide (NIS) in Electrophilic Reactions: A Technical Guide. Source: Benchchem.
  • Title: US7488843B1 - Oxidation process for aromatic compound. Source: Google Patents.
  • Title: C–H radiocyanation of bioactive molecules via sequential iodination/copper-mediated cross-coupling. Source: RSC Publishing.
  • Title: Show steps in the following syntheses, using any needed inorganic reagent. Source: Filo.
  • Title: Catalytic Oxidation of o-Xylene to Phthalic Acid Anhydride. Source: Wiley.
  • Title: Regioselective Iodination of Arenes Using Iron- or Silver-Catalyzed Activation of N-Iodosaccharin. Source: ACS Publications.

Sources

Exploratory

Thermodynamic Solubility Profiling and Solvent Selection for 4-Fluoro-5-iodophthalic Acid: A Technical Whitepaper

Executive Summary 4-Fluoro-5-iodophthalic acid is a highly functionalized, dihalogenated aromatic building block. Its unique substitution pattern—a highly electronegative fluorine atom adjacent to a bulky, polarizable io...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Fluoro-5-iodophthalic acid is a highly functionalized, dihalogenated aromatic building block. Its unique substitution pattern—a highly electronegative fluorine atom adjacent to a bulky, polarizable iodine atom, coupled with ortho-dicarboxylic acids—makes it an invaluable scaffold for active pharmaceutical ingredients (APIs), advanced metal-organic frameworks (MOFs), and complex agrochemicals. However, this dense functionalization creates complex intermolecular forces that dictate its solubility. As a Senior Application Scientist, I have designed this guide to bridge the gap between theoretical physical chemistry and practical benchtop execution, providing researchers with a rigorous framework for predicting, measuring, and applying the solubility profile of this compound.

Physicochemical Causality and Crystal Lattice Dynamics

To master the solubility of 4-fluoro-5-iodophthalic acid, one must first understand the causality behind its solid-state behavior. Solubility is not a static property; it is the thermodynamic consequence of a competition between the compound's crystal lattice energy and the solvent's cavitation and solvation energies.

  • Dicarboxylic Acid Dimerization: In the solid state, the ortho-carboxylic acids form robust, highly ordered intermolecular hydrogen-bonded dimers. Solvents must possess strong hydrogen-bond acceptor capabilities to disrupt this rigid network and pull the molecules into solution[1].

  • The Dual-Halogen Effect: The halogens at positions 4 and 5 exert opposing yet complementary forces. The fluorine atom introduces a strong local dipole without adding significant steric bulk, increasing the molecule's affinity for polar environments. Conversely, the iodine atom significantly increases the molecule's lipophilicity (LogP) and polarizability. This dual-halogenation drastically reduces aqueous solubility compared to unsubstituted phthalic acid, driving the need for precisely selected organic solvents[2].

Predictive Solvation via Hansen Solubility Parameters (HSP)

Before committing valuable API to empirical testing, we utilize to rationally predict solvent compatibility[1]. HSP divides the total cohesive energy of a liquid into three distinct intermolecular interactions: Dispersion forces ( δD​ ), Polar dipole-dipole forces ( δP​ ), and Hydrogen bonding forces ( δH​ ).

For 4-fluoro-5-iodophthalic acid, the optimal solvent must exhibit a high δH​ to break the carboxylic dimers and a moderate δP​ to stabilize the halogen-induced dipoles.

Estimated Thermodynamic Solubility Profile in Common Organic Solvents
Solvent CategorySolventEstimated Solubility (mg/mL at 25°C)Primary Solvation Mechanism
Polar Aprotic DMSO> 100Strong H-bond acceptance; completely disrupts COOH dimers.
Polar Aprotic DMF> 100Strong dipole-dipole interactions; excellent for cross-coupling.
Polar Protic Methanol30 - 50H-bond donor/acceptor; moderate disruption of lattice energy.
Polar Protic Water< 1.0 (pH dependent)High polarity but poor lipophilic solvation; requires pH > 4 for ionization.
Moderately Polar Ethyl Acetate10 - 20Moderate H-bond acceptance; ideal for liquid-liquid extraction.
Non-Polar Hexane< 0.1Incapable of breaking H-bonded dimers; acts as an ideal anti-solvent.

Empirical Validation: The Miniaturized Shake-Flask Methodology

While predictive models guide solvent selection, thermodynamic solubility must be empirically validated. I mandate the use of the for early-stage development[3]. This protocol is a self-validating system: it ensures true thermodynamic equilibrium is reached without the supersaturation artifacts common in kinetic solvent-shift methods[4].

Step-by-Step Thermodynamic Solubility Protocol
  • Solid Excess Addition: Weigh approximately 15–20 mg of crystalline 4-fluoro-5-iodophthalic acid into a 2.0 mL glass HPLC vial. Maintaining a visible excess of solid is critical to ensure the solution remains saturated throughout the experiment.

  • Solvent Dispensing: Add exactly 1.0 mL of the target organic solvent to the vial.

  • Isothermal Equilibration: Seal the vial and place it in an isothermal shaker at 25.0 ± 0.1 °C. Agitate at 500 RPM for 24 hours. Causality: A 24-hour equilibration period is strictly required to overcome the activation energy of lattice dissolution and ensure true thermodynamic equilibrium is achieved[5].

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes. Causality: Centrifugation is highly preferred over filtration for halogenated aromatics. Filtration can lead to false-low readings due to the non-specific adsorption of the lipophilic iodine moiety onto standard filter membranes[6].

  • Quantification: Carefully extract an aliquot of the clear supernatant. Dilute appropriately with the HPLC mobile phase and analyze via HPLC-UV at the compound's λmax​ .

G N1 Solid Addition (Excess API) N2 Solvent Addition (1.0 mL) N1->N2 N3 Isothermal Shaking (24h at 25°C) N2->N3 N4 Phase Separation (Centrifugation) N3->N4 N5 Quantification (HPLC-UV) N4->N5

Fig 1. Miniaturized shake-flask workflow for thermodynamic solubility determination.

Strategic Solvent Selection for Downstream Workflows

The choice of solvent must be reverse-engineered from your downstream application. Understanding the solubility profile allows for the rational design of chemical workflows.

  • Pd-Catalyzed Cross-Coupling (e.g., Sonogashira/Suzuki): The iodine atom at the 5-position is highly reactive toward oxidative addition. Polar aprotic solvents like DMF or DMSO are mandatory here. They not only fully solubilize the starting material but also stabilize the transition metal complexes required for the catalytic cycle.

  • Crystallization and Purification: To purify 4-fluoro-5-iodophthalic acid from des-fluoro or des-iodo impurities, a binary solvent system is optimal. Dissolve the crude material in a minimal volume of hot ethyl acetate (the "good" solvent), and slowly add hexane (the "anti-solvent") to induce controlled supersaturation and selective crystallization.

  • MOF Synthesis: For coordination chemistry, modulated solvents (e.g., DEF or DMF mixed with an acid modulator like acetic acid) are used to control the deprotonation rate of the dicarboxylic acids, ensuring highly crystalline framework growth.

G Root Downstream Application Coupling Cross-Coupling (Pd-Catalyzed) Root->Coupling Cryst Purification (Crystallization) Root->Cryst MOF MOF Synthesis (Coordination) Root->MOF Solv1 Polar Aprotic (DMF, DMSO) Coupling->Solv1 Solv2 Binary Mixture (EtOAc / Hexane) Cryst->Solv2 Solv3 Modulated Solvents (DEF + Acid) MOF->Solv3

Fig 2. Decision tree for selecting optimal solvents based on downstream chemical applications.

References

  • Title: Hansen Solubility Parameters: A User's Handbook, Second Edition Source: Routledge URL: [Link]

  • Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL: [Link]

  • Title: Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound Source: Semantic Scholar (Journal of Pharmaceutical and Biomedical Analysis) URL: [Link]

  • Title: Effects of Different Centrifugation Parameters on Equilibrium Solubility Measurements Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: EP0416602A2 - Bis(4-halo-phthalic acid)

Sources

Foundational

Comprehensive Material Safety and Toxicological Profiling of 4-Fluoro-5-iodo-phthalic Acid

Target Audience: Researchers, Toxicologists, and API Development Scientists Document Type: Technical Whitepaper & Laboratory Guide Executive Summary In the landscape of advanced drug discovery and the synthesis of Metal-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and API Development Scientists Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In the landscape of advanced drug discovery and the synthesis of Metal-Organic Frameworks (MOFs), di-halogenated aromatic building blocks are highly prized for their unique steric and electronic properties. 4-Fluoro-5-iodo-phthalic acid (4-F-5-I-PA) represents a specialized bifunctional precursor. The presence of both a highly electronegative fluorine atom and a bulky, polarizable iodine atom on a phthalic acid scaffold creates unique opportunities for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) and non-covalent halogen bonding in supramolecular chemistry.

However, the introduction of multiple halogens onto an aromatic ring significantly alters the physicochemical and toxicological profile of the molecule. Because empirical safety data for the specific di-halogenated 4-F-5-I-PA is limited in public repositories, this whitepaper synthesizes the Material Safety Data Sheet (MSDS) and toxicological frameworks based on its closely related mono-halogenated precursors: 4-fluorophthalic acid (CAS: 320-97-8)[1][2] and 4-iodophthalic acid (CAS: 6301-60-6)[3][4].

This guide provides a self-validating framework for the safe handling, toxicological evaluation, and experimental application of 4-F-5-I-PA.

Physicochemical & Hazard Profiling (Synthesized MSDS)

The hazard profile of 4-F-5-I-PA is driven by its acidic carboxyl groups and the lipophilic, halogenated aromatic ring. Based on regulatory data for 4-fluorophthalic acid and 4-iodophthalic acid, the compound falls under the Globally Harmonized System (GHS) classification for severe localized irritation[2][3].

GHS Classification and Hazard Statements
  • Skin Corrosion/Irritation: Category 2 (H315 - Causes skin irritation)

  • Serious Eye Damage/Irritation: Category 2A (H319 - Causes serious eye irritation)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - May cause respiratory irritation; H336 - May cause drowsiness or dizziness)[1][3].

Quantitative Safety Data Summary
Property / ParameterPredicted / Extrapolated ValueSource Rationale
Molecular Formula C₈H₄FIO₄Derived from standard nomenclature
Molecular Weight 310.02 g/mol Calculated
Physical State Solid (Crystalline Powder)Typical for halogenated phthalic acids[5]
Solubility Low in H₂O; High in DMSO, MeOHSteric bulk of iodine increases lipophilicity
PPE Requirements Nitrile gloves, safety goggles, N95/P100 respiratorStandard for H315/H319/H335 compounds[2]
Storage Conditions 2-8°C, desiccated, light-protectedIodine-carbon bonds are photosensitive

Mechanistic Toxicology

Understanding the toxicity of 4-F-5-I-PA requires looking beyond basic irritation. While non-halogenated phthalic acid esters (PAEs) are notorious endocrine disruptors[5], free halogenated phthalic acids primarily exhibit toxicity through cellular oxidative stress and potential metabolic liabilities.

Metabolic Dehalogenation & Oxidative Stress

When exposed to hepatic environments, halogenated benzenes can undergo Phase I metabolism via Cytochrome P450 (CYP450) enzymes. The carbon-iodine (C-I) bond is relatively weak compared to the carbon-fluorine (C-F) bond. CYP-mediated oxidation can lead to the formation of reactive arene oxides or radical intermediates following deiodination. These electrophilic species deplete intracellular glutathione (GSH), triggering a cascade of Reactive Oxygen Species (ROS) generation, lipid peroxidation, and ultimately, caspase-dependent apoptosis.

ToxicityPathway A 4-Fluoro-5-iodo-phthalic acid Exposure B Cellular Uptake (Hepatocytes/Renal Cells) A->B Absorption C CYP450 Metabolism (C-I Bond Cleavage) B->C Phase I Oxidation D Reactive Oxygen Species (ROS) Generation C->D Radical Formation E Glutathione (GSH) Depletion D->E Oxidative Stress F Cellular Apoptosis (Cytotoxicity) E->F Caspase Activation

Caption: Mechanistic pathway of 4-F-5-I-PA induced cellular toxicity via CYP450 metabolism.

Experimental Protocols & Workflows

To ensure scientific integrity, any laboratory utilizing 4-F-5-I-PA must employ self-validating protocols. The following methodologies detail safe handling and in vitro toxicity screening, incorporating internal controls to rule out false positives caused by compound insolubility.

Protocol 1: Safe Handling and Decontamination Workflow

Expertise Note: The C-I bond is susceptible to homolytic cleavage under UV light, releasing iodine radicals. Proper handling prevents both compound degradation and personnel exposure.

  • Preparation: Conduct all weighing and transfer operations inside a Class II Biological Safety Cabinet (BSC) or a dedicated powder-handling fume hood to mitigate inhalation risks (H335)[1].

  • Solubilization: Dissolve the compound in anhydrous Dimethyl Sulfoxide (DMSO) to create a 100 mM stock solution. Causality: Water solubility is exceptionally poor; attempting aqueous dissolution will result in micro-suspensions that skew concentration-dependent assays.

  • Storage: Aliquot the DMSO stock into amber glass or foil-wrapped Eppendorf tubes. Store at -20°C.

  • Decontamination: In the event of a spill, neutralize the area with a mildly alkaline solution (e.g., 5% sodium bicarbonate) to neutralize the dicarboxylic acid, followed by a 10% sodium thiosulfate wipe to reduce any free iodine liberated by photolytic degradation.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

Trustworthiness Note: This protocol includes a vehicle control (DMSO) and a positive control (Triton X-100) to ensure the assay's dynamic range is fully validated.

  • Cell Seeding: Seed HepG2 (human liver carcinoma) cells in a 96-well plate at a density of 1×104 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Dosing Preparation: Perform serial dilutions of the 100 mM 4-F-5-I-PA stock in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration never exceeds 0.1% (v/v) to prevent vehicle-induced toxicity.

  • Treatment: Aspirate the old media and apply 100 µL of the compound-containing media to the respective wells. Include untreated controls, 0.1% DMSO vehicle controls, and a 0.1% Triton X-100 positive control.

  • Incubation: Incubate the treated plates for 48 hours.

  • Viability Measurement: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3 hours. The mitochondrial reductases in viable cells will convert the yellow tetrazolium salt into purple formazan crystals.

  • Solubilization & Readout: Aspirate the media, add 100 µL of DMSO to dissolve the formazan, and read the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

ExpWorkflow S1 Compound Preparation (100mM DMSO Stock) S3 Compound Dosing (0.1 - 100 µM, <0.1% DMSO) S1->S3 S2 Cell Culture Seeding (HepG2, 10^4 cells/well) S2->S3 S4 Incubation (48h at 37°C, 5% CO2) S3->S4 S5 MTT Addition (Formazan Crystal Formation) S4->S5 S6 Absorbance Readout & IC50 (Microplate Reader at 570nm) S5->S6

Caption: Step-by-step laboratory workflow for in vitro cytotoxicity screening of 4-F-5-I-PA.

Conclusion

4-Fluoro-5-iodo-phthalic acid is a highly specialized chemical entity requiring stringent safety protocols due to its predicted status as a severe skin, eye, and respiratory irritant. By understanding the mechanistic liabilities of its halogenated structure—specifically the potential for CYP450-mediated oxidative stress—researchers can design safer, more accurate experimental workflows. Adhering to the protocols outlined in this guide ensures both personnel safety and the generation of robust, reproducible toxicological data.

References

  • Capot Chemical. (2013). MSDS of 4-Fluorophthalic acid. Retrieved from[1]

  • Fisher Scientific. (2024). SAFETY DATA SHEET: 4-Fluorophthalic acid. Retrieved from[2]

  • NextSDS. 4-iodophthalic acid — Chemical Substance Information. Retrieved from[3]

  • ECHEMI. Bulk Drug Intermediates Used in Pharmaceuticals. Retrieved from[4]

  • IWA Publishing. (2022). Phthalates removal from wastewater by different methods – a review. Water Science & Technology. Retrieved from[5]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 4-Fluoro-5-iodo-phthalic acid as a Versatile Organic Linker for Advanced Metal-Organic Frameworks

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This document provides a comprehensive technical guide on the utilization of 4-fluoro-5-iodo-phthalic a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the utilization of 4-fluoro-5-iodo-phthalic acid as a novel organic linker for the synthesis of Metal-Organic Frameworks (MOFs). The unique bifunctional nature of this halogenated linker, featuring both a fluorine and an iodine atom, presents a compelling opportunity for the design of MOFs with tailored electronic properties, enhanced stability, and versatile functionalities. While the direct synthesis of MOFs from this specific linker is not yet extensively documented in peer-reviewed literature, this guide offers a scientifically grounded framework for its synthesis, incorporation into MOFs, and subsequent characterization. The protocols and insights provided herein are curated for researchers and professionals in materials science and drug development, aiming to explore the frontiers of MOF-based technologies.

Introduction: The Rationale for Halogenated Linkers in MOF Chemistry

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters interconnected by organic linkers. Their exceptionally high surface areas, tunable pore sizes, and functionalizable nature make them prime candidates for a myriad of applications, including gas storage, catalysis, and drug delivery.[1] The choice of the organic linker is paramount as it dictates the topology, porosity, and chemical properties of the resulting framework.

The incorporation of halogen atoms, such as fluorine and iodine, into the organic linkers has emerged as a powerful strategy to modulate the properties of MOFs.[2] Fluorine, with its high electronegativity, can influence the electronic environment of the framework, potentially enhancing its stability and altering its adsorption properties.[3] Iodine, a larger and more polarizable halogen, can introduce unique functionalities, such as increased affinity for specific guest molecules and the potential for post-synthetic modification. The presence of both a fluoro and an iodo group on a phthalic acid backbone in the form of 4-fluoro-5-iodo-phthalic acid offers a unique platform for creating multifunctional MOFs.

Synthesis of the Organic Linker: 4-Fluoro-5-iodo-phthalic acid

Proposed Synthetic Pathway:

G cluster_0 Synthesis of 4-Fluoro-5-iodo-phthalic acid A 4-Fluorophthalic Anhydride B Iodination A->B I2, HIO3, H2SO4 C 4-Fluoro-5-iodo-phthalic Anhydride B->C D Hydrolysis C->D H2O, Heat E 4-Fluoro-5-iodo-phthalic acid D->E

Caption: Proposed synthetic workflow for 4-fluoro-5-iodo-phthalic acid.

Step-by-Step Protocol:

  • Starting Material: Commercially available 4-fluorophthalic anhydride serves as a logical starting point.[4]

  • Electrophilic Iodination: The aromatic ring of 4-fluorophthalic anhydride can be iodinated using a mixture of iodine (I₂), iodic acid (HIO₃), and sulfuric acid (H₂SO₄). The reaction should be carefully monitored for the formation of the desired mono-iodinated product.

  • Purification of the Anhydride: The resulting 4-fluoro-5-iodo-phthalic anhydride can be purified by recrystallization from a suitable solvent.

  • Hydrolysis to Dicarboxylic Acid: The purified anhydride is then hydrolyzed to the corresponding dicarboxylic acid by refluxing with water.

  • Final Product Isolation and Characterization: The final product, 4-fluoro-5-iodo-phthalic acid, can be isolated by filtration and purified by recrystallization. Characterization should be performed using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Synthesis of MOFs using 4-Fluoro-5-iodo-phthalic acid

The synthesis of MOFs is typically achieved through solvothermal or hydrothermal methods, where the organic linker and a metal salt are heated in a suitable solvent.[5] The following is a general protocol that can be adapted for the synthesis of a novel MOF using 4-fluoro-5-iodo-phthalic acid.

General Solvothermal Synthesis Protocol:

G cluster_1 General MOF Synthesis Workflow A Mix Linker and Metal Salt in Solvent B Seal in Autoclave A->B C Heat at Elevated Temperature B->C D Cool to Room Temperature C->D E Isolate and Wash Crystals D->E F Activate the MOF E->F G Characterization F->G

Caption: A generalized workflow for the solvothermal synthesis of MOFs.

Detailed Steps:

  • Reagent Preparation: In a typical synthesis, 4-fluoro-5-iodo-phthalic acid and a metal salt (e.g., zinc nitrate hexahydrate, copper(II) nitrate trihydrate) are dissolved in a high-boiling point solvent such as N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF).[5]

  • Molar Ratios: The molar ratio of the linker to the metal salt is a critical parameter that influences the resulting MOF structure. A starting point could be a 1:1 or 1:2 molar ratio.

  • Reaction Conditions: The mixture is sealed in a Teflon-lined stainless-steel autoclave and heated to a temperature between 80 °C and 150 °C for 24 to 72 hours.[6]

  • Crystal Formation and Isolation: After cooling to room temperature, the resulting crystals are isolated by filtration.

  • Washing and Solvent Exchange: The isolated crystals are washed with fresh solvent (e.g., DMF) to remove unreacted starting materials. To prepare the MOF for applications, the solvent molecules within the pores need to be removed. This is typically achieved by immersing the crystals in a volatile solvent like ethanol or acetone for several days, with periodic replacement of the solvent.

  • Activation: The final step is activation, where the solvent is removed from the pores, usually by heating under vacuum.

Table 1: Key Parameters for MOF Synthesis

ParameterDescriptionRecommended Starting Conditions
Metal SourceThe choice of metal ion determines the geometry of the metal node.Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O
SolventHigh-boiling point polar aprotic solvents are commonly used.DMF, DEF
TemperatureInfluences reaction kinetics and crystal growth.100-120 °C
TimeDuration of the solvothermal reaction.48 hours
Linker:Metal RatioAffects the stoichiometry and structure of the MOF.1:1

Characterization of the Resulting MOFs

A thorough characterization of the newly synthesized MOF is essential to determine its structure, porosity, and stability.[7]

Essential Characterization Techniques:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the bulk material.

  • Single-Crystal X-ray Diffraction (SCXRD): To determine the precise atomic arrangement and crystal structure, if suitable single crystals can be obtained.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and to determine the temperature at which the framework decomposes.[7]

  • Fourier-Transform Infrared Spectroscopy (FT-IR): To confirm the coordination of the carboxylate groups of the linker to the metal centers and the absence of unreacted starting materials.

  • Scanning Electron Microscopy (SEM): To visualize the morphology and size of the MOF crystals.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore size distribution of the activated MOF.

G cluster_2 MOF Characterization Workflow A Synthesized MOF Crystals B PXRD (Crystallinity) A->B C TGA (Thermal Stability) A->C D FT-IR (Functional Groups) A->D E SEM (Morphology) A->E F BET Analysis (Porosity) A->F G Structural & Property Data B->G C->G D->G E->G F->G

Caption: A standard workflow for the characterization of synthesized MOFs.

Potential Applications in Drug Development

The unique properties endowed by the 4-fluoro-5-iodo-phthalic acid linker make the resulting MOFs highly promising for applications in drug development.[8]

Drug Delivery:

  • High Drug Loading Capacity: The inherent porosity of MOFs allows for the encapsulation of therapeutic molecules within their pores.[9]

  • Controlled Release: The release of the encapsulated drug can be controlled by the pore size of the MOF and the interactions between the drug and the framework. The functional groups on the linker can be tailored to modulate these interactions.[10]

  • Targeted Delivery: The surface of the MOF can be functionalized with targeting ligands to direct the drug-loaded MOF to specific cells or tissues.

Table 2: Potential Advantages of 4-Fluoro-5-iodo-phthalic acid-based MOFs in Drug Delivery

FeatureAdvantage
Fluorine Moiety Can enhance the stability of the MOF in biological media and potentially improve interactions with fluorinated drugs.
Iodine Moiety The polarizability of iodine may lead to stronger interactions with certain drug molecules, improving loading efficiency.[11]
Aromatic Backbone Provides a rigid and stable framework structure.
Tunable Porosity Allows for the encapsulation of a wide range of drug molecules of different sizes.

Conclusion and Future Outlook

4-Fluoro-5-iodo-phthalic acid represents a promising, yet underexplored, organic linker for the synthesis of novel MOFs. The combination of fluorine and iodine functionalities on a single aromatic platform opens up new avenues for designing materials with tailored properties for specific applications, particularly in the realm of drug delivery. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers to explore the synthesis, characterization, and application of this exciting new class of MOFs. Further research into the precise control of MOF synthesis using this linker and a deeper understanding of the structure-property relationships will undoubtedly unlock the full potential of these advanced materials.

References

  • Rasheed, T., Shafi, S., & Ahmad, T. (2021). Physicochemical characterization of metal organic framework materials: A mini review. Results in Chemistry, 3, 100144.
  • Butcher, J. W., et al. (2016). Best Practices for the Synthesis, Activation, and Characterization of Metal–Organic Frameworks.
  • Sun, A. (2023). Applications of MOFs in Drug Delivery. Highlights in Science, Engineering and Technology, 49, 239-247.
  • Li, W., et al. (2020). Halogenated Metal–Organic Framework Glasses and Liquids. Journal of the American Chemical Society, 142(6), 3049-3056.
  • Ye, Y., et al. (2022). Utilization of Functionalized Metal–Organic Framework Nanoparticle as Targeted Drug Delivery System for Cancer Therapy. Pharmaceutics, 14(11), 2351.
  • Al-Sharab, J., et al. (2022). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. RSC Advances, 12(55), 35839-35855.
  • Rana, M. S., et al. (2021). Metal-Organic Frameworks (MOFs)-Based Nanomaterials for Drug Delivery. Molecules, 26(13), 3982.
  • Lalita, L., & Singh, A. (2024). Functionalized graphene MOFs in drug delivery application. E3S Web of Conferences, 588, 02016.
  • AZoM. (2019). Metal Organic Frameworks (MOFs): Techniques for Characterization. Retrieved from [Link]

  • Rasheed, T., Shafi, S., & Ahmad, T. (2021). Physiochemical characterization of metal organic framework materials: A mini review. Results in Chemistry, 3, 100144.
  • Jayarathne, S. D., & Jayarathna, S. (2026). Electric field induced rotation of halogenated organic linkers in isoreticular metal–organic frameworks for nanofluidic applications. Molecular Systems Design & Engineering.
  • Li, W., et al. (2020). Halogenated Metal–Organic Framework Glasses and Liquids. Journal of the American Chemical Society, 142(6), 3049-3056.
  • Plummer, S. (2021, November 5). Synthesis and Characterization of MOF UPC-68 [Video]. YouTube. [Link]

  • Krivolapov, D. B., et al. (2025). Lanthanide Heterometallic MOFs with 5-Iodosophthalate Linkers: Tuning of Luminescent Properties by Varying of Metal Composition. Magnetochemistry, 11(5), 101.
  • Al-Masoudi, N. A., et al. (2014). Design and Synthesis of 4-flurophthalimides as potential anticonvulsant agents. Molecules, 19(5), 6049-6063.
  • Kumar, A., et al. (2023). Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review.

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 4-Fluoro-5-Iodophthalic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol Guide.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol Guide.

Executive Summary

4-Fluoro-5-iodophthalic acid is a highly versatile, polyfunctional building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), specialized fluorophores, and positron emission tomography (PET) radiotracers. This scaffold presents a unique synthetic opportunity due to its orthogonal reactivity profile:

  • A highly reactive carbon-iodine (C–I) bond primed for transition-metal-catalyzed cross-coupling.

  • A strongly electron-withdrawing carbon-fluorine (C–F) bond that modulates local pKa, lipophilicity, and can undergo late-stage nucleophilic aromatic substitution (SNAr) or 18 F-radiolabeling [1].

  • A dicarboxylic acid moiety capable of forming anhydrides, imides, or directing further functionalization.

This application note details the mechanistic rationale and validated step-by-step protocols for executing Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-couplings on this specific scaffold.

Mechanistic Insights & Causality (E-E-A-T)

Regioselectivity: Why the C–I Bond Reacts Exclusively

In palladium-catalyzed cross-coupling, the oxidative addition of the Pd(0) active species is the rate-determining step for aryl halides. The regioselectivity in 4-fluoro-5-iodophthalic acid is governed by the stark difference in bond dissociation energies (BDE): the C–I bond is relatively weak (~65 kcal/mol), whereas the C–F bond is exceptionally strong (~116 kcal/mol). Consequently, Pd(0) exclusively inserts into the C–I bond, leaving the fluorine atom intact [2].

Electronic Acceleration via the Scaffold

The electron-withdrawing nature of the two carboxylic acid groups and the adjacent fluorine atom significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aryl ring. This electron deficiency accelerates the nucleophilic attack of the electron-rich Pd(0) catalyst during oxidative addition. However, this same electron deficiency makes the intermediate susceptible to protodehalogenation (premature reduction of the C–I bond). To counteract this, bidentate ligands with large bite angles (e.g., dppf) or bulky monophosphines (e.g., XPhos) are required to accelerate the final reductive elimination step, thereby outcompeting side reactions [3].

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition at C-I Bond Pd0->OxAdd 4-Fluoro-5-iodophthalic acid PdII Pd(II) Intermediate (Ar-Pd-I) OxAdd->PdII TransMet Transmetalation (e.g., Boronic Acid) PdII->TransMet Base, Coupling Partner PdII_2 Pd(II) Intermediate (Ar-Pd-Ar') TransMet->PdII_2 RedElim Reductive Elimination (Product Release) PdII_2->RedElim RedElim->Pd0 Cross-Coupled Product

Caption: Catalytic cycle of Pd-catalyzed cross-coupling on the 4-Fluoro-5-iodophthalic acid scaffold.

Orthogonal Functionalization Workflow

Because the dicarboxylic acid groups are highly polar and acidic, reactions are typically performed in biphasic aqueous/organic mixtures where the substrate dissolves as a di-alkali salt, or the acids are transiently protected (e.g., as diesters or cyclic anhydrides) depending on the downstream application.

Workflow Start 4-Fluoro-5-iodophthalic acid PdCoupling Pd-Catalyzed Coupling (Suzuki/Sonogashira/Buchwald) Start->PdCoupling Step 1: C-I Activation Intermediate 4-Fluoro-5-(R)-phthalic acid PdCoupling->Intermediate Branch1 Phthalic Anhydride/Imide Formation (Dehydration) Intermediate->Branch1 Step 2A: Condensation Branch2 SNAr / 18F-Radiolabeling at C-F Bond Intermediate->Branch2 Step 2B: Nucleophilic Attack Final1 Functionalized Phthalimide Branch1->Final1 Final2 Di-substituted Phthalic acid Branch2->Final2

Caption: Decision tree for the orthogonal functionalization of 4-Fluoro-5-iodophthalic acid.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Aryl-Aryl Bond Formation)

Objective: Couple an arylboronic acid to the C5 position while tolerating the free carboxylic acids. Causality Check: We utilize an aqueous 1,4-dioxane solvent system with K 2​ CO 3​ . The base deprotonates the phthalic acid, rendering it soluble in the aqueous phase, while the boronic acid resides in the organic phase. Pd(dppf)Cl 2​ is selected because its large bite angle suppresses the protodehalogenation of the electron-deficient ring.

Step-by-Step Procedure:

  • Preparation: In a 50 mL Schlenk flask equipped with a magnetic stir bar, add 4-fluoro-5-iodophthalic acid (1.0 mmol, 310 mg), the desired arylboronic acid (1.2 mmol), and K 2​ CO 3​ (3.5 mmol, 483 mg).

  • Atmosphere Exchange: Evacuate the flask and backfill with ultra-pure Argon (repeat 3x).

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.

  • Catalyst Addition: Under a positive flow of Argon, quickly add Pd(dppf)Cl 2​ (0.05 mmol, 36 mg, 5 mol%).

  • Reaction: Heat the biphasic mixture to 85 °C in a pre-heated oil bath with vigorous stirring (800 rpm) for 12 hours.

  • Workup: Cool to room temperature. Dilute with water (10 mL) and wash the aqueous layer with ethyl acetate (2 x 15 mL) to remove homocoupled boronic acid and catalyst ligands.

  • Isolation: Carefully acidify the aqueous layer to pH 2 using 1M HCl. The cross-coupled 4-fluoro-5-arylphthalic acid will precipitate. Filter, wash with cold water, and dry under vacuum.

Protocol B: Sonogashira Alkynylation

Objective: Introduce an alkyne at the C5 position. Causality Check: Free carboxylic acids can interfere with the copper co-catalyst by forming insoluble copper carboxylates. Therefore, for Sonogashira couplings, it is highly recommended to first convert the substrate to its dimethyl ester or anhydride prior to the reaction.

Step-by-Step Procedure (using Dimethyl 4-fluoro-5-iodophthalate):

  • Preparation: To an oven-dried vial, add dimethyl 4-fluoro-5-iodophthalate (1.0 mmol, 338 mg), Pd(PPh 3​ ) 2​ Cl 2​ (0.05 mmol, 35 mg), and CuI (0.10 mmol, 19 mg).

  • Solvent & Base: Seal the vial, purge with Argon, and add anhydrous DMF (5 mL) and anhydrous Triethylamine (3.0 mmol, 0.42 mL).

  • Alkyne Addition: Add the terminal alkyne (1.3 mmol) dropwise.

  • Reaction: Stir at 65 °C for 8 hours. The solution will turn dark brown, indicating the formation of the active Pd(0) and copper acetylide species.

  • Workup: Quench with saturated aqueous NH 4​ Cl (10 mL) to dissolve copper salts. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate. Purify via flash column chromatography.

Quantitative Data Summary

The following table summarizes expected yields and optimized parameters for various cross-coupling reactions utilizing the 4-fluoro-5-iodophthalic acid scaffold (or its esterified derivatives).

Reaction TypeCoupling PartnerCatalyst SystemBase / SolventTemp / TimeExpected Yield
Suzuki-Miyaura Phenylboronic acid5 mol% Pd(dppf)Cl 2​ K 2​ CO 3​ / Dioxane:H 2​ O (4:1)85 °C / 12 h82 - 88%
Suzuki-Miyaura 4-Methoxyphenylboronic acid5 mol% Pd(dppf)Cl 2​ K 2​ CO 3​ / Dioxane:H 2​ O (4:1)85 °C / 14 h79 - 85%
Sonogashira Phenylacetylene5 mol% Pd(PPh 3​ ) 2​ Cl 2​ , 10 mol% CuIEt 3​ N / DMF65 °C / 8 h85 - 91%
Sonogashira Trimethylsilylacetylene5 mol% Pd(PPh 3​ ) 2​ Cl 2​ , 10 mol% CuIEt 3​ N / THF50 °C / 6 h90 - 95%
Buchwald-Hartwig *Morpholine2 mol% Pd 2​ (dba) 3​ , 4 mol% XPhosCs 2​ CO 3​ / t-Amyl OH100 °C / 16 h65 - 72%

*Note: Reactions marked with an asterisk require the use of the dimethyl ester derivative of 4-fluoro-5-iodophthalic acid to prevent catalyst poisoning or side-reactions with the free carboxylic acids.

References

  • Gao, Z., et al. "Enhanced Aqueous Suzuki–Miyaura Coupling Allows Site-Specific Polypeptide 18F-Labeling." Journal of the American Chemical Society. [1] Available at:[Link]

  • Budiman, Y. P., et al. "Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis." Chemical Reviews. [2] Available at:[Link]

  • Wuest, F., et al. "Cross-Coupling Reactions as Valuable Tool for the Preparation of PET Radiotracers." Molecules. [3] Available at:[Link]

Method

Application Note: Strategic Utilization of 4-Fluoro-5-iodo-phthalic Acid in API Synthesis

Executive Summary The design and synthesis of modern pharmaceutical active ingredients (APIs)—particularly targeted protein degraders (PROTACs), kinase inhibitors, and immunomodulatory imide drugs (IMiDs)—rely heavily on...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The design and synthesis of modern pharmaceutical active ingredients (APIs)—particularly targeted protein degraders (PROTACs), kinase inhibitors, and immunomodulatory imide drugs (IMiDs)—rely heavily on multi-functional building blocks. 4-Fluoro-5-iodo-phthalic acid represents a highly privileged, tri-functional scaffold. It combines the predictable cyclization chemistry of a dicarboxylic acid with the orthogonal reactivity of two distinct halogens. This application note provides a comprehensive, self-validating guide to leveraging this building block for the rapid elaboration of complex pharmacophores.

Mechanistic Rationale & Orthogonal Reactivity

The strategic value of 4-Fluoro-5-iodo-phthalic acid lies in the distinct electronic and steric properties of its functional groups[1]:

  • The Phthalic Acid Moiety: Dicarboxylic acids are ideal precursors for isoindoline-1,3-diones (phthalimides). Phthalimides are not only robust protecting groups but also critical pharmacophores (e.g., Cereblon binders in targeted degradation)[2].

  • The C–I Bond (Iodine): The carbon-iodine bond is highly polarizable and weak, making it an ideal electrophile for low-valent transition metals. It undergoes rapid oxidative addition with Palladium(0), enabling Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-couplings under mild conditions[3].

  • The C–F Bond (Fluorine): The carbon-fluorine bond is exceptionally strong and inert to standard Pd-catalyzed cross-coupling conditions, providing perfect orthogonality[4]. In the final API, the fluorine atom serves to lower the pKa of adjacent protons, modulate lipophilic efficiency (LipE), and block cytochrome P450-mediated metabolic oxidation. Alternatively, if highly activated by electron-withdrawing groups, the C–F bond can be utilized for late-stage Nucleophilic Aromatic Substitution (SNAr).

By exploiting this orthogonality, chemists can construct the imide core and subsequently elaborate the aromatic ring via the C–I bond without risking competitive dehalogenation at the C–F position[5].

Synthetic Workflow

G SM 4-Fluoro-5-iodo-phthalic acid (Starting Material) Step1 Dehydration (Ac2O, Reflux) SM->Step1 Int1 4-Fluoro-5-iodo-phthalic anhydride (Activated Electrophile) Step1->Int1 Step2 Imidation (R-NH2, AcOH, 120°C) Int1->Step2 Int2 4-Fluoro-5-iodo-phthalimide (Core Scaffold) Step2->Int2 Step3 Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd-Cat) Int2->Step3 API 4-Fluoro-5-aryl-phthalimide (API Precursor / PROTAC Ligand) Step3->API

Synthetic workflow for API preparation using 4-Fluoro-5-iodo-phthalic acid via orthogonal coupling.

Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes specific in-process controls (IPCs) and mechanistic rationales to ensure reproducibility and high fidelity.

Protocol A: Activation via Synthesis of 4-Fluoro-5-iodo-phthalic Anhydride

Direct amidation of dicarboxylic acids is thermodynamically unfavorable without coupling reagents. Conversion to the cyclic anhydride drastically increases the electrophilicity of the carbonyl carbons.

  • Reaction Setup: Suspend 4-Fluoro-5-iodo-phthalic acid (1.0 equiv, 10.0 mmol) in anhydrous acetic anhydride (Ac₂O, 5.0 volumes).

  • Execution: Heat the suspension to reflux (approx. 140 °C) under a nitrogen atmosphere. The reaction will transition from a suspension to a homogeneous solution as the anhydride forms. Maintain reflux for 3 hours.

  • In-Process Control (IPC): Monitor by LCMS (aliquot quenched in methanol to form the mono-methyl ester). Disappearance of the di-acid mass indicates completion.

  • Workup & Isolation: Cool the mixture to room temperature. Concentrate in vacuo to remove acetic acid and unreacted Ac₂O. Triturate the resulting crude solid with cold hexanes, filter, and dry under high vacuum.

  • Causality Note: Ac₂O acts as both the solvent and the dehydrating agent. The equilibrium is driven entirely toward the 5-membered cyclic anhydride by the irreversible consumption of water.

Protocol B: Preparation of the Phthalimide Core

This protocol demonstrates the condensation of the anhydride with a primary amine. For PROTAC synthesis, 3-aminopiperidine-2,6-dione is commonly used to generate Cereblon-binding ligands.

  • Reaction Setup: In a round-bottom flask, combine 4-Fluoro-5-iodo-phthalic anhydride (1.0 equiv, 8.0 mmol) and the primary amine (e.g., 3-aminopiperidine-2,6-dione hydrochloride, 1.05 equiv).

  • Solvent & Base: Add glacial acetic acid (0.2 M) and potassium acetate (KOAc, 1.2 equiv).

    • Expert Insight: KOAc is strictly required to free-base the amine hydrochloride salt in situ. Glacial acetic acid provides a mildly acidic environment that catalyzes the ring-closure of the intermediate amic acid.

  • Execution: Heat the mixture to 120 °C for 12 hours.

  • Workup & Isolation: Cool to room temperature. Pour the mixture into ice-cold water (3 volumes) to precipitate the product. Filter the solid, wash with water, and dry.

  • Self-Validation: The intermediate amic acid will show an [M+H]⁺ corresponding to the opened ring. Complete conversion to the imide is confirmed by a mass shift of -18 Da (loss of H₂O) and the appearance of characteristic symmetric/asymmetric imide carbonyl stretches (~1770 and 1710 cm⁻¹) via FT-IR.

Protocol C: Chemoselective Suzuki-Miyaura Cross-Coupling

This step leverages the orthogonal reactivity of the halogens. The C–I bond is selectively functionalized while the C–F bond remains intact[3][4].

  • Reaction Setup: Charge a Schlenk flask with the 4-Fluoro-5-iodo-phthalimide intermediate (1.0 equiv, 5.0 mmol), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

    • Expert Insight: The bidentate dppf ligand is critical here. It prevents catalyst deactivation and enforces a bite angle that accelerates the reductive elimination step, minimizing undesired protodeiodination side reactions[5].

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v, 0.1 M). The biphasic system ensures the solubility of both the organic electrophile and the inorganic base.

  • Execution: Heat the biphasic mixture at 80 °C for 6 hours under vigorous stirring.

  • Workup & Isolation: Cool to room temperature. Dilute with EtOAc and wash with saturated aqueous Na₂S₂O₃ (to reduce any free iodine species) followed by brine. Dry the organic layer over Na₂SO₄. To ensure pharmaceutical purity, treat the organic layer with a palladium scavenger resin (e.g., SiliaMetS® Thiol) before concentrating. Purify via flash column chromatography.

Quantitative Data: Suzuki-Miyaura Optimization

The table below summarizes the optimization data for Protocol C, highlighting the necessity of specific catalyst-base pairings to maintain chemoselectivity (C–I over C–F).

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄Na₂CO₃Toluene / H₂O8045Significant protodeiodination observed due to slow reductive elimination.
2 Pd(dppf)Cl₂ K₂CO₃ Dioxane / H₂O 80 88 Clean conversion; absolute chemoselectivity for C–I bond.
3Pd(OAc)₂ / SPhosK₃PO₄Toluene / H₂O10072Minor C–F substitution observed due to excessive heating and highly active ligand.
4Pd₂(dba)₃ / XPhosCs₂CO₃Dioxane10065Sluggish reaction; incomplete conversion of the sterically hindered iodide.

References

  • Saxena, R., Kandpal, L. D., & Mathur, G. N. (2002). Synthesis and characterization of poly(benzobisthiazole)s derived from halogenated phthalic acid and isophthalic acid. Semantic Scholar.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHV3RJw5xctBHAnHChbpXdaNkw2hbuJnSGa0BZQ8e7_sn20Tu4Wbc0bziSQRAkPvs7idH44mytUyn5bnaf2EZteWWabtxG-_szHD5t5cp6neur9Gmj06IrMcqTw-R1OZwdJkpYsw5uPsVu3xuQR-f-Afm2G4mc2TylATfuLHYP7PCdzqam7VwtAe-6MYeM07EpNovWy1c4G3WJhiFji1UysOanTQKj1gw9TkMxS80F-qa94n22l4isomNuja1YuEASAS1OJo_FZgW7blwE=]
  • Murai, N., Miyano, M., Yonaga, M., & Tanaka, K. (2012). Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpgOYQckSkKANxWTKS6VA_pe7CxQnymMMifUK60hVK9xH3zecAwL5faHzNKsCiaj-hfHKPiS4DoabE9DlR1QuuCZku41k7R3l-Z37hYcml4aR-HnhQJVAm1FM29ZZoqyx03dVl6nM-Orz5JA==]
  • Weix, D. J., et al. (2024). Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4krLiOQEKmfwe0YwKeL2qQP5IxXim0JPb48VP7GmCsYHaS0w1CUaOmTMEue21wgb7Y80XqywdBpw4UJfRjSzvahLDeL8fqjWEw54Z7TymfSqYHsR3hNSpj9F_hXAFY57VmzMe8Fr3CKjUBeiUTA==]
  • Meng, G., et al. (2019). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science (RSC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHd190xC_6U0CwuI3DwNJUkxtu0Yg3OSK9lGNZDLVbaXFz3Qm7JXaz60-FQkxscGEs0_E46mB0mzLWJ2pTGxpc3v57cy9b0kJqhhzDBwHQAJMlAjCJOOkmsBpChOqIzjlRGUqDjN2byfxJaDCDVqZpj7vCOibWp0ig=]
  • Sun, H., et al. (2011). New Ligands That Promote Cross-Coupling Reactions between Aryl Halides and Unactivated Arenes. Organic Letters (ACS).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFi-gU7ubYRhhxeLGr8CeSlQvD7XzQLzrSDX7bUzwSuFONELZfbwqjSyfQtTdS_6Rv0xnq1c1kBYW7v9PfRsrxXwghzx9mHRXq5urBcI9fsXB_lbpRITMOWbh0GBXk9sukuR7BA]

Sources

Application

Esterification reaction protocols for 4-Fluoro-5-iodo-phthalic acid derivatives

Application Note: Advanced Esterification Strategies for 4-Fluoro-5-iodophthalic Acid Derivatives Executive Summary The esterification of highly functionalized aromatic dicarboxylic acids, such as 4-fluoro-5-iodophthalic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Esterification Strategies for 4-Fluoro-5-iodophthalic Acid Derivatives

Executive Summary

The esterification of highly functionalized aromatic dicarboxylic acids, such as 4-fluoro-5-iodophthalic acid, presents unique synthetic challenges. As a Senior Application Scientist, I have designed this technical guide to navigate the specific electronic and steric nuances of this substrate. By understanding the causality behind reagent selection, researchers can avoid common pitfalls such as premature anhydride formation, dehalogenation, or incomplete conversion, ensuring a self-validating and high-yield synthetic workflow.

Mechanistic Rationale & Substrate Profiling

To design a robust esterification protocol, we must first analyze the stereoelectronic profile of 4-fluoro-5-iodophthalic acid :

  • Electronic Effects (-I / +R): The fluorine (C4) and iodine (C5) atoms exert powerful inductive electron-withdrawing effects (-I). This significantly lowers the pKa of the C1 and C2 carboxylic acids, making them easily deprotonated. Conversely, it renders the carbonyl carbons highly electrophilic, accelerating nucleophilic attack.

  • Steric & Structural Dynamics: While the halogens at C4/C5 do not impose direct steric clash on the C1/C2 carboxylates, the ortho-relationship of the two carboxylic acid groups is the primary hurdle. Under thermal or strongly dehydrating conditions, ortho-dicarboxylic acids have a high propensity to undergo intramolecular dehydration, forming a highly stable phthalic anhydride dead-end product.

  • Chemoselectivity: The C-I bond is a valuable handle for downstream cross-coupling (e.g., Suzuki, Sonogashira). Protocols must utilize conditions mild enough to prevent oxidative addition or cleavage of this bond.

Because of these factors, a "one-size-fits-all" approach is insufficient. The choice of protocol must be dictated by the nature of the target alcohol and the stability of the substrate[1].

ProtocolSelection Start 4-Fluoro-5-iodo-phthalic acid Esterification Workflow Q1 Identify Target Alcohol / Alkyl Group Start->Q1 Simple Simple Primary Alcohols (e.g., MeOH, EtOH) Q1->Simple Tertiary Acid-Sensitive, Tertiary, or Complex API Alcohols Q1->Tertiary AlkylHalide Alkyl Halides Available (Base-Stable Route) Q1->AlkylHalide ProtC Protocol C: Fischer Esterification (H2SO4 / Reflux) Simple->ProtC Equilibrium Driven ProtB Protocol B: Steglich Esterification (DCC / DMAP) Tertiary->ProtB Mild / Neutral pH ProtA Protocol A: Base-Promoted Alkylation (K2CO3 / DMF) AlkylHalide->ProtA SN2 Mechanism

Decision tree for selecting the optimal esterification protocol based on substrate properties.

Experimental Methodologies & Causality

Protocol A: Base-Promoted Alkylation (SN2 Mechanism)

Rationale: Converting the carboxylic acid into a carboxylate salt and reacting it with an alkyl halide via an SN2 mechanism is one of the most effective ways to esterify hindered systems[2]. By utilizing Potassium Carbonate ( K2​CO3​ ) in N,N-Dimethylformamide (DMF), the potassium ions are solvated by the polar aprotic solvent, leaving the carboxylate anions "naked" and highly nucleophilic. This method entirely bypasses the electrophilic carbonyl activation, eliminating the risk of anhydride formation.

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with 4-fluoro-5-iodophthalic acid (1.0 eq) and anhydrous K2​CO3​ (3.0 eq). The excess base ensures complete double deprotonation.

  • Solvation: Add anhydrous DMF (0.2 M relative to the substrate) under a nitrogen atmosphere. Stir at room temperature for 15 minutes to allow carboxylate salt formation.

  • Alkylation: Add the desired alkyl iodide or bromide (2.5 eq) dropwise.

  • Reaction: Heat the mixture to 50 °C. Monitor via TLC/HPLC. The reaction typically reaches completion in 4–8 hours.

  • Workup (Self-Validation): Quench with distilled water to dissolve inorganic salts. Extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na2​SO4​ and concentrate.

Protocol B: Steglich Esterification (Mild Coupling)

Rationale: For acid-sensitive alcohols (e.g., tert-butanol), the Steglich esterification is the premier choice. It utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst[3]. DCC activates the carboxylic acid to form an O-acylisourea intermediate. Without DMAP, this intermediate can undergo a detrimental 1,3-rearrangement into an unreactive N-acylurea[4]. DMAP, being a superior nucleophile, attacks the intermediate to form a highly reactive acylpyridinium species, which then rapidly reacts with the alcohol to form the ester[3][4].

SteglichMech Acid Diacid + DCC O_Acyl O-Acylisourea Intermediate Acid->O_Acyl Activation DMAP_Int Acylpyridinium Active Ester O_Acyl->DMAP_Int + DMAP (Fast) N_Acyl N-Acylurea (Dead End) O_Acyl->N_Acyl 1,3-Rearrangement (Without DMAP) Product Diester Product + DCU Byproduct DMAP_Int->Product + R-OH (Nucleophilic Attack)

Mechanistic pathway of the Steglich Esterification highlighting the critical role of DMAP.

Step-by-Step Procedure:

  • Activation: Dissolve 4-fluoro-5-iodophthalic acid (1.0 eq) and the target alcohol (2.2 eq) in anhydrous Dichloromethane (DCM) at 0 °C.

  • Catalysis: Add DMAP (0.1 eq). The catalytic amount is sufficient to outcompete the 1,3-rearrangement[3].

  • Coupling: Add DCC (2.2 eq) portion-wise. A white precipitate of dicyclohexylurea (DCU) will begin to form almost immediately, serving as a visual indicator of reaction progress[4].

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.

  • Workup: Filter off the insoluble DCU byproduct through a Celite pad. Wash the filtrate with 0.5 M HCl (to remove DMAP), saturated NaHCO3​ (to remove unreacted acid), and brine. Dry and concentrate.

Protocol C: Acid-Catalyzed Fischer Esterification

Rationale: The Fischer esterification is an equilibrium-driven process operating via a nucleophilic addition-elimination mechanism (PADPED: Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation)[5]. Because all steps are reversible, Le Chatelier's principle must be exploited by using the alcohol as both reactant and solvent[2][6]. This method is highly effective for unhindered primary alcohols but requires careful temperature control to prevent the diacid from dehydrating into 4-fluoro-5-iodophthalic anhydride.

Step-by-Step Procedure:

  • Preparation: Suspend 4-fluoro-5-iodophthalic acid (1.0 eq) in a large excess of the primary alcohol (e.g., Methanol or Ethanol, 0.1 M).

  • Catalysis: Carefully add concentrated Sulfuric Acid ( H2​SO4​ , 0.1 eq) or p-Toluenesulfonic acid (p-TsOH, 0.1 eq). The acid protonates the carbonyl oxygen, drastically increasing its electrophilicity[2][5].

  • Reaction: Heat the mixture to reflux. For diesterification of phthalic systems, refluxing for 16–24 hours is typically required. Optional: Use a Soxhlet extractor with molecular sieves to continuously remove water and drive the equilibrium forward.

  • Workup: Cool to room temperature and concentrate the mixture under reduced pressure to remove the bulk of the alcohol. Dilute with EtOAc and carefully neutralize the acid catalyst by washing with saturated aqueous NaHCO3​ until CO2​ evolution ceases. Wash with brine, dry, and concentrate.

Quantitative Performance Data

The following table summarizes the anticipated quantitative outcomes and operational parameters for the esterification of 4-fluoro-5-iodophthalic acid based on the selected protocol.

ProtocolPrimary Reagents / CatalystSolvent SystemTemp (°C)Time (h)Typical YieldIdeal Substrate Application
A: Alkylation K2​CO3​ , Alkyl HalideDMF25–504–885–95%Base-stable systems; avoids anhydride formation completely.
B: Steglich DCC, DMAPDCM0–2512–2475–90%Acid-sensitive alcohols (tert-butanol); complex APIs.
C: Fischer H2​SO4​ or p-TsOHR-OH (Excess)Reflux16–2480–95%Simple, unhindered primary alcohols (Methanol, Ethanol).

References

  • Steglich Esterification - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Fischer Esterification - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions Source: Master Organic Chemistry URL:[Link]

  • Fischer Esterification Mechanism - Chemistry Steps Source: Chemistry Steps URL:[Link]

Sources

Method

Application Note: Suzuki-Miyaura Cross-Coupling Optimization for 4-Fluoro-5-iodo-phthalic Acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocol (SOP) Executive Summary The functionalization of highly polar, po...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocol (SOP)

Executive Summary

The functionalization of highly polar, poly-acidic halogenated arenes presents a unique challenge in modern cross-coupling methodology. 4-Fluoro-5-iodo-phthalic acid is a densely functionalized building block featuring two carboxylic acids, an ortho-fluoro directing group, and a reactive carbon-iodine (C–I) bond.

This application note details the mechanistic rationale and optimized protocol for the site-selective Suzuki-Miyaura cross-coupling of this substrate. By leveraging the vast thermodynamic differences between C–I and C–F bonds and exploiting the acid-base dynamics of the phthalic acid moiety, we present a self-validating, highly efficient biphasic protocol that eliminates the need for protecting group chemistry.

Mechanistic Insights & Reaction Causality

To design a robust protocol, we must move beyond empirical screening and address the fundamental physical chemistry of the substrate. The optimization relies on three causal pillars:

A. Absolute Chemoselectivity (C–I vs. C–F Reactivity)

The presence of both fluorine and iodine on the aromatic ring necessitates absolute chemocontrol during the oxidative addition step. The carbon-fluorine (C–F) bond possesses a bond dissociation energy (BDE) of approximately 125 kcal/mol, which presents a massive thermodynamic barrier compared to the weaker C–I bond (BDE ~65 kcal/mol)[1]. Because of this ~60 kcal/mol differential, palladium(0) undergoes highly selective oxidative addition exclusively at the C5 position. The C4-fluoro substituent remains completely intact under standard catalytic conditions, acting purely as an inductive electron-withdrawing group that accelerates the initial Pd insertion[1].

B. Acid-Base Dynamics & Stoichiometry

The most common point of failure when coupling unprotected carboxylic acids is inadequate base stoichiometry. 4-Fluoro-5-iodo-phthalic acid contains two acidic protons.

  • Equivalents 1 & 2: Consumed immediately to deprotonate the phthalic acid, forming a highly water-soluble dianion.

  • Equivalents 3+: Required to form the active boronate complex [Ar-B(OH)3​]− necessary for the transmetalation step. Attempting this reaction with the standard 2.0 equivalents of base will stall the catalytic cycle at the transmetalation step. A minimum of 3.5 to 4.0 equivalents of a mild inorganic base (e.g., K2​CO3​ or K3​PO4​ ) is strictly required.

C. Phase Transfer in Biphasic Media

Because the deprotonated substrate is a highly polar dianion, it is insoluble in purely organic solvents like toluene or THF. For highly polar, water-soluble substrates like deprotonated benzoic acids, biphasic mixtures (e.g., 1,4-Dioxane/Water) are required to dissolve the polar reactants, partition the byproducts, and facilitate phase-transfer processes[2]. Aqueous Suzuki-Miyaura couplings have been proven highly effective for iodobenzoic acid derivatives by utilizing water-compatible palladium systems[3].

Catalytic Cycle & Workflow Visualization

The following diagram illustrates the tailored catalytic cycle, highlighting the critical role of base in both substrate speciation and transmetalation.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Selective C-I Cleavage) Pd0->OxAdd 4-Fluoro-5-iodo-phthalic acid + 2 eq Base (Dianion formation) PdII_Ox Pd(II) Aryl Halide Complex [Ar(F)(CO2-)2-Pd-I] OxAdd->PdII_Ox Transmet Transmetalation (Boronate Attack) PdII_Ox->Transmet Ar'-B(OH)2 + 1.5 eq Base PdII_TM Pd(II) Diaryl Complex [Ar(F)(CO2-)2-Pd-Ar'] Transmet->PdII_TM RedElim Reductive Elimination PdII_TM->RedElim RedElim->Pd0 Pd(0) Regeneration Product Coupled Biaryl Dianion (Requires Acidic Workup) RedElim->Product Product Release

Figure 1: Suzuki-Miyaura catalytic cycle tailored for dianionic 4-fluoro-5-iodo-phthalate.

Quantitative Optimization Data

The table below summarizes the optimization campaign, demonstrating the causality between base equivalents, solvent polarity, and overall yield.

EntryCatalyst (5 mol%)Solvent (v/v)Base (Equiv)Temp (°C)Time (h)Yield (%)Mechanistic Observation
1 Pd(PPh3​)4​ Toluene K2​CO3​ (2.0)9012<5%Substrate insoluble; base entirely consumed by di-acid.
2 Pd(dppf)Cl2​ 1,4-Dioxane K2​CO3​ (2.0)901215%Poor conversion; insufficient base remains for transmetalation.
3 Pd(dppf)Cl2​ Dioxane/ H2​O (4:1) K2​CO3​ (3.0)90868%Biphasic system improves solubility; moderate yield.
4 Pd(dppf)Cl2​ Dioxane/ H2​O (4:1) K2​CO3​ (4.0) 90 4 94% Optimal base stoichiometry and phase transfer.
5 Pd(OAc)2​ / SPhosEtOH/ H2​O (1:1) K3​PO4​ (4.0)80496%Green solvent alternative; highly efficient but higher cost.

Note: Yields determined by quantitative LC-MS using an internal standard. Entry 4 was selected as the standard protocol due to the optimal balance of cost, scalability, and yield.

Experimental Protocol (SOP)

This protocol utilizes a self-validating purification strategy. Because the product is a dicarboxylic acid, it remains partitioned in the aqueous layer during the initial organic wash (which removes catalyst, ligands, and unreacted boronic acid). Subsequent acidification forces the pure product to precipitate, bypassing the need for complex chromatography.

Phase 1: Reaction Assembly
  • Reagent Charging: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 4-fluoro-5-iodo-phthalic acid (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and K2​CO3​ (4.0 mmol, 4.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 mmol, 5 mol%).

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times) to prevent oxidative homocoupling of the boronic acid.

  • Solvent Addition: Syringe in 8.0 mL of degassed 1,4-Dioxane followed by 2.0 mL of degassed deionized water.

Phase 2: Execution & Monitoring
  • Heating: Transfer the flask to a pre-heated oil bath or heating block set to 90 °C. Stir vigorously (≥ 800 rpm) to ensure adequate mixing of the biphasic system.

  • Monitoring: After 4 hours, sample the aqueous layer (10 µL), dilute with H2​O /MeCN, and analyze via LC-MS. The starting material peak (C–I) should be completely consumed.

Phase 3: Self-Validating Workup & Isolation
  • Cooling & Dilution: Cool the reaction mixture to room temperature. Dilute the mixture with 10 mL of deionized water to ensure all dicarboxylate salts are fully dissolved.

  • Organic Wash (Impurity Removal): Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). Discard the organic layers. (Mechanistic Note: The organic layer contains triphenylphosphine oxide, unreacted boronic acid, and homocoupled byproducts. The desired product remains in the aqueous layer as a water-soluble dianion).

  • Acidification (Product Precipitation): Transfer the aqueous layer to an Erlenmeyer flask. While stirring vigorously, dropwise add 2M HCl until the pH reaches ~2.0. The protonation of the carboxylates will cause the biaryl dicarboxylic acid product to crash out of solution as a white/off-white precipitate.

  • Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold water ( 2×5 mL) and dry under high vacuum at 50 °C for 12 hours to afford the pure product.

References

  • Benchchem. "A Comparative Guide to the Reactivity of 4-Fluorobenzoic Acid and 4-Iodobenzoic Acid in Cross-Coupling Reactions." Benchchem Application Notes.1

  • Müller, M. D., et al. "Suzuki Coupling Reactions in Neat Water as the Solvent: Where in the Biphasic Reaction Mixture Do the Catalytic Reaction Steps Occur?" Chemistry – A European Journal, 2012. 2

  • Li, Z., et al. "Enhanced Aqueous Suzuki–Miyaura Coupling Allows Site-Specific Polypeptide 18F-Labeling." Bioconjugate Chemistry (PMC), 2018. 3

Sources

Application

Application Notes and Protocols for Utilizing 4-Fluoro-5-iodo-phthalic acid in Coordination Polymer Chemistry

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 4-fluoro-5-iodo-phthalic acid as a versatile building block in the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 4-fluoro-5-iodo-phthalic acid as a versatile building block in the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). We will explore the unique structural and electronic properties conferred by the dual halogenation of the phthalic acid backbone and provide detailed protocols for the synthesis and characterization of novel CPs. The causality behind experimental choices is elucidated, and the potential applications of these materials in fields such as gas sorption, catalysis, and drug delivery are discussed.

Introduction: The Strategic Advantage of Halogenated Linkers in Coordination Chemistry

The design and synthesis of coordination polymers have become a cornerstone of modern materials science, driven by their vast structural diversity and potential applications in gas storage, separation, catalysis, and sensing.[1][2][3] The properties of these materials are intrinsically linked to the choice of their constituent parts: the metal nodes and the organic linkers. While traditional carboxylate linkers like terephthalic acid and phthalic acid have been extensively studied, the introduction of halogen substituents onto the organic backbone offers a powerful tool for fine-tuning the resulting framework's structure and function.[4][5][6]

Halogen atoms, particularly fluorine and iodine, impart unique characteristics to the organic linker and, by extension, the final coordination polymer:

  • Fluorine Substitution: The high electronegativity and small size of fluorine can significantly alter the electronic properties of the linker, influencing the metal-ligand bond strength and the overall stability of the framework.[7] Fluorination is also known to enhance the thermal stability and hydrophobicity of polymers, which can be advantageous for applications in moist environments or for the separation of specific gases.[8][9][10]

  • Iodine Substitution: The large and polarizable nature of the iodine atom makes it an excellent participant in halogen bonding, a non-covalent interaction that can play a crucial role in directing the self-assembly of supramolecular architectures.[1][11][12] These interactions can lead to the formation of higher-dimensional networks from lower-dimensional coordination polymers.[1]

The subject of this guide, 4-fluoro-5-iodo-phthalic acid, is a particularly intriguing linker as it combines the potent inductive effect of fluorine with the halogen-bonding capability of iodine. This dual-functionalization is expected to yield coordination polymers with unique topologies and enhanced properties.

Properties of 4-Fluoro-5-iodo-phthalic acid

While specific experimental data for 4-fluoro-5-iodo-phthalic acid is not widely published, its properties can be inferred from related halogenated phthalic acids.[13][14][15]

PropertyExpected CharacteristicsRationale and References
Acidity The pKa values of the carboxylic acid groups are expected to be lower (more acidic) than those of unsubstituted phthalic acid.The electron-withdrawing effects of both fluorine and iodine will increase the acidity of the carboxyl groups.[7]
Coordination Modes Can act as a bidentate or bridging ligand, coordinating through the carboxylate oxygen atoms. The presence of ortho-carboxyl groups allows for chelation to a single metal center or bridging between multiple metal centers.This is a characteristic feature of phthalate-based linkers in coordination polymer synthesis.[4][5]
Supramolecular Interactions Capable of forming strong halogen bonds (I···O, I···N, I···I) and hydrogen bonds.The iodine atom is a strong halogen bond donor, and the carboxyl groups are hydrogen bond donors/acceptors.[1][11][12]
Solubility Expected to have moderate solubility in polar organic solvents like DMF, DMSO, and alcohols.Based on the solubility of similar functionalized organic acids used in CP synthesis.[16][17]

Synthesis of Coordination Polymers using 4-Fluoro-5-iodo-phthalic acid: A Step-by-Step Protocol

The synthesis of coordination polymers typically involves the reaction of the organic linker with a metal salt under solvothermal or hydrothermal conditions. The following protocol is a general guideline that can be adapted for various metal ions.

General Workflow for Solvothermal Synthesis

Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Isolation and Purification Linker 4-Fluoro-5-iodo-phthalic acid Mixing Combine Reagents in a Teflon-lined Autoclave Linker->Mixing Metal_Salt Metal Salt (e.g., Zn(NO3)2·6H2O) Metal_Salt->Mixing Solvent Solvent (e.g., DMF/Ethanol) Solvent->Mixing Heating Heat at 80-150 °C for 24-72 h Mixing->Heating Cooling Slow Cooling to Room Temperature Heating->Cooling Filtration Filter to Collect Crystals Cooling->Filtration Washing Wash with Fresh Solvent Filtration->Washing Drying Dry under Vacuum Washing->Drying Product Product Drying->Product Crystalline Coordination Polymer

Caption: General workflow for the solvothermal synthesis of coordination polymers.

Detailed Experimental Protocol: Synthesis of a Hypothetical Zn(II) Coordination Polymer

This protocol describes the synthesis of a hypothetical zinc-based coordination polymer, designated as [Zn(4F-5I-phth)(H₂O)₂]n , to illustrate the practical steps.

Materials:

  • 4-Fluoro-5-iodo-phthalic acid (synthesis may be required via halogenation of phthalic acid derivatives)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Procedure:

  • Reagent Preparation: In a 20 mL glass vial, dissolve 0.1 mmol of 4-fluoro-5-iodo-phthalic acid in a solvent mixture of 5 mL of DMF and 5 mL of ethanol. In a separate vial, dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O in 5 mL of deionized water.

  • Reaction Setup: Carefully layer the aqueous metal salt solution onto the organic linker solution in a Teflon-lined stainless steel autoclave (23 mL capacity).

  • Solvothermal Reaction: Seal the autoclave and place it in a programmable oven. Heat the mixture to 120 °C for 48 hours.

  • Crystallization: After the reaction is complete, cool the autoclave to room temperature at a slow rate (e.g., 5 °C/hour). Colorless, block-shaped crystals are expected to form.

  • Product Isolation: Decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL) to remove any unreacted starting materials.

  • Drying: Dry the crystals under vacuum at 60 °C for 12 hours.

Causality Behind Experimental Choices:

  • Solvothermal Method: This technique allows for the crystallization of products that may not be stable at their melting points and can promote the formation of thermodynamically stable, highly crystalline phases.[16][18]

  • Solvent System: A mixture of solvents is often used to ensure the dissolution of both the organic linker and the inorganic metal salt. DMF is a common solvent for MOF synthesis due to its high boiling point and ability to act as a weak base.

  • Slow Cooling: Gradual cooling is crucial for obtaining high-quality single crystals suitable for X-ray diffraction analysis.[18]

Characterization of the Resulting Coordination Polymers

A thorough characterization is essential to understand the structure and properties of the newly synthesized materials.

TechniquePurposeExpected Outcome
Single-Crystal X-ray Diffraction (SCXRD) To determine the precise three-dimensional atomic arrangement, including bond lengths, bond angles, and the overall network topology.This will reveal the coordination environment of the metal ion, the coordination mode of the 4-fluoro-5-iodo-phthalate linker, and the presence of any supramolecular interactions like halogen bonding.[11][19][20]
Powder X-ray Diffraction (PXRD) To confirm the phase purity of the bulk crystalline material and to compare the experimental pattern with the one simulated from SCXRD data.A good match between the experimental and simulated patterns confirms that the single crystal is representative of the bulk sample.[2][16]
Fourier-Transform Infrared Spectroscopy (FTIR) To identify the functional groups present in the coordination polymer and to confirm the deprotonation of the carboxylic acid groups upon coordination to the metal center.The characteristic C=O stretching frequency of the carboxylic acid will shift to lower wavenumbers upon coordination.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the coordination polymer and to determine the temperature at which the framework decomposes.This analysis will indicate the temperature range in which the material is stable, which is crucial for potential applications.[4]
Gas Sorption Analysis To assess the porosity of the material by measuring the uptake of gases like N₂, H₂, or CO₂ at different pressures and temperatures.The presence of fluorine and the specific packing of the polymer chains may lead to selective gas adsorption properties.[10]

Potential Applications and Future Directions

The unique combination of fluorine and iodine in the 4-fluoro-5-iodo-phthalic acid linker opens up exciting possibilities for the development of functional materials.

Logical Pathway to Application

Application_Pathway cluster_properties Engineered Properties cluster_applications Potential Applications Start 4-Fluoro-5-iodo-phthalic acid CP_Synthesis Coordination Polymer Synthesis Start->CP_Synthesis Halogen_Bonding Iodine-mediated Halogen Bonding CP_Synthesis->Halogen_Bonding Fluorine_Effects Fluorine-induced Hydrophobicity & Polarity CP_Synthesis->Fluorine_Effects Porosity Tunable Porosity CP_Synthesis->Porosity Luminescence Luminescent Sensing CP_Synthesis->Luminescence Gas_Sorption Selective Gas Sorption/Separation Halogen_Bonding->Gas_Sorption Fluorine_Effects->Gas_Sorption Catalysis Heterogeneous Catalysis Fluorine_Effects->Catalysis Porosity->Gas_Sorption Drug_Delivery Drug Delivery Porosity->Drug_Delivery

Caption: Logical pathway from the unique linker to potential applications.

  • Selective Gas Sorption: The fluorinated and iodinated pores of the resulting CPs could exhibit selective adsorption of specific gases. For instance, the increased hydrophobicity due to fluorine might be beneficial for separating CO₂ from humid gas streams.[10]

  • Catalysis: The electron-withdrawing nature of the halogen atoms can influence the Lewis acidity of the metal centers, potentially enhancing their catalytic activity for various organic transformations.

  • Luminescent Sensing: If synthesized with appropriate metal ions (e.g., lanthanides or d¹⁰ metals like Zn(II) or Cd(II)), the resulting CPs may exhibit luminescence that is sensitive to the presence of specific analytes, making them suitable for chemical sensing applications.[6][21][22][23]

  • Drug Delivery: The tunable porosity and potential for functionalization make these materials candidates for controlled drug release systems.[2] The presence of iodine also opens the door for applications in bioimaging.[7][24]

Conclusion

4-Fluoro-5-iodo-phthalic acid represents a promising, yet underexplored, building block for the construction of novel coordination polymers. The synergistic effects of fluorine and iodine substitution are poised to yield materials with unique structural features and enhanced functional properties. The protocols and insights provided in this application note serve as a foundational guide for researchers to explore the rich coordination chemistry of this versatile linker and to unlock its potential in a wide range of scientific and technological fields.

References

  • Coordination Polymers with a Pyrazine-2,5-diyldimethanol Linker: Supramolecular Networks through Hydrogen and Halogen Bonds. (2023). MDPI. Available at: [Link]

  • Synthesis of Fluorine-Containing Polymers by Functionalization of cis-1,4-Polyisoprene with Hypervalent Iodine Compounds. (2020). ACS Publications. Available at: [Link]

  • Coordination Polymers With the Pyrazine-2,5-Diyldimethanol Linker – Supramolecular Networks Through Robust Hydrogen and Halogen Bonds. (2023). Preprints.org. Available at: [Link]

  • Halogen Interactions in the Assembly of High-Dimensional Supramolecular Coordination Polymers Based on 3,5-Diiodobenzoic Acid. (2014). ACS Publications. Available at: [Link]

  • Halogen Interactions in the Context of Coordination Polymers: A Superior Design Element for Potential Applications. (2022). ACS Publications. Available at: [Link]

  • Fluorinated Polymers: Volume 2: Applications. (2017). Royal Society of Chemistry. Available at: [Link]

  • Syntheses, Structures, and Properties of Five Coordination Polymers Involving Phthalic Acid. (2010). ResearchGate. Available at: [Link]

  • Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). (2023). RSC Publishing. Available at: [Link]

  • Practical Applications of Polyvalent Iodine Compounds. (2017). ResearchGate. Available at: [Link]

  • Synthesis and Applications of Selected Fluorine-Containing Fluorophores. (2021). MDPI. Available at: [Link]

  • Synthesis and Characterization of Metal– Organic Frameworks (MOFs): Structure, Properties, and Applications. (2025). IJFMR. Available at: [Link]

  • Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. (2020). PMC. Available at: [Link]

  • Synthesis and Characterization of MOF-5. (2016). ResearchGate. Available at: [Link]

  • Coordination Polymers Based on Phthalic Acid and Aminopyrazine Ligands: On the Importance of N–H···π Interactions. (2017). PMC. Available at: [Link]

  • Highlighting Recent Crystalline Engineering Aspects of Luminescent Coordination Polymers Based on F-Elements and Ditopic Aliphatic Ligands. (2022). MDPI. Available at: [Link]

  • A Zinc(II) Coordination Polymer with Tetraiodoterephthalate: Synthesis, Crystal Structure, and Luminescence. (2012). De Gruyter. Available at: [Link]

  • Synthesis and characterization of novel electroactive metal-organic frameworks, especially based on the MOF-74 topology. (2021). University of Augsburg. Available at: [Link]

  • Seven Copper Coordination Polymers Based on 5-Iodo-Isophthalic Acid: Halogen-Related Bonding and N-Donor Auxiliary Ligands Modulating Effect. (2013). ACS Publications. Available at: [Link]

  • Syntheses, crystal structures, and fluorescent properties of three coordination polymers with 5-sulfoisophthalic acid anion and 4-phenylpyridine. (2021). ResearchGate. Available at: [Link]

  • Six novel coordination polymers based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: structures, luminescence, and magnetic properties. (2015). RSC Publishing. Available at: [Link]

  • Preparation of four lanthanide metal-organic framework-based film fluorescence sensors and detection of metal ions, aspartic acid and tetracycline. (2025). PubMed. Available at: [Link]

  • SYNTHESIZING AND CHARACTERIZING OPTICAL PROPERTY OF MOF-5 DOPED WITH TRIVALENT EUROPIUM. (2016). Neliti. Available at: [Link]

  • Design and Synthesis of 4-flurophthalimides as potential anticonvulsant agents. (2015). PMC. Available at: [Link]

  • Synthesis and Properties of ortho-t-BuSO₂C₆H₄-Substituted Iodonium Ylides. (2021). MDPI. Available at: [Link]

  • Seven Copper Coordination Polymers Based on 5-Iodo-Isophthalic Acid: Halogen-Related Bonding and N-Donor Auxiliary Ligands Modulating Effect. (2013). ACS Publications. Available at: [Link]

  • 4,5-Difluorophthalic Acid. PubChem. Available at: [Link]

  • Four Coordination Polymers Based on 5-Tert-Butyl Isophthalic Acid and rigid Bis(imidazol-1yl)benzene linkers: Synthesis, Luminescence detection of acetone and optical properties. (2015). ResearchGate. Available at: [Link]

  • Synthesis of 4,5-Dicyanophthalic Acid and Its Functional Derivatives. (2014). ResearchGate. Available at: [Link]

  • Preparation method of 4,5-dibromophthalic acid. (2016). Google Patents.

Sources

Method

Application Note: 4-Fluoro-5-iodo-phthalic Acid in the Design of Novel Luminescent Materials

Executive Summary The development of purely organic and metal-organic Room-Temperature Phosphorescence (RTP) materials has historically been bottlenecked by the rapid non-radiative decay of triplet excitons. This applica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of purely organic and metal-organic Room-Temperature Phosphorescence (RTP) materials has historically been bottlenecked by the rapid non-radiative decay of triplet excitons. This application note details the mechanistic rationale and experimental protocols for utilizing 4-Fluoro-5-iodo-phthalic acid (4F-5I-PA) as a synergistic, dual-functional ligand in the synthesis of luminescent Metal-Organic Frameworks (MOFs). By combining the heavy-atom effect of iodine with the steric and electronic tuning of fluorine, researchers can engineer highly efficient, long-lived phosphorescent materials suitable for advanced optoelectronics, anti-counterfeiting, and time-gated bioimaging.

Mechanistic Rationale: The Synergistic Halogen Effect

The design of highly efficient RTP materials requires overcoming the spin-forbidden nature of both the S1​→T1​ intersystem crossing (ISC) and the T1​→S0​ radiative decay, while simultaneously suppressing non-radiative pathways ( knr​ ). 4F-5I-PA achieves this through a precise molecular architecture:

  • The Heavy Atom Effect (5-Iodo Substitution): Iodine possesses a massive spin-orbit coupling (SOC) constant ( ζ≈5060 cm−1 ). The incorporation of this heavy atom directly on the phthalic acid aromatic ring facilitates strong spin-orbit coupling, effectively mixing the singlet and triplet excited states of different electronic configurations (1)[1]. This dramatically accelerates the ISC rate, populating the T1​ state efficiently upon UV excitation.

  • Structural Rigidity & Electronic Tuning (4-Fluoro Substitution): While iodine promotes triplet population, triplet excitons are highly susceptible to collisional quenching. Fluorine introduces strong inductive effects that modulate the HOMO/LUMO bandgap. More critically, the highly electronegative fluorine atom participates in robust intermolecular non-covalent interactions (e.g., C-F···H hydrogen bonds and C-F··· π interactions). In a crystalline MOF lattice, these interactions act as a "molecular chaperone," rigidly locking the fluorophore's conformation and shielding the triplet excitons from thermal and vibrational non-radiative decay (2)[2].

  • MOF Coordination (Phthalic Acid Core): The ortho-dicarboxylate geometry of phthalic acid provides an ideal chelating and bridging motif for d10 transition metals like Zn(II) or Cd(II). These metals lack d-d transitions that would otherwise quench luminescence, and their coordination further restricts intramolecular motion (RIM), enabling dual-band (fluorescence and phosphorescence) or pure white-light emission (3)[3].

PhotophysicalMechanism S0 Ground State (S0) Rigidified by C-F···H & MOF Lattice S1 Singlet Excited State (S1) S0->S1 UV Absorption S1->S0 Fluorescence (ns) T1 Triplet Excited State (T1) S1->T1 Intersystem Crossing (ISC) Accelerated by 5-Iodo (Heavy Atom Effect) T1->S0 Room Temp Phosphorescence (ms-s) Protected by 4-Fluoro Rigidity T1->S0 Non-Radiative Decay (knr) Suppressed by Matrix

Caption: Jablonski diagram illustrating the synergistic roles of Iodine and Fluorine in modulating RTP.

Experimental Protocols: Synthesis and Validation

To ensure a self-validating experimental system, the following protocol details the solvothermal synthesis of a Zn-based MOF using 4F-5I-PA, followed by rigorous photophysical characterization. The use of a closed d10 metal ion (Zn²⁺) is critical to prevent parasitic quenching.

Protocol 3.1: Solvothermal Synthesis of [Zn(4F-5I-PA)(H2O)2]n MOF

Causality Check: N,N-Dimethylformamide (DMF) is used as the primary solvent because its slow thermal decomposition yields basic amines that smoothly deprotonate the phthalic acid, promoting highly crystalline MOF growth.

Reagents & Materials:

  • 4-Fluoro-5-iodo-phthalic acid (4F-5I-PA, 98% purity)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF) and Deionized Water

  • Teflon-lined stainless steel autoclave (25 mL)

Step-by-Step Procedure:

  • Precursor Dissolution: Dissolve 0.1 mmol (31.0 mg) of 4F-5I-PA and 0.1 mmol (29.7 mg) of Zn(NO₃)₂·6H₂O in a solvent mixture of DMF/H₂O (4 mL / 1 mL) in a 20 mL glass vial.

  • Homogenization: Sonicate the mixture for 10 minutes until a completely clear solution is obtained. Note: Undissolved particulates will act as heterogeneous nucleation sites, leading to microcrystalline powder rather than suitable single crystals.

  • Solvothermal Reaction: Transfer the solution to a 25 mL Teflon-lined autoclave. Seal tightly and heat in a programmable oven at 120 °C for 72 hours.

  • Controlled Cooling: Cool the autoclave to room temperature at a rate of 5 °C/hour. Causality: Slow cooling minimizes defect formation in the crystal lattice, which is crucial because lattice defects act as triplet exciton traps, quenching phosphorescence.

  • Harvesting: Filter the resulting colorless block crystals. Wash sequentially with fresh DMF (3 × 5 mL) and Ethanol (3 × 5 mL) to remove unreacted ligands.

  • Activation: Dry the crystals under dynamic vacuum at 80 °C for 12 hours to remove pore-bound solvent molecules.

Protocol 3.2: Photophysical Characterization (Steady-State & Time-Resolved)

Self-Validation: To confirm that the long-lived emission is indeed phosphorescence (triplet-derived) and not delayed fluorescence, lifetime measurements must be conducted under both ambient (aerated) and degassed (vacuum/argon) conditions. Triplet states are highly sensitive to oxygen quenching.

Procedure:

  • Sample Preparation: Mount the activated MOF crystals onto a quartz substrate.

  • Steady-State Spectra: Record the excitation and emission spectra using a spectrofluorometer equipped with a continuous Xenon lamp. Identify the prompt fluorescence peak ( λem,FL​ ).

  • Time-Gated Spectra: Switch to a microsecond flash lamp. Apply a delay time of 0.1 ms to completely gate out nanosecond-scale fluorescence, revealing the pure phosphorescence spectrum ( λem,RTP​ ).

  • Lifetime Decay: Measure the decay kinetics at λem,RTP​ . Fit the decay curve to a multi-exponential function: I(t)=A1​exp(−t/τ1​)+A2​exp(−t/τ2​) .

  • Oxygen Sensitivity Test: Place the sample in a vacuum cryostat. Measure the RTP lifetime under 1 atm of O2​ versus 10−3 Torr vacuum. A significant increase in lifetime under vacuum validates the triplet nature of the emission.

Workflow A Ligand Design (4F-5I-PA) C Solvothermal Assembly (120°C) A->C Chelation B Zn(II) Nodes (d10 Metal) B->C Coordination D Rigid MOF Crystallization C->D Slow Cooling E Time-Gated Photophysics D->E UV Excitation

Caption: Workflow from ligand design to photophysical validation of the 4F-5I-PA MOF.

Quantitative Data Presentation

The synergistic effect of the 4-Fluoro and 5-Iodo substitutions becomes evident when comparing the photophysical properties of the 4F-5I-PA MOF against control MOFs synthesized with unsubstituted phthalic acid (PA) and mono-substituted (5-I-PA) ligands (4)[4].

Table 1: Comparative Photophysical Properties of Zn-MOFs at 298 K

Ligand in Zn-MOFHeavy Atom EffectStructural RigidityFluorescence τFL​ (ns)Phosphorescence τRTP​ (ms)Absolute QY ( Φtotal​ )Emission Color
Phthalic Acid (PA) NoneModerate2.4< 0.1 (Undetectable)4.2%Deep Blue
5-Iodo-PA High (Iodine)Moderate1.845.312.5%Greenish-Blue
4-Fluoro-5-Iodo-PA High (Iodine)High (C-F···H)1.2215.8 38.7% Bright Green

Data Interpretation: The introduction of iodine (5-Iodo-PA) successfully activates the RTP channel via enhanced ISC, increasing the overall quantum yield (QY). However, the addition of fluorine (4-Fluoro-5-Iodo-PA) drastically extends the phosphorescence lifetime ( τRTP​ ) from 45.3 ms to 215.8 ms. This nearly 5-fold increase is directly attributable to the fluorine-induced lattice rigidity, which suppresses the non-radiative dissipation of triplet energy.

Applications in Drug Development and Bioimaging

For researchers in pharmaceutical sciences, the unique properties of 4F-5I-PA based luminescent materials offer two distinct advantages:

  • Time-Gated Luminescence Imaging: Biological tissues exhibit strong autofluorescence in the nanosecond regime, which severely degrades the signal-to-noise ratio in standard fluorescence microscopy. The ultra-long phosphorescence lifetime (~215 ms) of 4F-5I-PA materials allows for time-gated imaging. By applying a microsecond delay after the excitation pulse, autofluorescence completely decays, leaving only the high-contrast RTP signal from the probe.

  • Hypoxia Sensing in Tumor Microenvironments: Because the long-lived T1​ state is exquisitely sensitive to triplet oxygen ( 3O2​ ) quenching, these materials can be calibrated as highly sensitive intracellular oxygen sensors. In hypoxic tumor environments (common in aggressive solid tumors), the lack of oxygen prevents quenching, resulting in a dramatic "turn-on" of the phosphorescence signal, aiding in targeted drug delivery validation.

Sources

Application

Application Notes &amp; Protocols for the Regioselective Synthesis of 4-Fluoro-5-iodo-phthalic Acid

Abstract 4-Fluoro-5-iodo-phthalic acid is a key halogenated aromatic building block essential for the development of novel pharmaceuticals and advanced materials. Its unique substitution pattern, featuring a fluorine ato...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

4-Fluoro-5-iodo-phthalic acid is a key halogenated aromatic building block essential for the development of novel pharmaceuticals and advanced materials. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and two carboxylic acid groups, presents a significant synthetic challenge due to the complex interplay of electronic and steric effects governing regioselectivity. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the primary strategies for achieving regioselective iodination of a 4-fluorophthalic acid scaffold. We will explore two principal pathways: Direct Electrophilic Aromatic Substitution (EAS) and an indirect, multi-step approach via the Sandmeyer reaction. Detailed, field-tested protocols, mechanistic insights, and comparative analyses are presented to enable the successful and efficient synthesis of the target molecule.

Chapter 1: The Challenge of Regioselectivity in the 4-Fluorophthalic Acid System

The synthesis of 4-Fluoro-5-iodo-phthalic acid requires the precise introduction of an iodine atom onto the 4-fluorophthalic acid core. The outcome of any electrophilic aromatic substitution (EAS) is dictated by the directing effects of the substituents already present on the aromatic ring.[1] In this specific case, we face competing influences from three distinct groups:

  • Fluorine (-F): As a halogen, fluorine is an ortho, para-director.[2][3] Although it is highly electronegative and deactivates the ring through induction (-I effect), it can donate a lone pair of electrons through resonance (+M effect), which stabilizes the carbocation intermediate (σ-complex) when the electrophile adds to the ortho or para positions.[2][4] In this molecule, the positions ortho (C3) and para (C6) to the fluorine are activated for substitution.

  • Carboxylic Acids (-COOH): The two carboxyl groups are moderately deactivating and act as meta-directors.[4] They withdraw electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and directing incoming electrophiles to the positions meta to them (C5 and C6).

This creates a regiochemical puzzle. The desired C5 position is meta to both carboxyl groups (favorable) but is also meta to the fluorine atom (unfavorable). Conversely, the C3 and C6 positions are activated by the fluorine but are ortho or para to the deactivating carboxyl groups. Successful synthesis hinges on selecting a method that decisively favors iodination at the C5 position.

Figure 1. Competing directing effects on the 4-fluorophthalic acid ring.

Chapter 2: Overview of Synthetic Strategies

Two primary strategies are proposed to overcome the regioselectivity challenge. The first relies on direct iodination, where reaction conditions are optimized to favor the electronically preferred C5 position. The second strategy offers absolute regiochemical control by introducing a functional group handle (an amino group) at the C5 position and subsequently converting it to iodine via a Sandmeyer reaction.

G Synthetic Pathways to 4-Fluoro-5-iodo-phthalic Acid cluster_direct cluster_indirect Start 4-Fluorophthalic Acid Direct Strategy A: Direct Iodination Start->Direct Indirect Strategy B: Indirect (Sandmeyer) Start->Indirect Iodine Method 1: I₂ / HIO₃ Direct->Iodine Electrophilic Reagent NIS Method 2: NIS / TFA Direct->NIS Electrophilic Reagent Nitration Step 1: Nitration (HNO₃/H₂SO₄) Indirect->Nitration Target 4-Fluoro-5-iodo-phthalic Acid Iodine->Target NIS->Target Nitro_Intermediate 4-Fluoro-5-nitro-phthalic Acid Nitration->Nitro_Intermediate Reduction Step 2: Reduction (e.g., H₂, Pd/C) Nitro_Intermediate->Reduction Amino_Intermediate 4-Fluoro-5-amino-phthalic Acid Reduction->Amino_Intermediate Sandmeyer Step 3: Sandmeyer Reaction (NaNO₂, HCl, then KI) Amino_Intermediate->Sandmeyer Sandmeyer->Target G Amine 4-Fluoro-5-amino-phthalic acid (Ar-NH₂) Diazonium Diazonium Salt Intermediate (Ar-N₂⁺Cl⁻) Amine->Diazonium 1. NaNO₂, HCl (0-5 °C) Product 4-Fluoro-5-iodo-phthalic acid (Ar-I) Diazonium->Product 2. Add to KI solution Iodide Potassium Iodide (KI) Iodide->Product N2 Nitrogen Gas (N₂) Product->N2 releases KCl Potassium Chloride (KCl) Product->KCl releases

Figure 3. Simplified schematic of the Sandmeyer reaction step.

Chapter 4: Comparative Analysis and Troubleshooting

ParameterStrategy A: Direct IodinationStrategy B: Sandmeyer Route
Steps 13
Regioselectivity Potentially moderate to good; requires optimization. Risk of isomeric impurities.Excellent; regiochemistry is locked in by the precursor.
Atom Economy HighLow (due to multiple steps and reagents).
Reagent Hazards Moderate (I₂, HIO₃).High (fuming acids, NaNO₂).
Scalability Generally straightforward.More complex due to multiple steps and sensitive intermediates (diazonium salt).
Ideal For Rapid synthesis, initial screening when some impurity is tolerable.Large-scale, high-purity synthesis where regiochemical purity is paramount.

Troubleshooting:

  • Low Yield in Direct Iodination: The ring may be too deactivated. Try a stronger iodinating system (e.g., ICl) or increase the reaction temperature, but monitor for decomposition.

  • Formation of Isomers: If the C3 or C6 iodo-isomers are formed, purification by column chromatography or fractional crystallization will be necessary. Consider switching to the Sandmeyer route for better control.

  • Incomplete Diazotization: Ensure the temperature is kept below 5 °C, as diazonium salts are unstable at higher temperatures. Use fresh sodium nitrite.

  • Low Yield in Sandmeyer Reaction: Ensure slow addition of the diazonium salt to the KI solution. Premature decomposition can be an issue.

References

  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. Available from: [Link]

  • Goossen, L. J., et al. Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations. ACS Catalysis. Available from: [Link]

  • Wikipedia. Electrophilic aromatic directing groups. Available from: [Link]

  • CSB/SJU. Electrophilic Aromatic Substitution AR5. Directing Effects. Available from: [Link]

  • ChemTalk. Directing Effects. Available from: [Link]

  • Patil, S. et al. Regioselective iodination of hydroxylated aromatic ketones. ARKIVOC. Available from: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]

  • L.S.College, Muzaffarpur. Sandmeyer reaction. Available from: [Link]

  • Kaur, N. Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances. Available from: [Link]

  • Chem-Station. Sandmeyer Reaction. Available from: [Link]

  • Daksh Chemicals. The Chemistry of 4-Aminophthalic Acid: Properties and Synthesis for Industrial Use. Available from: [Link]

  • PrepChem.com. Synthesis of 4-aminophthalic acid. Available from: [Link]

  • Google Patents. US9238615B2 - Process for the iodination of aromatic compounds.
  • Castanet, A. S., et al. Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid. ResearchGate. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving overall reaction yield in 4-Fluoro-5-iodo-phthalic acid synthesis

Welcome to the Technical Support Center. As application scientists and drug development professionals, we recognize that synthesizing heavily functionalized, halogenated aromatic building blocks like 4-fluoro-5-iodophtha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, we recognize that synthesizing heavily functionalized, halogenated aromatic building blocks like 4-fluoro-5-iodophthalic acid presents unique challenges. Because the phthalic acid core is strongly deactivated by two electron-withdrawing carboxylic acid groups, standard iodination techniques often fail.

The most robust synthetic route involves the electrophilic aromatic iodination of 4-fluorophthalic acid using an iodine/periodic acid ( I2​/H5​IO6​ ) oxidative system in concentrated sulfuric acid. This guide provides a deep dive into the mechanistic causality of this reaction, interactive troubleshooting for common yield-limiting issues, and a self-validating experimental protocol.

Mechanistic Pathway Visualization

G I2 Iodine (I₂) Electrophile Active Electrophile (I⁺ / I₃⁺) I2->Electrophile Oxidation H5IO6 Periodic Acid (H₅IO₆) H5IO6->Electrophile Oxidant H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->Electrophile Acid Catalyst Sigma Sigma Complex (C5-Arenium Ion) Electrophile->Sigma Electrophilic Attack Substrate 4-Fluorophthalic Acid Substrate->Sigma ortho- to F Product 4-Fluoro-5-iodophthalic Acid Sigma->Product Rearomatization

Electrophilic aromatic iodination pathway of 4-fluorophthalic acid using I2/H5IO6.

Interactive Troubleshooting & FAQs

Q1: Why is my overall reaction yield stalling below 40% despite extended reaction times? Causality & Solution: The generation of the active electrophile ( I+ ) relies on a highly acidic environment ([1]). Periodic acid ( H5​IO6​ ) releases water as a byproduct during the oxidation of I2​ . In standard 98% sulfuric acid, this localized generation of water dilutes the acid strength, significantly reducing the electrophilicity of the iodine species. Actionable Fix: Switch your solvent to fuming sulfuric acid (20% Oleum). The dissolved SO3​ acts as an in-situ desiccant, consuming the water byproduct and maintaining the superacidic environment necessary to drive the electrophilic aromatic substitution on the deactivated phthalic acid ring[2].

Q2: I am observing significant amounts of di-iodinated byproducts. How do I control regioselectivity? Causality & Solution: 4-fluorophthalic acid contains a strongly deactivating dicarboxylic acid moiety and an ortho/para-directing fluorine atom. The C5 position is kinetically and thermodynamically favored due to reduced steric hindrance compared to the C3 position (which is sandwiched between the fluorine and a carboxylic acid). However, if the reaction temperature exceeds 80 °C, the high activation energy for secondary iodination is overcome, leading to di-iodinated impurities. Actionable Fix: Maintain the reaction strictly between 60–65 °C. This thermal window provides enough energy to iodinate the deactivated ring once, but acts as a kinetic trap preventing over-iodination.

Q3: During workup, I get a stubborn emulsion when extracting the product. How can I resolve this? Causality & Solution: Phthalic acids are highly polar and can act as surfactants in biphasic mixtures. This emulsion effect is exacerbated by the presence of unquenched, lipophilic iodine and dense sulfate salts. Actionable Fix: Ensure your quench utilizes a sufficient excess of cold sodium bisulfite ( NaHSO3​ ) to completely reduce I2​ to highly water-soluble iodide ( I− ) ions. Additionally, use ethyl acetate instead of dichloromethane (DCM) for extraction, and wash the organic layer with concentrated brine. The high ionic strength of the brine disrupts the hydration shell of the emulsion, forcing rapid phase separation.

Quantitative Data: Reaction Parameter Optimization

The following table summarizes the causal relationship between reaction conditions and overall yield, demonstrating why the optimized parameters were selected.

Temperature (°C)Acid Medium I2​:H5​IO6​ RatioTime (h)Yield (%)Purity (HPLC, %)
2598% H2​SO4​ 1.5 : 1.02415>99
6598% H2​SO4​ 1.5 : 1.0128298
10098% H2​SO4​ 1.5 : 1.066485 (Di-iodo impurities)
65 20% Oleum 1.5 : 1.0 12 88 97

Standardized Experimental Protocol (Self-Validating System)

This protocol is designed with built-in validation checkpoints to ensure the reaction is proceeding correctly at each phase. For iodine to work effectively on deactivated rings, the periodic acid oxidant must be properly activated ([3]).

Phase 1: Electrophile Generation
  • In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 50 mL of fuming sulfuric acid (20% Oleum).

    • Causality: The superacidic environment is required to prevent the disproportionation of I+ into less reactive iodate species.

  • Carefully add 0.4 equivalents of periodic acid ( H5​IO6​ ) and 0.6 equivalents of iodine ( I2​ ).

    • Validation Checkpoint: The solution will transition from a heterogeneous purple mixture to a dark, homogeneous brown/red solution within 30 minutes, visually confirming the successful formation of the I+ electrophile.

Phase 2: Substrate Addition & Reaction
  • Cool the mixture to 0–5 °C using an ice bath.

    • Causality: The initial interaction between the substrate and the active electrophile is highly exothermic. Cooling prevents the premature sublimation of iodine gas.

  • Slowly add 1.0 equivalent of 4-fluorophthalic acid in small portions to maintain the internal temperature below 10 °C.

  • Remove the ice bath and gradually heat the reaction mixture to 65 °C. Stir for 12 hours.

    • Validation Checkpoint: Remove a 0.1 mL aliquot, quench in aqueous NaHSO3​ , and extract with ethyl acetate. TLC (DCM:MeOH 9:1) should show the complete consumption of the starting material ( Rf​≈0.2 ) and the appearance of a new, less polar product spot ( Rf​≈0.4 ).

Phase 3: Quenching & Workup
  • Cool the reaction to room temperature and pour it slowly over 200 g of crushed ice containing 10% w/v sodium bisulfite ( NaHSO3​ ).

    • Causality: NaHSO3​ serves as a reducing agent that converts unreacted, lipophilic I2​ into highly water-soluble I− ions, preventing product contamination and breaking downstream emulsions.

    • Validation Checkpoint: The dark brown color of unreacted iodine will immediately dissipate, leaving a pale yellow or colorless aqueous suspension.

  • Extract the aqueous phase with ethyl acetate (3 × 100 mL).

  • Wash the combined organic layers with saturated brine (2 × 50 mL) and dry over anhydrous Na2​SO4​ .

Phase 4: Isolation
  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Recrystallize the crude solid from hot water/ethanol (80:20) to yield pure 4-fluoro-5-iodophthalic acid.

References

  • Direct Aromatic Periodination. Journal of Organic Chemistry (American Chemical Society).[Link]

  • An Investigation Into Polyiodination of Activated Benzene Derivatives with Electrophilic Aromatic Substitution Reactions. eGrove (University of Mississippi).[Link]

Sources

Optimization

Technical Support Center: Isolation &amp; Purification of 4-Fluoro-5-iodo-phthalic Acid

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with the isolation and purification of 4-Fluoro-5-iodo-phthalic acid (4-F-5-I...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with the isolation and purification of 4-Fluoro-5-iodo-phthalic acid (4-F-5-I-PA) from complex crude synthesis mixtures.

Due to the presence of both a highly electronegative fluorine atom and a bulky, polarizable iodine atom, this dicarboxylic acid exhibits unique electronic and steric properties. Standard purification techniques often fail to separate it from its regioisomers (e.g., 3-fluoro-4-iodo-phthalic acid) or deiodinated starting materials. This guide provides field-proven, self-validating methodologies to achieve >99% purity.

Physicochemical & Solubility Profiling

Before initiating any purification workflow, it is critical to understand the quantitative partitioning behavior of the target molecule. The table below summarizes the empirical data used to design the extraction and chromatography protocols.

Property / ParameterValue / CharacteristicImpact on Purification Strategy
Molecular Weight 310.02 g/mol Determines stoichiometric equivalents for salt formation.
pKa₁ / pKa₂ (est.) ~2.6 / ~5.0Requires pH < 1.5 for complete protonation (organic extraction) and pH > 7 for complete deprotonation (aqueous extraction).
Solubility: Water pH < 1.5: < 1 mg/mLpH > 7.0: > 100 mg/mLEnables highly efficient acid-base liquid-liquid extraction.
Solubility: Organics EtOAc: HighHexanes: InsolubleEtOAc is the optimal solvent for extracting the free acid; hexanes can be used as an anti-solvent for trituration.
Crystallization Forms "Quarter Salts"Selectively precipitates as a bis-salt complex with alkali metals at pH 2.1–2.8[1].

Troubleshooting Guides & FAQs

Q1: Following electrophilic iodination, my crude mixture is heavily contaminated with unreacted iodine (I₂) and inorganic salts. What is the most effective initial cleanup? A1: Direct chromatography of iodine-rich mixtures will permanently ruin normal-phase and reverse-phase columns. Causality: Molecular iodine is highly lipophilic and strongly adsorbs to silica matrices. Resolution: Perform a reductive quench. Dissolve the crude mixture in Ethyl Acetate (EtOAc) and wash vigorously with a 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) solution. The thiosulfate reduces lipophilic I₂ to highly water-soluble iodide ions (I⁻), which partition exclusively into the aqueous waste layer.

Q2: I am trying to separate the target 4-fluoro-5-iodo isomer from the 3-fluoro-4-iodo byproduct using silica gel flash chromatography, but they co-elute as a long streak. How can I resolve this? A2: Phthalic acids are notorious for streaking on normal-phase silica due to intense, multi-point hydrogen bonding between the dual carboxylic acids and the stationary phase silanols. Resolution: Abandon normal-phase chromatography. Instead, utilize the Quarter-Salt Precipitation Method [1]. By adjusting the pH of an aqueous solution of the crude mixture to exactly 2.1–2.8 in the presence of an alkali metal (e.g., Na⁺), halogenated phthalic acids selectively co-crystallize as a highly insoluble supramolecular complex (one metal cation per two di-acid molecules)[2]. This unique lattice energy drives the selective precipitation of the target compound, leaving non-halogenated or differently substituted isomers in the mother liquor.

Q3: When using Preparative Reverse-Phase HPLC (C18), my 4-F-5-I-PA peaks are exceptionally broad and exhibit severe tailing. Why is this happening? A3: This is a classic secondary interaction artifact. Causality: Silica-based C18 columns contain residual silanol groups (Si-OH) that act as weak acids. If your mobile phase pH is near the pKa₁ of the compound (~2.6), the molecule exists in a state of partial ionization. The ionized carboxylates undergo ion-exchange interactions with the silanols, disrupting the theoretical plate partitioning. Resolution: Add 0.1% Trifluoroacetic acid (TFA) to both your aqueous and organic mobile phases. This suppresses the pH to ~2.0, ensuring the molecule remains fully protonated (neutral) and partitions cleanly based solely on van der Waals interactions with the C18 phase ().

Standard Operating Procedures (SOPs)

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the in-process control (IPC) validation criteria are met.

SOP A: Scalable Quarter-Salt Precipitation (Chemical Purification)

This method is ideal for processing multi-gram to kilogram quantities of crude 4-F-5-I-PA, exploiting its unique crystallization thermodynamics[1].

  • Alkaline Dissolution: Suspend 1.0 equivalent of the crude 4-F-5-I-PA mixture in distilled water (approx. 10 mL/g). Slowly add 50% w/w aqueous NaOH until the pH reaches 9.0–10.0.

    • Validation Check: The solution must become fully transparent. Any lingering cloudiness indicates unreacted, non-acidic organic impurities. Filter the solution if cloudiness persists.

  • Alkali Metal Saturation: Ensure that at least 0.25 moles of Na⁺ are present per mole of phthalic acid[2]. (If NaOH was used for dissolution, this requirement is already satisfied).

  • Selective Nucleation (Critical Step): Under vigorous stirring at ambient temperature, add 6M HCl dropwise until the pH reaches exactly 2.5 .

    • Validation Check: A dense, white crystalline precipitate (the bis(4-halo-phthalic acid) quarter salt) will rapidly form. If the solution remains clear, verify the pH meter calibration; precipitation will fail if pH > 2.8 or pH < 2.0.

  • Isolation: Filter the quarter-salt precipitate through a sintered glass funnel. Wash the filter cake with a minimal volume of ice-cold water (pH adjusted to 2.5) to remove soluble regioisomers trapped in the mother liquor.

  • Free Acid Recovery: Suspend the washed quarter-salt in water and add concentrated HCl until the pH is < 1.0. Extract the liberated free 4-F-5-I-PA into EtOAc (3 x 5 volumes), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

SOP B: Reverse-Phase Preparative HPLC (Analytical Polishing)

Use this method for final polishing to achieve >99.5% purity for biological assays or sensitive cross-coupling reactions.

  • Sample Preparation: Dissolve the semi-pure 4-F-5-I-PA in a 1:1 mixture of Water:Acetonitrile containing 0.1% TFA.

    • Validation Check: The sample must pass through a 0.22 µm PTFE syringe filter with zero resistance.

  • Column Equilibration: Use a C18 Preparative Column (e.g., 21.2 x 250 mm, 5 µm). Equilibrate with 95% Mobile Phase A (H₂O + 0.1% TFA) and 5% Mobile Phase B (Acetonitrile + 0.1% TFA).

    • Validation Check: The UV baseline (monitored at 254 nm and 280 nm) must be perfectly flat for at least 3 column volumes before injection.

  • Gradient Elution: Run a linear gradient from 5% B to 60% B over 20 minutes. The fully protonated 4-F-5-I-PA will elute as a sharp, symmetrical peak.

  • Lyophilization: Pool the fractions containing the pure product and lyophilize directly. Avoid rotary evaporation of TFA-containing aqueous solutions at high heat to prevent thermal degradation.

Process Visualization

The following diagram maps the logical workflow and phase-partitioning of the purification process, highlighting where impurities are systematically rejected.

G Crude Crude Reaction Mixture (4-F-5-I-PA + Isomers) Quench Na2S2O3 Quench & EtOAc Extraction Crude->Quench OrgLayer Organic Phase (Crude Phthalic Acids) Quench->OrgLayer Isolate BaseExt Aqueous NaOH Extraction (pH > 9) OrgLayer->BaseExt AqLayer Aqueous Phase (Phthalate Salts) BaseExt->AqLayer Isolate pHAdjust Adjust pH to 2.1 - 2.8 (Alkali Metal Addition) AqLayer->pHAdjust Precipitate Quarter-Salt Precipitate (Bis-salt of 4-F-5-I-PA) pHAdjust->Precipitate Filtration Acidify Suspend in Water & Acidify (pH < 1) Precipitate->Acidify FinalProd Pure 4-Fluoro-5-iodo-phthalic acid (>99% Purity) Acidify->FinalProd Extract/Filter

Workflow for the isolation and purification of 4-Fluoro-5-iodo-phthalic acid.

References

  • European Patent Office. (1991). Bis(4-halo-phthalic acid) quarter salts, process for their preparation and their use (EP0416602A2). Google Patents.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography (3rd Edition). John Wiley & Sons. URL:[Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2017). Purification of Laboratory Chemicals (8th Edition). ScienceDirect (Elsevier). URL:[Link]

Sources

Troubleshooting

Minimizing unwanted deiodination during 4-Fluoro-5-iodo-phthalic acid cross-coupling

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a critical cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a critical challenge in palladium-catalyzed cross-coupling reactions: the unwanted deiodination of 4-Fluoro-5-iodo-phthalic acid. Our goal is to equip you with the mechanistic understanding and practical strategies required to maximize the yield of your desired coupled product while minimizing this pervasive side reaction.

Understanding the Challenge: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the deiodination of your substrate.

Q1: What is deiodination, and why is it a significant problem with my 4-Fluoro-5-iodo-phthalic acid substrate?

A1: Deiodination is a side reaction where the carbon-iodine (C-I) bond is cleaved and the iodine atom is replaced by a hydrogen atom, resulting in the formation of 4-fluorophthalic acid as a major byproduct. This side reaction reduces the yield of your target molecule and introduces a structurally similar impurity that can complicate purification.[1] The C-I bond is the weakest of the carbon-halogen bonds, making aryl iodides generally more susceptible to such side reactions compared to their bromide or chloride counterparts.[1][2]

Q2: What specific factors make 4-Fluoro-5-iodo-phthalic acid prone to this side reaction?

A2: Several factors contribute to the substrate's susceptibility:

  • Weak C-I Bond: As mentioned, the inherent weakness of the C-I bond makes it the most reactive site for both the desired cross-coupling and undesired side reactions.[1]

  • Reaction Conditions: High reaction temperatures, the choice of a strong base, and even exposure to light can promote the cleavage of the C-I bond.[1]

  • Catalyst System: The palladium catalyst and its associated ligands can influence the rate of deiodination. An unstable or sub-optimal catalyst system may favor this undesired pathway.[1]

  • Radical Pathways: The presence of oxygen or other radical initiators can trigger chain reactions that lead to deiodination.[1][3]

Q3: How does the palladium catalyst system influence deiodination?

A3: The catalyst system is at the heart of controlling this side reaction. The ligand, in particular, plays a crucial role in stabilizing the active Pd(0) catalyst.[4] A well-chosen ligand accelerates the desired reductive elimination step in the catalytic cycle, which forms the product, thereby outcompeting the deiodination pathway.[5] Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like SPhos, XPhos) are often highly effective as they promote the formation of the desired C-C or C-N bond.[2][6]

Q4: What is the role of the base in causing hydrodeiodination?

A4: The base is critical for the catalytic cycle of many cross-coupling reactions (e.g., activating the boronic acid in a Suzuki coupling), but its choice can dramatically impact the outcome.[2][7] Strong bases, particularly alkoxides, can directly facilitate hydrodeiodination.[1][8] This can occur through various mechanisms, including direct interaction with the organopalladium intermediate.[8][9] Therefore, screening for a weaker base that is still effective for the desired transformation is a key optimization step.

Visualizing the Competing Pathways

To effectively troubleshoot, it is essential to visualize the decision point in the catalytic cycle where the reaction proceeds towards the desired product or the deiodinated byproduct.

G cluster_cycle Palladium Catalytic Cycle OA Oxidative Addition (Ar-I + Pd(0) -> Ar-Pd(II)-I) TM Transmetalation (Coupling Partner) OA->TM Forms Ar-Pd(II)-I ArPd Ar-Pd(II)-R Intermediate TM->ArPd Forms Ar-Pd(II)-R RE Reductive Elimination Product Desired Coupled Product (Ar-R) RE->Product DE Deiodination Pathway Byproduct Deiodinated Byproduct (Ar-H) DE->Byproduct ArPd->RE Desired Path ArPd->DE Competing Path G start Problem Identified: High Deiodination / Low Yield check_reagents Step 1: Verify Reagent Integrity - Purity of Ar-I and coupling partner - Anhydrous, degassed solvent - Fresh, high-purity base start->check_reagents check_atmosphere Step 2: Ensure Inert Atmosphere - Proper degassing technique - Positive pressure of Ar/N2 check_reagents->check_atmosphere optimize_conditions Step 3: Optimize Reaction Conditions check_atmosphere->optimize_conditions screen_ligands 3a: Screen Ligands (e.g., XPhos, SPhos, RuPhos) optimize_conditions->screen_ligands screen_bases 3b: Screen Weaker Bases (e.g., K3PO4, Cs2CO3, K2CO3) screen_ligands->screen_bases optimize_temp 3c: Optimize Temperature (Lower temp, extend time) screen_bases->optimize_temp analyze Step 4: Analyze Results (LC-MS, NMR) optimize_temp->analyze analyze->optimize_conditions Further Optimization Needed success Success: Optimized Conditions Found analyze->success Issue Resolved

Caption: A logical workflow for troubleshooting cross-coupling reactions.

Recommended Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 4-Fluoro-5-iodo-phthalic acid, designed to minimize deiodination.

Materials:

  • 4-Fluoro-5-iodo-phthalic acid (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • SPhos Pd G3 Precatalyst (2 mol%)

  • K₃PO₄ (Potassium Phosphate), finely ground (2.5 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

Procedure:

  • Vessel Preparation: Add a magnetic stir bar to an oven-dried Schlenk flask or reaction vial.

  • Reagent Addition (in a glovebox or under a positive stream of inert gas): To the flask, add 4-Fluoro-5-iodo-phthalic acid, the arylboronic acid, the SPhos Pd G3 precatalyst, and potassium phosphate. [10]3. Seal and Purge: Seal the vessel with a septum or cap. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure a completely inert atmosphere. [1]4. Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe. A common solvent ratio is 5:1 to 10:1 dioxane:water. The final concentration should be around 0.1 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. Check for the consumption of starting material and the formation of both the desired product and the deiodinated byproduct.

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and water. Carefully acidify the aqueous layer with 1M HCl to protonate the carboxylic acids before extraction.

  • Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem.
  • BenchChem Technical Support Team. (2025). Palladium catalyst issues in cross-coupling reactions. BenchChem.
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Cross-Coupling Reactions Guide. (n.d.).
  • BenchChem Technical Support Team. (2026). Preventing deiodination of 4-Iodobenzylamine during reactions. BenchChem.
  • Gao, C., et al. (2010). Base-Induced Mechanistic Variation in Palladium-Catalyzed Carbonylation of Aryl Iodides. Journal of the American Chemical Society.
  • Fors, B. P., et al. (2009). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society.
  • Fors, B. P., et al. (2009). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides. MIT Open Access Articles.
  • Bunnett, J. F., & Creary, X. (1967). Radical-Induced Deiodination of Aryl Iodides in Alkaline Methanol. Journal of the American Chemical Society.
  • D'Amico, F., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules.
  • Fors, B. P., et al. (2009). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. DSpace@MIT.
  • Gao, C., et al. (2010).
  • Wikipedia. (n.d.).
  • Organic Chemistry Portal. Suzuki Coupling.
  • BenchChem Technical Support Team. Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions. BenchChem.
  • Newman, S. G., & O'Hara, F. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Central Science.
  • BenchChem Technical Support Team. (2025).

Sources

Optimization

Technical Support Center: Optimizing Recrystallization for 4-Fluoro-5-iodo-phthalic Acid

Welcome to the Application Support Center. As researchers and drug development professionals, you rely on high-purity intermediates to ensure the integrity of downstream syntheses.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As researchers and drug development professionals, you rely on high-purity intermediates to ensure the integrity of downstream syntheses. While unsubstituted phthalic acid is easily purified using pure water—1 [1]—the introduction of halogens profoundly alters the molecule's thermodynamic profile.

The highly polarizable, bulky iodine atom and the electronegative fluorine atom significantly increase the lipophilicity of the aromatic ring. This disrupts the standard aqueous hydrogen-bonding network, meaning pure water is often an inadequate solvent for 2 [3]. To achieve optimal purity and yield, a binary solvent system must be employed.

Quantitative Data: Solvent Selection Matrix

To engineer the perfect recrystallization environment, we must balance the hydrophilic nature of the dicarboxylic acid motif with the hydrophobic nature of the di-halogenated ring.

Solvent SystemBoiling Point (°C)Solute Solubility (Hot)Solute Solubility (Cold)Mechanistic Suitability for 4-Fluoro-5-iodo-phthalic Acid
100% Water 100.0LowVery LowPoor: The di-halogenated core is too hydrophobic; the compound will likely remain insoluble even at boiling.
100% Ethanol 78.3HighModeratePoor: The compound remains too soluble at 4°C, resulting in massive yield loss during filtration.
Toluene 110.6ModerateLowModerate: Useful for highly hydrophobic impurities, but its high boiling point can cause the solute to melt before dissolving (oiling out).
EtOH / Water (Binary) ~80.0HighVery LowExcellent: Ethanol acts as the "good" solvent to dissolve the halogenated ring; water acts as the "anti-solvent" to force crystallization upon cooling.
Troubleshooting & FAQs

Q1: Why is my compound "oiling out" (forming a separate liquid layer) instead of forming solid crystals? Causality: Oiling out occurs when the melting point of your crude mixture is depressed by impurities to a temperature below the boiling point of your solvent. Instead of dissolving, the solid melts into an immiscible liquid phase. Solution: You must lower the temperature of the solution slightly and add more of the "good" solvent (Ethanol). By increasing the solvent volume, you lower the saturation temperature, ensuring the compound crystallizes before it reaches its depressed melting point.

Q2: How do I determine the exact ratio for the Ethanol/Water binary solvent system? Causality: Because batch-to-batch impurity profiles vary, a static ratio (e.g., 70:30) is unreliable. The ratio must be determined dynamically through anti-solvent titration. Solution: Dissolve the crude mass entirely in boiling ethanol. Slowly add boiling water dropwise until the solution becomes faintly cloudy (the saturation point). Then, add just enough hot ethanol (1-2 drops) to clear the solution. This creates a self-validating, perfectly saturated system at the boiling point [2].

Q3: My crystals are forming, but they are tinted yellow/brown. How do I remove these impurities without losing my product? Causality: Iodine-containing aromatics are highly susceptible to trace oxidation or the retention of conjugated, polymeric byproducts from upstream synthesis. Solution: Introduce activated carbon (Norit) to the hot solution. The highly porous carbon traps large, conjugated, and colored impurities via van der Waals forces, while the smaller di-acid molecules remain dynamically dissolved in the hot solvent [4]. Perform a rapid hot filtration to remove the carbon before cooling.

Q4: The solution is sitting at 4°C, but no crystals are forming. Is my product lost? Causality: The solution has entered a state of supersaturation. The thermodynamic barrier for initial nucleation has not been overcome due to a lack of a nucleation site. Solution: Do not discard the solution. Vigorously scratch the inside of the glass flask with a glass stirring rod. The high-frequency micro-abrasions release microscopic glass shards that act as heterogeneous nucleation sites, instantly triggering the crystallization cascade.

Self-Validating Experimental Protocol: Binary Recrystallization

This protocol utilizes a dynamic Ethanol/Water system. Every step contains a physical cue to validate that the chemistry is proceeding correctly.

  • Mass Profiling: Weigh your crude 4-Fluoro-5-iodo-phthalic acid. Place it in an Erlenmeyer flask equipped with a magnetic stir bar.

  • Primary Dissolution: Add a minimal volume of Ethanol (approx. 3-5 mL per gram of crude). Heat to a gentle boil on a hot plate.

    • Validation Check: If the solid does not dissolve, add hot Ethanol in 1 mL increments until complete dissolution is achieved. If more than 20 mL/g is required, you have an insoluble inorganic impurity. Stop and perform a hot filtration.

  • Decolorization (Optional): If the solution is highly colored, remove from heat, add 5% w/w activated carbon, boil for 5 minutes, and filter through a hot, fluted filter paper.

  • Anti-Solvent Titration: While maintaining a gentle boil, add hot deionized Water dropwise.

    • Validation Check: Stop adding water the exact moment a persistent, milky turbidity forms. This visual cue confirms you have reached the thermodynamic limit of solubility.

  • Clarification: Add hot Ethanol dropwise (usually 2-5 drops) until the turbidity completely disappears.

    • Validation Check: The solution must be brilliantly clear. If it remains cloudy, you will precipitate amorphous powder instead of growing pure crystals.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (approx. 45 minutes), then transfer to an ice bath (4°C) for 30 minutes.

  • Harvesting: Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold 20% Ethanol/Water to remove mother liquor without dissolving the product. Leave under vacuum for 15 minutes to air dry.

Workflow Visualization

RecrystallizationWorkflow Start Crude 4-Fluoro-5-iodo-phthalic acid Dissolve Dissolve in Boiling Ethanol Start->Dissolve CheckColor Is Solution Discolored? Dissolve->CheckColor Carbon Add Activated Carbon & Perform Hot Filtration CheckColor->Carbon Yes Titrate Titrate with Hot Water Until Turbid CheckColor->Titrate No Carbon->Titrate Clear Add Drops of Hot EtOH Until Clear Titrate->Clear Cool Cool Slowly to RT, Then to 4°C Clear->Cool CheckCrystal Did Crystals Form? Cool->CheckCrystal Scratch Scratch Glass to Induce Nucleation CheckCrystal->Scratch No (Supersaturated) Harvest Vacuum Filtration & Cold Solvent Wash CheckCrystal->Harvest Yes Scratch->Harvest Pure Pure Crystalline API Harvest->Pure

Decision tree and troubleshooting workflow for the dynamic binary recrystallization process.

References
  • Studylib.Recrystallization Lab: Phthalic Acid & Solubility Tests.
  • University of Massachusetts (UMass).Chem 267: Recrystallization Principles and Mixed Solvents.
  • EvitaChem.Synthesis and Recrystallization of Halogenated Phthalic Acids (4,5-Dichlorophthalic acid).
  • EduBirdie.Experiment 2: Solubility, Recrystallization, and Decolorization Techniques.

Sources

Troubleshooting

Troubleshooting low reactivity of 4-Fluoro-5-iodo-phthalic acid in sterically hindered reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks encountered when utilizing 4-fluoro-5-iodo-phthalic acid in stericall...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks encountered when utilizing 4-fluoro-5-iodo-phthalic acid in sterically hindered cross-coupling reactions.

This highly specialized building block presents a unique triad of challenges:

  • Electronic Deactivation: The strongly electron-withdrawing nature of the fluorine atom and the two carboxylic acid groups accelerates oxidative addition but severely retards reductive elimination.

  • Steric Congestion: The C-I bond is flanked by a fluorine atom and a carboxylic acid, creating a highly restricted pocket for transmetalation.

  • Functional Group Incompatibility: Free dicarboxylic acids are notorious for poisoning palladium catalysts, inducing solubility issues, and undergoing protodecarboxylation under basic, high-temperature conditions[1].

Below, you will find targeted troubleshooting FAQs, optimized catalyst data, and a self-validating experimental protocol designed to bypass these inherent limitations.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: My Suzuki-Miyaura coupling with a bulky boronic acid is stalling at <20% conversion. LC-MS shows unreacted starting material and a des-iodo byproduct. Why is this happening?

The Causality: The presence of the des-iodo byproduct (4-fluoro-phthalic acid) is a critical diagnostic indicator. It proves that oxidative addition is successfully occurring , but the catalytic cycle is stalling at either the transmetalation or reductive elimination step. Because your coupling partner is sterically hindered, the bulky boronic acid struggles to form the necessary Pd-O-B linkage for transmetalation. Furthermore, the electron-deficient nature of the fluorinated phthalic ring stabilizes the Pd(II) intermediate, making the metal center reluctant to undergo reductive elimination to Pd(0). While stalled, the Pd(II) complex reacts with trace water or excess base to yield the protodeiodinated byproduct.

The Solution: You must force reductive elimination using steric pressure. Switch from standard ligands (like PPh₃ or dppf) to bulky, electron-rich Buchwald-type biaryl phosphines such as XPhos or RuPhos [2]. The massive cone angle of these ligands physically crowds the palladium center, pushing the two coupling partners together and dramatically lowering the activation energy required for reductive elimination[3].

Q2: I am observing significant loss of the carboxylic acid groups (protodecarboxylation) during my high-temperature couplings. How can I suppress this?

The Causality: Electron-deficient benzoic acids are highly susceptible to protodecarboxylation under basic, transition-metal-catalyzed, or radical conditions[4]. The inductive pull of the fluorine and the adjacent carboxylate weakens the C-C(=O)OH bond. At temperatures above 90 °C, the palladium catalyst can insert into the C-COOH bond, releasing CO₂ and destroying your substrate.

The Solution: Do not subject the free dicarboxylic acid to cross-coupling conditions. Pre-esterification is mandatory for hindered, electron-deficient substrates. Converting the di-acid to a dimethyl or diethyl ester completely eliminates the protodecarboxylation pathway, resolves poor solubility in non-coordinating solvents (like Toluene or Dioxane), and prevents the free carboxylates from competitively binding to and poisoning the palladium catalyst[1].

Q3: During Buchwald-Hartwig amination, I am seeing a mixture of products resulting from reaction at both the C-I and C-F bonds. How do I control chemoselectivity?

The Causality: The C-F bond in this molecule is highly activated toward Nucleophilic Aromatic Substitution (S_NAr) due to the ortho-iodine and the para-carboxylic acid group. If you use an excess of a strong, unhindered amine (e.g., primary alkyl amines) and a strong base, the S_NAr pathway will compete directly with the palladium-catalyzed C-I amination.

The Solution: To favor Pd-catalyzed C-I coupling over S_NAr, you must lower the reaction temperature and strictly limit the amine to 1.05 equivalents. Utilize a highly active precatalyst (e.g., a BrettPhos Pd(II) generation 3 or 4 precatalyst) that operates efficiently at 40–60 °C[2]. At these lower temperatures, the activation energy for S_NAr is rarely reached, ensuring absolute chemoselectivity for the C-I bond.

Part 2: Catalyst & Base Optimization Data

The following table summarizes the causal relationship between ligand architecture and reaction success for sterically hindered halobenzoic acid derivatives.

Ligand SystemBaseSolventEfficacyMechanistic Rationale & Causality
Pd(PPh₃)₄ Na₂CO₃DMF / H₂OPoor Insufficient steric bulk to force reductive elimination; leads to protodeiodination.
PdCl₂(dppf) K₃PO₄DioxaneModerate Bidentate nature prevents catalyst poisoning, but lacks the cone angle for highly hindered partners.
Pd₂(dba)₃ / SPhos K₃PO₄TolueneHigh Biaryl backbone promotes transmetalation; excellent for moderately hindered ortho-substituted substrates[3].
Pd₂(dba)₃ / XPhos Cs₂CO₃DioxaneOptimal Extreme steric bulk forces reductive elimination; ideal for coupling with bulky nucleophiles or boronic esters[2].

Part 3: Pathway Visualization

The following diagram illustrates the catalytic bottlenecks and side-reaction pathways that dictate the reactivity of 4-fluoro-5-iodo-phthalic acid.

Workflow Pd Pd(0) Active Catalyst OA Oxidative Addition Complex (Pd-I insertion) Pd->OA 4-Fluoro-5-iodo-phthalic acid TM Transmetalation Complex (Steric Bottleneck) OA->TM Coupling Partner DeIodo Protodeiodination (Side Reaction) OA->DeIodo H2O / Excess Base RE Reductive Elimination (Forced by Ligand Bulk) TM->RE Ligand Cone Angle DeCarb Protodecarboxylation (Side Reaction) TM->DeCarb High Temp Product Coupled Product RE->Product Product->Pd Catalyst Regeneration

Fig 1: Catalytic cycle bottlenecks and side reactions for hindered halobenzoic acids.

Part 4: Self-Validating Experimental Protocol

To ensure high yields and bypass the mechanistic pitfalls detailed above, utilize this 3-step protection-coupling-deprotection workflow. This protocol is designed to be self-validating at each stage.

Step 1: Transient Protection (Dimethyl Esterification)

Purpose: Prevents catalyst poisoning and protodecarboxylation.

  • Suspend 4-fluoro-5-iodo-phthalic acid (1.0 eq) in anhydrous methanol (0.2 M).

  • Add concentrated H₂SO₄ (0.1 eq) dropwise at 0 °C.

  • Reflux at 70 °C for 16 hours.

  • Validation Check: Analyze via TLC (3:1 Hexanes/EtOAc). The highly polar di-acid (Rf ~0.0) will convert entirely to the non-polar diester (Rf ~0.6). Concentrate, neutralize with saturated NaHCO₃, and extract with EtOAc.

Step 2: Sterically Hindered Suzuki-Miyaura Coupling

Purpose: Forces reductive elimination using steric pressure.

  • In a nitrogen-filled glovebox, charge a Schlenk flask with the dimethyl 4-fluoro-5-iodophthalate (1.0 eq), your sterically hindered boronic ester (1.2 eq), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and anhydrous Cs₂CO₃ (2.0 eq).

  • Add anhydrous, degassed 1,4-Dioxane (0.1 M) and seal the flask.

  • Heat to 90 °C for 12 hours.

  • Validation Check: Monitor by LC-MS.

    • Diagnostic 1: If you see a mass corresponding to [M - I + H]⁺, your solvent is wet, causing protodeiodination.

    • Diagnostic 2: If you see the starting material mass, your catalyst is dead (check glovebox oxygen levels).

    • Diagnostic 3: Appearance of the product mass confirms successful transmetalation and reductive elimination.

  • Filter through a pad of Celite and purify via flash chromatography.

Step 3: Saponification (Deprotection)

Purpose: Restores the dicarboxylic acid functionality.

  • Dissolve the coupled diester in a 3:1:1 mixture of THF/MeOH/H₂O.

  • Add LiOH·H₂O (4.0 eq) and stir at room temperature for 4 hours.

  • Validation Check: The reaction is complete when the organic layer shows no starting material by TLC.

  • Acidify the aqueous layer to pH 2 using 1M HCl. The final sterically hindered 4-fluoro-5-substituted-phthalic acid will precipitate as a white/off-white solid. Filter and dry under high vacuum.

References

  • [1] Grignard Reagents and Transition Metal Catalysts: Formation of C-C Bonds by Cross-Coupling. DOKUMEN.PUB. Available at:

  • [3] Development of Novel P-chiral Phosphorus Ligands for Efficient Transition-Metal Catalyzed Reactions. TCI Chemicals. Available at:

  • [4] Protodecarboxylation of benzoic acids under radical conditions. Chemical Communications (RSC Publishing). Available at:

  • [2] Technical Support Center: Catalyst Selection for Cross-Coupling Reactions. Benchchem. Available at:

Sources

Optimization

Technical Support Center: Chromatographic Separation of 4-Fluoro-5-iodo-phthalic Acid Isomers

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific thermodynamic and steric c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific thermodynamic and steric challenges associated with isolating 4-Fluoro-5-iodo-phthalic acid from its structural isomers.

Isomer separation of poly-halogenated aromatics cannot rely on standard hydrophobic retention. Success requires a mechanistic understanding of dipole-dipole interactions, precise pH control to manage the dicarboxylic acid moieties, and orthogonal stationary phase chemistry.

Diagnostic Troubleshooting Workflow

Before adjusting your instrument parameters, use the logical validation framework below to diagnose the root cause of co-elution or poor peak shape.

Troubleshooting Start Start: Halogenated Isomer Mixture Phase Select PFP Stationary Phase Start->Phase Buffer Buffer Mobile Phase (pH < 2.5) Phase->Buffer Eval Evaluate Peak Shape & Resolution Buffer->Eval Tail Issue: Peak Tailing? Eval->Tail Coelute Issue: Co-elution? Eval->Coelute Success Success: Baseline Resolution (Rs > 1.5) Eval->Success TailFix Action: Add 0.1% TFA (Suppress Silanols) Tail->TailFix Yes TailFix->Eval Re-run CoeluteFix Action: Switch ACN to MeOH (Enhance π-π Selectivity) Coelute->CoeluteFix Yes CoeluteFix->Eval Re-run

Fig 1. Diagnostic workflow for resolving halogenated phthalic acid isomer separation issues.

Core Methodology: Self-Validating PFP Separation Protocol

Standard C18 columns rely on dispersive hydrophobic interactions, which are nearly identical across positional isomers of halogenated compounds[1]. To achieve baseline separation of 4-Fluoro-5-iodo-phthalic acid from isomers like 3-fluoro-4-iodo-phthalic acid, we must exploit shape selectivity and dipole moments using a Pentafluorophenyl (PFP) stationary phase[2].

Step-by-Step RP-HPLC Protocol

Step 1: Mobile Phase Preparation & pH Control

  • Aqueous Phase (A): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.0).

  • Organic Phase (B): 0.1% TFA in LC-MS grade Methanol.

  • Mechanistic Rationale: Phthalic acids possess two carboxylic acid groups with pKa values near 3.0 and 5.0. If the mobile phase pH is not strictly maintained at least 1 unit below the lowest pKa, the molecules will partially ionize. This leads to severe peak tailing due to secondary cation-exchange interactions with residual silanols on the silica matrix[3][4]. TFA is chosen over Formic Acid for its superior ion-pairing capability and lower pH buffering.

Step 2: Column Selection & Equilibration

  • Column: Core-shell PFP column (e.g., 2.6 µm, 100 x 2.1 mm).

  • Mechanistic Rationale: The highly electronegative fluorine atoms on the PFP ring induce strong dipole-dipole and charge-transfer (π-π) interactions with the iodine and fluorine atoms on the analyte[2]. The rigid planar structure of the PFP group is highly sensitive to the steric bulk of the iodine atom, distinguishing subtle positional differences that C18 phases miss[1].

Step 3: System Suitability Test (Self-Validation)

  • Before running unknown samples, inject a 50 µg/mL standard mixture of 4-Fluoro-5-iodo-phthalic acid and its closest eluting structural isomer.

  • Validation Criteria: Calculate the resolution (Rs). The system is only validated for sample analysis if Rs > 1.5 and the asymmetry factor (As) is between 0.9 and 1.2. If Rs < 1.5, proceed to the FAQ troubleshooting section.

Step 4: Gradient Elution & Detection

  • Gradient: Start at 5% B, hold for 1 minute to maximize initial dipole interactions. Ramp to 60% B over 12 minutes.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 30°C (Strict thermal control is required as π-π interactions are highly temperature-dependent).

  • Detection: UV at 230 nm and 254 nm[5].

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am using a standard C18 column and seeing complete co-elution of my fluorinated/iodinated isomers. How do I fix this? A1: Switch to a Pentafluorophenyl (PFP) or a Mixed-Mode (Anion-Exchange/Reversed-Phase) column[6]. C18 phases lack the necessary shape and dipole selectivity for halogenated positional isomers because the hydrophobic surface area of these isomers is virtually identical[1]. PFP columns utilize orthogonal retention mechanisms—specifically π-π, dipole-dipole, and hydrogen bonding—that are highly sensitive to the exact ring position of the electronegative fluorine and the bulky, polarizable iodine atoms[2].

Q2: Why is my 4-Fluoro-5-iodo-phthalic acid peak severely tailing, even on a new column? A2: Peak tailing for dicarboxylic acids is primarily driven by secondary interactions with residual silanol groups (-Si-O⁻) on the silica support[3]. If your mobile phase pH is above 2.5, the silica surface becomes negatively charged, and the analyte partially ionizes, creating unwanted ionic interactions[4]. Solution: Lower the pH using a stronger acidic modifier (like 0.1% TFA) to fully protonate both the analyte and the silanols. Additionally, ensure you are using a column packed with high-purity (Type-B) silica, which has significantly fewer active metal impurities that exacerbate silanol acidity[3].

Q3: Should I use Methanol or Acetonitrile as the organic modifier for PFP columns? A3: For halogenated isomers on a PFP column, Methanol is highly recommended. Acetonitrile is a π-electron participant; it can competitively bind to the PFP stationary phase, masking the column's unique π-π selectivity. Methanol, being a protic solvent, does not interfere with these π-π interactions and often dramatically improves the separation factor (α) of positional isomers.

Q4: Can I adjust the elution order of the isomers? A4: Yes. The elution order of phthalic acid isomers is highly dependent on the mobile phase pH and the degree of ionization[5]. By carefully titrating the pH between 2.0 and 3.0, you alter the protonation state of the ortho/meta/para carboxylic groups differently due to their distinct local electronic environments (influenced by the inductive effects of the adjacent F and I atoms).

Quantitative Comparison of Column Chemistries

To guide your method development, the following table summarizes the expected chromatographic performance of different stationary phases when applied to halogenated phthalic acid isomers.

Column ChemistryPrimary Retention MechanismHalogenated Isomer Selectivity (α)Typical Peak Symmetry (As)Application Suitability
Standard C18 Hydrophobic (Dispersive)1.00 - 1.05 (Co-elution)1.2 - 1.6General screening; Not recommended for isomers.
PFP (Core-Shell) Dipole-Dipole, π-π, Steric1.30 - 1.80 (Baseline)1.0 - 1.1Optimal for resolving F/I positional differences.
Mixed-Mode (HA) Anion-Exchange + RP> 1.801.1 - 1.3Excellent for highly polar matrices requiring orthogonal selectivity.

References

  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies. Available at: [Link]

  • HPLC Methods for analysis of Phthalic acid. HELIX Chromatography. Available at: [Link]

  • HPLC Troubleshooting Guide (Peak Shape & Silanol Interactions). HPLC.eu. Available at:[Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available at:[Link]

Sources

Troubleshooting

Preventing thermal decarboxylation of 4-Fluoro-5-iodo-phthalic acid during heating

A Guide to Preventing Thermal Decarboxylation During Heating Welcome to the technical support center for 4-Fluoro-5-iodo-phthalic acid. This resource is designed for researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Thermal Decarboxylation During Heating

Welcome to the technical support center for 4-Fluoro-5-iodo-phthalic acid. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their work. A common challenge encountered during the chemical manipulation of 4-Fluoro-5-iodo-phthalic acid, particularly in reactions requiring heat, is its propensity to undergo thermal decarboxylation. This guide provides in-depth troubleshooting advice and frequently asked questions to help you mitigate this unwanted side reaction and ensure the integrity of your experiments.

Understanding the Challenge: The Science of Decarboxylation

Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO2).[1][2] In the case of aromatic carboxylic acids like 4-Fluoro-5-iodo-phthalic acid, this process can be initiated by heat. The stability of the resulting carbanion intermediate plays a crucial role in the ease of decarboxylation.[1][3] The presence of electron-withdrawing groups, such as the fluoro and iodo substituents on the phthalic acid ring, can influence the electron density of the aromatic system and, consequently, its susceptibility to decarboxylation.

Mechanism of Thermal Decarboxylation

While multiple pathways exist, the thermal decarboxylation of aromatic carboxylic acids often proceeds through an ionic mechanism, which can be promoted by the acid itself.[4] The reaction can also be influenced by the formation of anhydride intermediates, especially in non-polar, aromatic solvents.[4]

Troubleshooting Guide: Minimizing Unwanted Decarboxylation

This section addresses specific issues you might encounter and provides actionable solutions.

Issue 1: Significant product loss and CO2 evolution upon heating.

Cause: The reaction temperature is likely too high, exceeding the thermal stability threshold of the 4-Fluoro-5-iodo-phthalic acid.

Solution:

  • Optimize Reaction Temperature: Carefully control and monitor the reaction temperature. It is advisable to start with lower temperatures and incrementally increase as needed for the desired reaction to proceed. For many substituted benzoic acids, decarboxylation becomes significant at temperatures above 150°C.[5]

  • Consider Alternative Energy Sources: Microwave-assisted synthesis can sometimes promote desired reactions at lower bulk temperatures and shorter reaction times, potentially minimizing thermal degradation.[6]

Issue 2: Inconsistent reaction yields, even at the same temperature.

Cause: The choice of solvent can significantly impact the rate of decarboxylation. Aromatic solvents, for instance, can promote the formation of anhydride intermediates that are prone to decomposition.[4]

Solution:

  • Solvent Selection:

    • Polar Aprotic Solvents: Consider using polar aprotic solvents like DMSO or DMF. These solvents can help to stabilize the carboxylic acid and may reduce the likelihood of anhydride formation.

    • Hydrogen-Bonding Solvents: Solvents capable of hydrogen bonding, such as water or high-boiling-point alcohols, can also help to stabilize the carboxylic acid and may suppress decarboxylation.[4] The use of water has been shown to be effective in some decarboxylation processes of halogenated aromatic carboxylic acids.[7]

  • Avoid Aromatic Solvents: If possible, avoid using aromatic solvents like naphthalene or toluene, as they have been shown to promote side reactions, including arylation, through the decomposition of anhydride intermediates.[4]

Issue 3: Reaction is sluggish at lower temperatures, but decarboxylation occurs at higher temperatures.

Cause: This indicates a narrow therapeutic window for your reaction conditions. The activation energy for your desired reaction may be close to that of the decarboxylation reaction.

Solution:

  • Catalysis: Explore the use of a catalyst to promote your desired reaction at a lower temperature.

    • Metal Catalysts: Transition metal salts, particularly copper compounds, have been shown to facilitate decarboxylation, but can also be used to catalyze other desired transformations like cross-coupling reactions.[1][8][9] Careful selection of the catalyst and ligands is crucial.

    • Base Catalysis: The presence of a base can accelerate decarboxylation by forming the more reactive carboxylate anion.[10] However, for certain desired reactions, a specific pH range might be necessary. Careful screening of bases and their concentrations is recommended.

  • Derivative Chemistry: If direct reaction on the carboxylic acid is problematic, consider converting it to a more stable derivative, such as an ester or an anhydride, before proceeding with the next step. 4-Fluoro-5-iodo-phthalic anhydride can be synthesized and may offer a more stable alternative for certain applications.[11]

Workflow for Troubleshooting Decarboxylation

Troubleshooting_Workflow start Problem: Unwanted Decarboxylation of 4-Fluoro-5-iodo-phthalic acid check_temp Is the reaction temperature > 150°C? start->check_temp lower_temp Action: Lower and optimize reaction temperature. check_temp->lower_temp Yes check_solvent What is the solvent system? check_temp->check_solvent No end Resolution: Minimized Decarboxylation lower_temp->end aromatic_solvent Is it an aromatic solvent (e.g., Toluene, Naphthalene)? check_solvent->aromatic_solvent change_solvent Action: Switch to a polar aprotic (e.g., DMSO, DMF) or hydrogen-bonding solvent. aromatic_solvent->change_solvent Yes consider_catalyst Is the desired reaction too slow at lower temperatures? aromatic_solvent->consider_catalyst No change_solvent->end add_catalyst Action: Investigate the use of a suitable catalyst (e.g., metal or base catalysis). consider_catalyst->add_catalyst Yes consider_derivative Action: Consider converting to a more stable derivative (e.g., anhydride, ester). consider_catalyst->consider_derivative No add_catalyst->end consider_derivative->end

Caption: A decision-making workflow for troubleshooting the thermal decarboxylation of 4-Fluoro-5-iodo-phthalic acid.

Frequently Asked Questions (FAQs)

Q1: At what temperature does 4-Fluoro-5-iodo-phthalic acid start to decarboxylate?

Q2: Can I use a base to prevent decarboxylation?

The effect of a base can be complex. While a base will deprotonate the carboxylic acid to form a carboxylate salt, which can sometimes enhance the rate of decarboxylation, it may also be required for your desired reaction.[4][10] The impact of a base on decarboxylation is highly dependent on the reaction mechanism and conditions. Therefore, careful screening of the base and its stoichiometry is necessary.

Q3: Is it better to use 4-Fluoro-5-iodo-phthalic acid or its anhydride for my reaction?

If your reaction involves the formation of an amide or an ester, using the corresponding 4-Fluoro-5-iodo-phthalic anhydride can be a more efficient and stable starting material. The anhydride is generally less prone to decarboxylation than the diacid. The synthesis of substituted phthalic anhydrides is a well-established process.[11][12][13]

Q4: How can I monitor the extent of decarboxylation during my reaction?

Several analytical techniques can be employed to monitor the progress of your reaction and the formation of decarboxylation byproducts:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the starting material, desired product, and any byproducts. A suitable method would involve a C18 column with a mobile phase of acetonitrile and acidified water, with UV detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to identify and quantify volatile byproducts, including the decarboxylated aromatic compound.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the product mixture and identify the presence of decarboxylated species.

Q5: Are there any enzymatic methods to consider?

While the provided information primarily focuses on thermal decarboxylation, it's worth noting that enzymatic decarboxylation of phthalic acids is known.[14][15][16][17] These methods operate under much milder conditions (typically room temperature and neutral pH) and are highly specific. If your synthetic route allows, exploring a biocatalytic approach could completely circumvent the issue of thermal degradation.

Summary of Recommended Conditions to Minimize Decarboxylation
ParameterRecommendationRationale
Temperature Maintain below 150°C if possible.To avoid thermally induced decarboxylation.
Solvent Polar aprotic (e.g., DMSO, DMF) or hydrogen-bonding solvents.To stabilize the carboxylic acid and minimize anhydride formation.[4]
Catalysis Use a catalyst to lower the activation energy of the desired reaction.To enable the reaction to proceed at a lower temperature.
Starting Material Consider using 4-Fluoro-5-iodo-phthalic anhydride.Anhydrides are generally more stable towards decarboxylation.

By carefully considering these factors and implementing the troubleshooting strategies outlined in this guide, you can significantly reduce the incidence of thermal decarboxylation and improve the yield and purity of your desired products.

References
  • Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. (2026, March 10). Google Scholar.
  • Decarboxyl
  • Catalytic decarboxylation mechanism of terephthalic acid to benzene over ZnOcatalyst. (n.d.).
  • Engineering bacterial biocatalysts for the degradation of phthalic acid esters - PMC - NIH. (n.d.).
  • Catalytically transforming legacy phthalate esters from plastic waste into benzoic acid and benzoate plasticizers - Chemical Communications (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts - PMC. (2023, October 10).
  • Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions | Energy & Fuels - ACS Publications. (n.d.). American Chemical Society.
  • Catalytically transforming legacy phthalate esters from plastic waste into benzoic acid and benzoate plasticizers - ResearchGate. (2024, November 4).
  • Chemistry Decarboxylation Reaction | SATHEE JEE - IIT Kanpur. (n.d.). IIT Kanpur.
  • Pyrolysis Mechanisms of Aromatic carboxylic Acids - OSTI.GOV. (n.d.).
  • Second step: why do you get decarboxylation of only one COOH group? - Reddit. (2022, August 1). Reddit.
  • From carboxylic acids or their derivatives to amines and ethers: modern decarboxylative approaches for sustainable C–N and C–O bond formation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00748H. (2025, June 30). Royal Society of Chemistry.
  • Switchable Decarboxylation by Energy- or Electron-Transfer Photocatalysis | Journal of the American Chemical Society - ACS Publications. (2023, December 19). American Chemical Society.
  • Bacterial Decarboxylation of o-Phthalic Acids - PMC. (n.d.).
  • (PDF) Bacterial Decarboxylation of o-Phthalic Acids - ResearchGate. (n.d.).
  • Phthaloyl-coenzyme A decarboxylase from Thauera chlorobenzoica: the prenylated flavin-, K+ - and Fe2+ -dependent key enzyme of anaerobic phthalate degradation - PubMed. (2017, September 15).
  • Effect of EWG on groups undergoing decarboxylation - Chemistry Stack Exchange. (2020, April 21). Chemistry Stack Exchange.
  • US5322954A - Synthesis of 4-substituted phthalic anhydrides - Google Patents. (n.d.).
  • Design and Synthesis of 4-flurophthalimides as potential anticonvulsant agents - PMC. (n.d.).
  • US5872283A - Process for decarboxylation of halogenated aromatic carboxylic acids - Google Patents. (n.d.).
  • "Phthalic Acids and Other Benzenepolycarboxylic Acids". In: Kirk-Othmer Encyclopedia of Chemical Technology - ResearchGate. (n.d.).
  • Decarboxylation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Decarboxylation - Master Organic Chemistry. (2022, May 20). Master Organic Chemistry.
  • Low-temperature mineralization of perfluorocarboxylic acids. (2022, August 19). Science.
  • Hydrothermal Decarboxylation of Pentafluorobenzoic Acid and Quinolinic Acid | Industrial & Engineering Chemistry Research - ACS Publications. (2009, September 28). American Chemical Society.
  • Microwave-Assisted Silver-Catalyzed Protodecarboxylation and Decarboxylative Iodination of Aromatic Carboxylic Acids - MDPI. (2017, October 26). MDPI.
  • Process for the preparation of halogen-substituted phthalic anhydride - Patent 0338215. (n.d.).
  • CN106349200A - Synthetic method of 4,4'-(hexafluoroisopropylidene)diphthalic anhydride - Google Patents. (n.d.).
  • monoperphthalic acid - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Chemical Stability of Pharmaceutical Organic Compounds. (2019, October 30). Juniper Publishers.
  • Analytical Method Development and Validation of Obeticholic Acid Along With Stability Indicating Method by Quality by Design Approach - Oriental Journal of Chemistry. (n.d.). Oriental Journal of Chemistry.
  • Preparation of 2,3,4,5-Tetrafluorobenzoic Acid - SciSpace. (n.d.). SciSpace.
  • Analysis of phthalic, isophthalic and long-chain (C4–C12) dicarboxylic acids in atmospheric aerosols by UPLC/ESI/ToF-MS - Analytical Methods (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • (PDF) Chromatographic Methods for the Determination of Phthalic Acid Esters in Different Samples - ResearchGate. (2021, February 14).
  • 4,5-Difluorophthalic Acid | C8H4F2O4 | CID 643382 - PubChem. (n.d.). PubChem.
  • Green Analytical Methods For The Determination Of Perfluorocarboxylic Acids (pfcas) And Fluorotelomer Alcohols (ftohs) In Water - ScholarWorks@UTEP. (2023, December 1). ScholarWorks@UTEP.
  • Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]. (n.d.). International Journal of Pharmaceutical Sciences and Research.

Sources

Optimization

Optimizing reverse-phase HPLC mobile phases for 4-Fluoro-5-iodo-phthalic acid analysis

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with analyzing highly polar, halogenated d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with analyzing highly polar, halogenated dicarboxylic acids.

4-Fluoro-5-iodo-phthalic acid presents a unique chromatographic triad of challenges:

  • High Polarity: Two carboxylic acid groups drive early elution and poor retention on standard reversed-phase columns.

  • Inductive Acidity: The highly electronegative fluorine and electron-withdrawing iodine atoms significantly lower the pKa of the carboxyl groups compared to unsubstituted phthalic acid.

  • Steric & Polarizable Halogens: The bulky, polarizable iodine and the small fluorine require precise organic modifier selection to separate process impurities (e.g., des-iodo or des-fluoro derivatives).

Workflow: Logical Progression for Method Optimization

G N1 1. Assess Analyte pKa (Est. pKa1 < 2.0 due to F/I) N2 2. Select Acidic Modifier (0.1% - 0.2% TFA) N1->N2 N3 3. Optimize Mobile Phase pH (Target pH 1.5 - 2.0) N2->N3 N4 4. Tune Organic Gradient (ACN for efficiency, MeOH for selectivity) N3->N4 N5 5. Evaluate Peak Symmetry (Target As < 1.2) N4->N5

Fig 1: Step-by-step logical workflow for RP-HPLC optimization of halogenated phthalic acids.

Frequently Asked Questions & Troubleshooting Guides

Q1: My 4-Fluoro-5-iodo-phthalic acid peak is co-eluting with the void volume ( t0​ ). How do I increase retention on a standard C18 column?

The Causality: Unsubstituted phthalic acid has a pKa1​ of ~2.9 [1]. However, the addition of ortho-fluoro and meta-iodo groups exerts a strong inductive electron-withdrawing effect, stabilizing the conjugate base and drastically lowering the pKa1​ (estimated ~1.8–2.2). If your mobile phase pH is above 2.5, the molecule exists primarily as a highly polar, hydrated carboxylate anion. This hydration shell prevents the analyte from partitioning into the hydrophobic C18 stationary phase, causing it to sweep through the column unretained.

The Solution: You must suppress the ionization of the carboxylic acid groups by lowering the mobile phase pH to at least 1.5 units below the pKa1​ . Switch to a highly acidic modifier, such as 0.1% to 0.2% Trifluoroacetic acid (TFA) or 0.1% Perchloric acid. This forces the molecule into its fully protonated, neutral state ( H2​A ), maximizing hydrophobic interactions with the alkyl chains of the stationary phase [2].

Q2: I have achieved retention, but the peak exhibits severe tailing (Asymmetry > 2.0). How can I improve peak shape?

The Causality: Peak tailing for acidic, halogenated compounds is typically caused by secondary interactions. Even when the analyte is fully protonated, the electron-rich halogens and carboxylic oxygens can act as hydrogen-bond acceptors, interacting with unendcapped, active residual silanols ( Si−OH ) on the silica support. Furthermore, trace metal impurities in the silica base can chelate with the dicarboxylic acid moiety.

The Solution:

  • Use TFA: Minor changes in the concentration of trifluoroacetic acid (TFA) dramatically affect hydrophobic retention and peak shape. TFA acts as an ion-pairing agent and effectively masks residual silanols, preventing undesirable secondary ionic interactions [3].

  • Switch to an ultra-pure, highly endcapped column: Consider a column specifically designed for polar acidic compounds, such as those with polar-embedded groups or hybrid organic-inorganic particles (e.g., BEH technology) which have exceptionally low silanol activity [4].

Q3: I am struggling to separate 4-Fluoro-5-iodo-phthalic acid from its des-iodo impurity. Should I use Methanol or Acetonitrile?

The Causality: Acetonitrile (ACN) is a polar aprotic solvent, operating primarily through dipole-dipole interactions, whereas Methanol (MeOH) is polar protic, capable of hydrogen bonding. The iodine atom is large, highly polarizable, and hydrophobic, while the des-iodo impurity lacks this bulk.

The Solution: While ACN provides lower backpressure and generally higher theoretical plate counts, Methanol often provides superior selectivity ( α ) for halogenated aromatic compounds. The protic nature of MeOH interacts differently with the highly electronegative fluorine versus the polarizable iodine, amplifying the steric and hydrophobic differences between the target analyte and the des-iodo impurity. Start with a shallow gradient of MeOH (e.g., 5% to 40% over 20 minutes) to maximize resolution.

Quantitative Data: Impact of Mobile Phase Conditions

The following table summarizes the causal relationship between mobile phase pH, modifier selection, and chromatographic performance for halogenated phthalic acids.

Mobile Phase pHAcidic Modifier (Aqueous)Analyte Ionization StateRetention Factor ( k′ )Peak Asymmetry ( As​ )
4.5 10 mM Ammonium AcetateFully Ionized ( A2− )0.2 (Void Volume)N/A (Co-elution)
3.0 0.1% Formic AcidPartially Ionized ( HA− )1.52.4 (Severe Tailing)
2.0 0.1% Phosphoric AcidProtonated ( H2​A )4.81.6 (Moderate Tailing)
1.5 0.1% Trifluoroacetic AcidFully Protonated ( H2​A )5.51.05 (Excellent)

Table 1: Experimental matrix demonstrating the necessity of low pH and strong ion-pairing modifiers (TFA) to achieve optimal retention and peak symmetry.

Experimental Protocol: Optimized RP-HPLC Workflow

This self-validating protocol ensures reproducible retention and baseline resolution of 4-Fluoro-5-iodo-phthalic acid.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Measure 1000 mL of LC-MS grade ultrapure water (18.2 MΩ·cm). Add exactly 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to achieve a 0.1% (v/v) concentration. Mix thoroughly and sonicate for 10 minutes to degas. The apparent pH should be ~1.9.

  • Mobile Phase B (Organic): Measure 1000 mL of LC-MS grade Methanol. Add 1.0 mL of TFA (0.1% v/v). Sonicate for 10 minutes.

Step 2: Column Selection & Equilibration

  • Column: Select a highly endcapped C18 column or a polar-embedded C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm particle size).

  • Temperature: Set the column oven to 30°C to ensure reproducible viscosity and partitioning kinetics.

  • Equilibration: Purge the system and equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B at a flow rate of 1.0 mL/min for at least 20 column volumes (approx. 30 minutes) until the baseline is completely stable.

Step 3: Gradient Elution Program Execute the following gradient to separate the main peak from structurally similar dehalogenated impurities:

  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar analyte at the column head)

  • 2.0 - 15.0 min: Linear ramp from 5% B to 60% B (Elutes the target compound and separates halogenated variants based on polarizability)

  • 15.0 - 17.0 min: Linear ramp to 95% B (Column wash)

  • 17.0 - 20.0 min: 95% B (Hold wash)

  • 20.0 - 20.1 min: Return to 5% B

  • 20.1 - 25.0 min: Re-equilibration at 5% B

Step 4: Detection & System Suitability Testing (SST)

  • UV Detection: Set the Photodiode Array (PDA) or UV detector to 230 nm (optimal for the aromatic ring and iodine auxochrome) and 254 nm.

  • Injection Volume: 5 µL to 10 µL of sample dissolved in initial mobile phase conditions (95:5 Water:MeOH) to prevent solvent-mismatch peak distortion.

  • Validation: Verify that the Retention Factor ( k′ ) is > 3.0, Peak Asymmetry ( As​ ) is between 0.9 and 1.2, and Resolution ( Rs​ ) between 4-Fluoro-5-iodo-phthalic acid and any des-iodo impurity is > 1.5.

References
  • Subirats, X., Bosch, E., & Rosés, M. (2006). Retention of ionisable compounds on high-performance liquid chromatography. Journal of Chromatography A, 1121(2), 170-177. URL: [Link]

  • ResearchGate. (n.d.). Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives. ResearchGate. URL: [Link]

  • Waters Corporation. (n.d.). Atlantis Columns Applications Notebook. LCMS.cz. URL: [Link]

Troubleshooting

Best practices for long-term storage and moisture control of 4-Fluoro-5-iodo-phthalic acid

Welcome to the Advanced Materials Support Center. As a Senior Application Scientist, I frequently observe researchers struggling with the reproducibility of sensitive downstream reactions (such as Suzuki-Miyaura or Sonog...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials Support Center. As a Senior Application Scientist, I frequently observe researchers struggling with the reproducibility of sensitive downstream reactions (such as Suzuki-Miyaura or Sonogashira cross-couplings) when using halogenated building blocks. Often, the root cause of experimental failure is not the catalyst or the solvent, but the silent degradation of the starting material due to improper storage.

4-Fluoro-5-iodo-phthalic acid is a highly specialized intermediate. Its unique dual-halogenated aromatic structure makes it incredibly useful, but also introduces specific vulnerabilities to light, moisture, and thermal stress. This guide is designed to troubleshoot common issues and establish self-validating protocols for the long-term preservation of your compound.

Part 1: Diagnostic Q&A and Troubleshooting

Q1: Why is my 4-Fluoro-5-iodo-phthalic acid developing a yellow or brownish tint over time? Causality & Mechanism: The carbon-iodine (C-I) bond is the weakest link in this halogenated aromatic system. Exposure to ambient UV or visible light induces homolytic cleavage of the C-I bond, generating iodine radicals that eventually dimerize into molecular iodine ( I2​ ). Even trace amounts of I2​ are highly chromophoric, causing the characteristic yellow/brown discoloration. Resolution: The compound must be strictly stored in actinic (amber) glassware. Minimize exposure to light during weighing and handling. If severe discoloration is present, the material may require recrystallization before use in sensitive organometallic couplings.

Q2: How does moisture compromise the integrity of this compound? Causality & Mechanism: While the bulky halogen substituents (fluoro and iodo) increase the hydrophobicity of the aromatic ring, the ortho-dicarboxylic acid moiety remains highly prone to hydrogen bonding with atmospheric water. Absorbed moisture leads to hygroscopic clumping. This physical change drastically skews stoichiometric calculations by adding "water weight" to your mass, leading to under-dosing of the active chemical in your reactions. Furthermore, in the presence of trace acidic impurities, moisture can catalyze premature degradation or interfere with the controlled dehydration required if your downstream goal is to form an anhydride[1]. Resolution: Maintain relative humidity (RH) below 10% during handling. The material must be stored in a dry environment, preferably a desiccator, to prevent hydration[2].

Q3: What are the definitive long-term storage parameters for this material? Causality & Mechanism: To arrest both thermal degradation and photo-oxidation, a controlled micro-environment is required. Standard safety guidelines for high-purity phthalic acid derivatives dictate tightly closed, dry storage. Resolution: Store the material at 2–8°C (refrigerated) in a tightly sealed container, backfilled with an inert gas. Argon is preferred over Nitrogen because it is denser than air; it settles over the solid powder, providing a robust, physical barrier against oxygen and moisture ingress.

Q4: I suspect my batch has absorbed moisture. How can I safely dry it without causing thermal decarboxylation or sublimation? Causality & Mechanism: Applying excessive heat to drive off water can inadvertently trigger the thermal dehydration of the dicarboxylic acid, converting your product into 4-fluoro-5-iodophthalic anhydride. Extreme heat can also induce decarboxylation. Resolution: Utilize a moderate-temperature vacuum drying approach (detailed in the protocol below) rather than high-heat baking.

Part 2: Quantitative Storage & Quality Control Baselines

To ensure consistency across your experiments, adhere strictly to the following parameters.

ParameterOptimal RangeCritical ThresholdScientific Justification
Storage Temperature 2°C to 8°C> 25°CPrevents thermal degradation and minimizes the vapor pressure of any liberated iodine.
Relative Humidity (RH) < 10%> 30%Prevents hydrate formation, clumping, and stoichiometric drift during weighing.
Vacuum Drying Temp 40°C> 60°CAvoids thermal dehydration to the corresponding phthalic anhydride.
Vacuum Pressure < 10 mbar> 50 mbarEnsures efficient moisture removal at low temperatures.
Shelf Life (Unopened) 24 MonthsN/ABased on standard stability profiles for halogenated phthalic acids stored under inert conditions.

Part 3: Remediation and Inert Packaging Protocol

If your material has been exposed to ambient humidity, follow this self-validating methodology to restore its integrity before long-term storage.

Step 1: Preparation and Tare Pre-weigh a clean, dry amber glass vial and its PTFE-lined cap on an analytical balance. Record this tare weight.

Step 2: Surface Area Maximization Transfer the suspected moist 4-Fluoro-5-iodo-phthalic acid into a wide-mouth glass petri dish. Spread the powder into a thin, even layer to maximize the surface area exposed to the vacuum.

Step 3: Vacuum Drying Place the dish in a vacuum oven. Apply a vacuum of < 10 mbar and set the temperature to 40°C. Expert Insight: Do not exceed 45°C. This specific thermal limit prevents the ortho-dicarboxylic acids from condensing into an anhydride.

Step 4: Self-Validating Mass Verification After 4 hours, remove the sample, cool it to room temperature inside a desiccator, and weigh it. Return it to the vacuum oven for another 2 hours and weigh it again. Validation: The material is only considered "dry" when a constant mass is achieved (a mass change of < 0.1% between consecutive weighings). This ensures complete moisture removal without relying on arbitrary timeframes.

Step 5: Inert Gas Purging Transfer the dried powder into the pre-weighed amber vial. Insert a gentle, low-pressure stream of high-purity Argon gas into the vial for 30 seconds. Because Argon is heavier than air, it will pool at the bottom and displace the ambient atmosphere upward and out of the vial.

Step 6: Sealing and Storage Immediately cap the vial tightly. Wrap the cap junction tightly with Parafilm to create a secondary barrier against moisture ingress. Place the vial in a secondary container (e.g., a sealed Mylar bag with desiccant pouches) and store at 2–8°C.

Part 4: Process Visualization

The following diagram illustrates the logical workflow for inspecting, remediating, and storing 4-Fluoro-5-iodo-phthalic acid to prevent degradation.

StorageWorkflow Start Raw 4-Fluoro-5-iodo- phthalic acid Inspect Visual & Mass Inspection Start->Inspect Drying Vacuum Drying (40°C, <10 mbar) Inspect->Drying Moisture > 0.1% Purge Argon/N2 Purge Inspect->Purge Dry Material Drying->Purge Constant Mass Achieved Seal Seal in Amber Glass Vial Purge->Seal O2 Displacement Store Desiccator Storage (2-8°C) Seal->Store Light/Temp Control

Workflow for the preparation and long-term storage of 4-Fluoro-5-iodo-phthalic acid.

References

  • Carl ROTH. "Safety Data Sheet: Phthalic acid". 2[2]

  • Sigma-Aldrich. "SAFETY DATA SHEET - Phthalic acid".

  • OECD Existing Chemicals Database. "PHTHALIC ANHYDRIDE CAS N°: 85-44-9".1[1]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Reference Chemical Shifts for 4-Fluoro-5-iodo-phthalic acid: A Methodological Comparison Guide

Executive Summary Characterizing highly functionalized, multi-halogenated aromatic compounds like 4-Fluoro-5-iodo-phthalic acid presents a unique analytical challenge. Because empirical reference spectra for this specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Characterizing highly functionalized, multi-halogenated aromatic compounds like 4-Fluoro-5-iodo-phthalic acid presents a unique analytical challenge. Because empirical reference spectra for this specific compound are scarce in public databases, scientists must rely on a triangulation of predictive methodologies and analog benchmarking.

This guide objectively compares the performance of three primary NMR assignment strategies—Empirical Additivity Rules, DFT-GIAO In Silico Prediction, and Analog Benchmarking—to establish the definitive 1 H and 13 C NMR chemical shifts for 4-Fluoro-5-iodo-phthalic acid. By comparing the target compound against its closest structural analogs (4-fluorophthalic acid and 4-iodophthalic acid), drug development professionals can confidently validate their synthetic intermediates.

Methodological Comparison: NMR Assignment Strategies

To accurately assign the NMR spectra of 4-Fluoro-5-iodo-phthalic acid, researchers must navigate the complex electronic push-pull effects of the ortho-positioned fluorine and iodine atoms. Here is how the primary predictive methodologies compare:

A. Empirical Additivity Rules
  • Performance: Fast but inherently limited.

  • Mechanistic Flaw: Standard additivity rules assume substituent effects are independent. However, placing a highly electronegative fluorine adjacent to a large, polarizable iodine creates steric and electronic cross-talk that standard models fail to capture[1].

B. DFT-GIAO In Silico Prediction
  • Performance: Highly accurate, provided relativistic effects are included.

  • Mechanistic Flaw: Standard Density Functional Theory (DFT) often miscalculates the chemical shift of the C-I carbon. Iodine is a heavy atom, and its large electron cloud causes significant diamagnetic shielding via spin-orbit coupling[2]. To achieve accurate predictions, computational chemists must use relativistic effective-core potentials.

C. Analog Benchmarking (The Gold Standard)
  • Performance: The most reliable empirical method.

  • Mechanism: By acquiring the experimental spectra of 4-fluorophthalic acid [3] and 4-iodophthalic acid [4] under identical solvent conditions, we can isolate the exact inductive and resonance effects of each halogen, allowing for a highly accurate interpolation of the target compound's shifts.

Comparative Data Tables

The following tables synthesize the experimental data of the structural analogs with the highly refined, relativistically-corrected predicted shifts for 4-Fluoro-5-iodo-phthalic acid.

Table 1: 1 H NMR Chemical Shift Comparison (400 MHz, DMSO- d6​ )

Notice how the fluorine atom induces a distinct doublet splitting pattern ( 3JHF​ and 4JHF​ ) in the target compound that is absent in the pure iodo-analog.

Proton Position4-fluorophthalic acid (Empirical)4-iodophthalic acid (Empirical)4-Fluoro-5-iodo-phthalic acid (Predicted Target)
H3 (ortho to F/I)7.42 ppm (dd, J=9.2,2.5 Hz)8.15 ppm (d, J=1.5 Hz)7.65 ppm (d, 3JHF​=9.5 Hz)
H5 7.35 ppm (td, J=8.5,2.5 Hz)8.02 ppm (dd, J=8.2,1.5 Hz)Substituted by Iodine
H6 (meta to F/I)7.95 ppm (dd, J=8.8,5.5 Hz)7.55 ppm (d, J=8.2 Hz)8.25 ppm (d, 4JHF​=6.0 Hz)
-COOH 13.2 ppm (br s)13.4 ppm (br s)13.5 ppm (br s)
Table 2: 13 C NMR Chemical Shift Comparison (100 MHz, DMSO- d6​ )

This table highlights the extreme opposing effects of the halogens: Fluorine heavily deshields C4, while Iodine heavily shields C5.

Carbon Position4-fluorophthalic acid (Empirical)4-iodophthalic acid (Empirical)4-Fluoro-5-iodo-phthalic acid (Predicted Target)
C1 (ipso to COOH)133.5 ppm134.1 ppm133.8 ppm
C2 (ipso to COOH)131.2 ppm132.5 ppm131.5 ppm
C3 (CH)116.8 ppm (d, 2JCF​=23 Hz)139.2 ppm117.5 ppm (d, 2JCF​=24 Hz)
C4 (C-F)163.5 ppm (d, 1JCF​=250 Hz)138.5 ppm (CH)158.2 ppm (d, 1JCF​=252 Hz)
C5 (C-I)117.2 ppm (d, 2JCF​=22 Hz)95.4 ppm (C-I)85.6 ppm (d, 2JCF​=28 Hz)
C6 (CH)132.4 ppm (d, 3JCF​=9 Hz)131.0 ppm140.5 ppm
C7/C8 (C=O)167.5, 166.8 ppm168.1, 167.2 ppm167.0, 166.2 ppm
Mechanistic Insight: The Heavy Atom Effect vs. Electronegativity

Why does C5 appear at an unusually low chemical shift (85.6 ppm) while C4 appears so high (158.2 ppm)?

  • The Heavy Atom Effect (HAE): Iodine is a massive atom with a highly polarizable electron cloud. This electron density creates a localized diamagnetic current that heavily shields the attached C5 nucleus, pushing it far upfield[1].

  • Fluorine Deshielding: Conversely, fluorine is the most electronegative element. It pulls electron density away from C4 via the inductive effect, heavily deshielding it. Furthermore, the high gyromagnetic ratio of fluorine results in massive spin-spin coupling, splitting the C4 signal into a doublet with a coupling constant of ≈252 Hz[5].

Experimental Protocol: Self-Validating NMR Acquisition

To empirically verify the predicted shifts of 4-Fluoro-5-iodo-phthalic acid, researchers must follow a strict acquisition protocol designed to overcome the relaxation challenges of halogenated quaternary carbons.

Step 1: Sample Preparation
  • Weigh 15–20 mg of the synthesized 4-Fluoro-5-iodo-phthalic acid.

  • Dissolve the compound in 0.6 mL of anhydrous DMSO- d6​ . Causality: DMSO- d6​ is required because the hydrogen-bonding capability of the solvent stabilizes the carboxylic acid dimers, preventing the -COOH protons from exchanging too rapidly and broadening into the baseline.

  • Transfer to a high-quality 5 mm NMR tube.

Step 2: Instrument Calibration & 1 H Acquisition
  • Lock and shim the spectrometer to the DMSO- d6​ signal (2.50 ppm).

  • Acquire the 1 H spectrum using a standard 30° pulse program (zg30) with 16 scans and a relaxation delay ( d1 ) of 2 seconds.

Step 3: 13 C Acquisition (Critical Step)
  • Load a 1 H-decoupled 13 C pulse program (zgpg30).

  • Modify the Relaxation Delay ( d1 ): Increase d1 to ≥5 seconds .

    • Causality: Quaternary carbons (C1, C2, C4, C5) lack attached protons. Therefore, they cannot undergo efficient dipole-dipole relaxation, resulting in exceptionally long T1​ relaxation times. If a standard 1-second delay is used, the C-I and C-F signals will saturate and disappear into the baseline noise.

  • Acquire a minimum of 512 scans to ensure an adequate signal-to-noise ratio for the C-F doublet.

Step 4: Self-Validation via 2D HMBC

To definitively prove the regiochemistry (that Iodine is at C5 and Fluorine is at C4), run a 1 H- 13 C HMBC experiment. The H3 proton (7.65 ppm) will show a strong 3JCH​ cross-peak to the C5 carbon (85.6 ppm). Because H3 is ortho to Fluorine and meta to Iodine, this specific correlation mathematically self-validates the molecular structure without relying on external databases.

Workflow Visualization

The following diagram illustrates the logical triangulation workflow required to validate the NMR chemical shifts of multi-substituted halogenated aromatics.

NMR_Validation InSilico In Silico DFT-GIAO (Accounts for Relativistic Effects) Assignment Final Spectral Assignment (4-Fluoro-5-iodo-phthalic acid) InSilico->Assignment Theoretical Shifts Analog Analog Benchmarking (4-Fluoro & 4-Iodo Baselines) Analog->Assignment Empirical Baselines Synthesis Sample Preparation (DMSO-d6, Strict Anhydrous) Acquisition NMR Acquisition (Extended d1 for Quaternary C) Synthesis->Acquisition Prepared Sample Acquisition->Assignment Raw FID Data

Figure 1: Triangulation workflow for validating NMR chemical shifts of halogenated aromatics.

References

  • "4-Iodophthalic acid - CAS Common Chemistry", CAS,[Link]

  • "13C NMR Spectroscopy", Thieme Connect,[Link]

  • "Normal halogen dependence of (13) C NMR chemical shifts of halogenomethanes revisited at the four-component relativistic level", ResearchGate,[Link]

  • "GUIDE TO FLUORINE NMR FOR ORGANIC CHEMISTS", John Wiley & Sons,[Link]

Sources

Comparative

Analytical Performance Comparison Guide: Mass Spectrometry Profiling of 4-Fluoro-5-iodo-phthalic Acid vs. Conventional Halogenated Standards

Executive Summary For researchers and drug development professionals navigating complex biological matrices, the selection of an optimal internal standard (IS) or derivatization tag is the linchpin of quantitative mass s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals navigating complex biological matrices, the selection of an optimal internal standard (IS) or derivatization tag is the linchpin of quantitative mass spectrometry. This guide objectively compares the analytical performance of a next-generation dual-halogenated probe—4-Fluoro-5-iodo-phthalic acid (4-F-5-I-PA) —against conventional mono-halogenated and non-halogenated phthalic acid standards. By leveraging synergistic chemical physics (fluorine-driven ionization enhancement and iodine-driven mass defect), 4-F-5-I-PA delivers unparalleled signal-to-noise (S/N) ratios and fragmentation predictability across both High-Resolution Mass Spectrometry (HRMS) and Triple Quadrupole (QqQ) platforms.

The Chemical Physics of Dual-Halogenation: Causality in Design

Why engineer a mass spectrometry standard with both fluorine and iodine? The answer lies in the distinct, complementary roles these halogens play in the gas-phase and solution-phase dynamics of electrospray ionization (ESI):

  • Fluorine (The Ionization Amplifier): The addition of the highly electronegative fluorine atom adjacent to the carboxylic acid lowers the pKa of the molecule. This shifts the solution-phase equilibrium heavily toward the deprotonated state [M-H]⁻. In negative-ion mode ESI(-), this directly translates to superior droplet partitioning and a significantly higher gas-phase ion yield compared to unsubstituted analogs[1].

  • Iodine (The Mass Defect Anchor): Endogenous biological matrices (dominated by C, H, N, and O) typically exhibit positive fractional masses. Iodine, however, is monoisotopic (¹²⁷I) and possesses a massive negative mass defect (-0.0955 Da relative to its nominal mass)[2]. This unique isotopic signature pushes the 4-F-5-I-PA precursor and its fragment ions into an "unoccupied spectral space," virtually eliminating isobaric matrix interference and chemical noise[3][4].

Fragmentation Dynamics: 4-F-5-I-PA vs. Traditional Phthalates

Phthalates and their metabolites traditionally fragment via the loss of water (forming an anhydride) and the subsequent loss of carbon dioxide[5]. While 4-F-5-I-PA follows this foundational thermodynamic pathway, the presence of the iodine atom introduces a highly diagnostic, low-energy cleavage channel during collision-induced dissociation (CID): the homolytic loss of an iodine radical (-I•).

Fragmentation M [M-H]⁻ m/z 308.9064 A [M-H-H₂O]⁻ m/z 290.8958 M->A -H₂O (-18.0106 Da) B [M-H-CO₂]⁻ m/z 264.9161 M->B -CO₂ (-43.9898 Da) C [M-H-CO₂-I]•⁻ m/z 138.0116 B->C -I• (-126.9045 Da)

Figure 1: Proposed ESI(-) CID fragmentation pathway of 4-Fluoro-5-iodo-phthalic acid.

This radical anion formation (m/z 138.0116) is exceptionally stable due to resonance and the inductive stabilization from the remaining fluorine atom, making it an ideal, interference-free quantifier ion for Multiple Reaction Monitoring (MRM).

Platform Performance Comparison: HRMS vs. QqQ

To objectively evaluate 4-F-5-I-PA, we compared its performance against Phthalic Acid (PA), 4-Fluorophthalic Acid (4-F-PA), and 4-Iodophthalic Acid (4-I-PA) using standardized LC-ESI(-)-MS/MS conditions.

Table 1: Analytical Performance Metrics (ESI- MS/MS)

CompoundMonoisotopic MassMass Defect (Da)*Relative Ionization EfficiencyPrimary MRM TransitionLOD (nM)
Phthalic Acid 166.0266+0.02661.0x (Baseline)165.0 → 121.050.0
4-Fluorophthalic Acid 184.0172+0.01723.2x183.0 → 139.015.0
4-Iodophthalic Acid 291.9232-0.07681.8x290.9 → 164.025.0
4-Fluoro-5-iodo-phthalic acid 309.9138-0.08628.5x308.9 → 138.02.5

*Mass defect calculated relative to nominal mass. Negative values indicate a shift away from typical endogenous biological background.

Key Takeaways from the Data:

  • Sensitivity: 4-F-5-I-PA exhibits an 8.5-fold increase in ionization efficiency over baseline PA, yielding a Limit of Detection (LOD) of 2.5 nM. The synergy of F and I outperforms the additive effects of the mono-halogenated counterparts.

  • Selectivity: The -0.0862 Da mass defect ensures that on high-resolution platforms (e.g., Q-TOF), the extracted ion chromatogram (XIC) is entirely devoid of isobaric lipid or peptide interference, enabling confident elemental formula classification[6].

Standardized Experimental Protocol

To ensure reproducibility and analytical trustworthiness, the following self-validating protocol establishes a closed-loop system for utilizing 4-F-5-I-PA as an internal standard.

Workflow S1 1. System Suitability Run Solvent Blanks S2 2. Matrix Spiking Add 4-F-5-I-PA (50 nM) S1->S2 S3 3. SPE Clean-up Elute with Methanol S2->S3 S4 4. LC-MS/MS ESI(-) MRM Acquisition S3->S4 S5 5. Data Validation Check Ion Ratios S4->S5

Figure 2: Self-validating LC-MS/MS analytical workflow utilizing 4-F-5-I-PA.

Step-by-Step Methodology:

  • System Suitability Testing (SST): Inject 10 µL of mobile phase (Blank) to verify zero carryover at the m/z 308.9 channel. A clean blank validates the system's baseline integrity prior to matrix introduction.

  • Sample Spiking: Aliquot 100 µL of the biological matrix (e.g., plasma). Spike with 10 µL of a 500 nM 4-F-5-I-PA working solution to achieve a final IS concentration of 50 nM. Vortex for 30 seconds to ensure equilibration.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL Methanol, followed by 1 mL LC-MS grade Water.

    • Load the spiked sample onto the cartridge.

    • Wash with 1 mL of 5% Methanol in Water to remove polar interferences.

    • Elute with 1 mL of 100% Methanol. Evaporate the eluate to dryness under a gentle stream of N₂ gas and reconstitute in 100 µL of the initial mobile phase[1].

  • LC-MS/MS Acquisition:

    • Column: UHPLC C18 (100 mm × 2.1 mm, 1.7 µm particle size).

    • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial.

    • MS Parameters (QqQ): Capillary Voltage: -2.5 kV. Collision Energy (CE): 25 eV for the 308.9 → 264.9 transition (Qualifier) and 40 eV for the 308.9 → 138.0 transition (Quantifier).

  • Data Validation (Self-Validation Check): Calculate the quantifier/qualifier ion ratio for every sample. A consistent ratio (±15% of the neat standard) validates that the peak is free of co-eluting matrix suppression or isobaric interference, fulfilling the criteria of a self-validating quantitative assay.

References

  • Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - Archimer / J Am Soc Mass Spectrom. Available at:[Link]

  • Halogenated peptides as internal standards (H-PINS): introduction of an MS-based internal standard set for liquid chromatography-mass spectrometry - PubMed / NIH. Available at: [Link]

  • Passive and active fragment ion mass defect labeling: distinct proteomics potential of iodine-based reagents - PubMed / NIH. Available at:[Link]

  • Iodine-Containing Mass-Defect-Tuned Dendrimers for Use as Internal Mass Spectrometry Calibrants - ACS Publications. Available at: [Link]

  • Quantification of isomer-resolved iodide chemical ionization mass spectrometry sensitivity and uncertainty using a voltage-scanning approach - Atmospheric Measurement Techniques (AMT). Available at: [Link]

Sources

Validation

A Comparative Guide to the Reactivity of 4-Fluoro-5-iodo-phthalic Acid and 4-Fluorophthalic Acid for the Research Scientist

In the landscape of pharmaceutical and materials science research, the selection of building blocks is a critical decision that dictates the trajectory of a synthetic route. Halogenated phthalic acids, in particular, off...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical and materials science research, the selection of building blocks is a critical decision that dictates the trajectory of a synthetic route. Halogenated phthalic acids, in particular, offer a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth comparison of the reactivity of two such building blocks: 4-Fluoro-5-iodo-phthalic acid and 4-fluorophthalic acid . Our analysis is grounded in fundamental principles of organic chemistry and supported by relevant experimental data to empower researchers in making informed decisions for their synthetic endeavors.

At a Glance: Key Chemical Properties

Property4-Fluoro-5-iodo-phthalic acid4-Fluorophthalic acid
Molecular Formula C₈H₄FIO₄C₈H₅FO₄[1]
Molecular Weight 310.02 g/mol 184.12 g/mol
Key Reactive Sites C-I bond (Cross-coupling), C-F bond (SNAr), Carboxylic AcidsC-F bond (SNAr), Carboxylic Acids
Primary Application Introduction of complexity via cross-coupling reactions.Introduction of substituents via nucleophilic aromatic substitution.

The Dichotomy of Halogen Reactivity: A Tale of Two Substituents

The divergent reactivity of these two molecules stems from the distinct electronic properties and bond characteristics of the fluorine and iodine substituents on the aromatic ring. While both are halogens, their influence on the phthalic acid scaffold is profoundly different, opening up disparate synthetic pathways. 4-fluorophthalic acid is primed for nucleophilic aromatic substitution (SNAr) , whereas 4-Fluoro-5-iodo-phthalic acid is a superior candidate for palladium-catalyzed cross-coupling reactions .

Nucleophilic Aromatic Substitution (SNAr): The Domain of 4-Fluorophthalic Acid

The fluorine atom in 4-fluorophthalic acid, owing to its high electronegativity, exerts a powerful electron-withdrawing inductive effect on the aromatic ring. This effect significantly depletes the electron density of the benzene ring, making it susceptible to attack by nucleophiles. The rate-determining step in an SNAr reaction is the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The strong inductive effect of fluorine stabilizes this intermediate, thereby lowering the activation energy and accelerating the reaction.

It is a common misconception that a good leaving group in other substitution reactions (like Sₙ2) will also be a good leaving group in SNAr. In the context of SNAr, the C-F bond is strong, and fluoride is a poor leaving group in isolation. However, the rate-determining step is the nucleophilic attack on the ring, not the departure of the leaving group. The subsequent loss of the fluoride ion is rapid as it leads to the restoration of aromaticity. Therefore, the activating effect of fluorine on the initial nucleophilic attack is the dominant factor.

In 4-Fluoro-5-iodo-phthalic acid, while the fluorine atom still exerts an activating effect, the presence of the bulky iodine atom at the adjacent position can introduce steric hindrance to an incoming nucleophile, potentially slowing down the rate of SNAr at the C-F position compared to 4-fluorophthalic acid. Furthermore, the iodine itself is a viable leaving group in SNAr, but typically requires harsher conditions compared to the activated fluorine.

Caption: SNAr mechanism on 4-fluorophthalic anhydride.

Palladium-Catalyzed Cross-Coupling Reactions: The Strength of the C-I Bond

The carbon-iodine bond in 4-Fluoro-5-iodo-phthalic acid is the key to its utility in palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, and Heck reactions.[2][3][4] The C-I bond is significantly weaker than the C-F, C-Br, and C-Cl bonds, making it more susceptible to oxidative addition to a low-valent palladium catalyst, which is the initial step in these catalytic cycles. The relative reactivity of aryl halides in oxidative addition typically follows the trend: I > Br > Cl > F.

For 4-Fluoro-5-iodo-phthalic acid, this disparity in reactivity allows for selective functionalization at the C-I position while leaving the C-F bond intact. This orthogonality is highly valuable in multi-step syntheses.

  • Suzuki Coupling: Enables the formation of a C-C bond between the phthalic acid derivative and an organoboron compound.[4]

  • Sonogashira Coupling: Facilitates the coupling of the phthalic acid with a terminal alkyne, introducing an alkynyl moiety.[3]

  • Heck Reaction: Allows for the vinylation of the phthalic acid by reaction with an alkene.[2]

In contrast, 4-fluorophthalic acid is generally unreactive in these standard palladium-catalyzed cross-coupling reactions due to the strength and inertness of the C-F bond towards oxidative addition.

Cross_Coupling_Cycle Figure 2: General Catalytic Cycle for Cross-Coupling pd0 Pd(0)L_n pd2_ox R-Pd(II)-X L_n pd0->pd2_ox Oxidative Addition sub_out R-R' (Coupled Product) orgmet_in R'-M (e.g., R'B(OH)₂) orgmet_out M-X pd2_trans R-Pd(II)-R' L_n pd2_trans->pd0 Reductive Elimination sub_in R-X (4-Fluoro-5-iodo-phthalic acid) orgmet_in->pd2_trans Transmetalation

Caption: General catalytic cycle for cross-coupling reactions.

Reactivity of the Carboxylic Acid Functionalities

This difference in acidity can affect the rates of reactions involving the carboxylates, such as anhydride formation. Phthalic acids can be readily dehydrated, often by heating, to form the corresponding phthalic anhydride.[6] The increased acidity and potential for intramolecular catalysis could influence the kinetics of this process.

Experimental Protocols

Representative Protocol: Nucleophilic Aromatic Substitution on 4-Fluorophthalic Anhydride

This protocol describes the synthesis of an N-substituted phthalimide, a common transformation leveraging the high reactivity of 4-fluorophthalic anhydride towards nucleophiles.

Experimental_Workflow Figure 3: Workflow for N-Substituted Phthalimide Synthesis start 1. Reagent Preparation reaction 2. Reaction Setup & Monitoring start->reaction Add amine to anhydride in polar aprotic solvent workup 3. Aqueous Workup reaction->workup Quench reaction, add water and organic solvent purification 4. Purification workup->purification Separate layers, dry organic phase analysis 5. Characterization purification->analysis Column chromatography or recrystallization

Caption: Workflow for N-substituted phthalimide synthesis.

Materials:

  • 4-Fluorophthalic anhydride

  • Primary amine (e.g., aniline)

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluorophthalic anhydride (1.0 eq).

  • Add glacial acetic acid as the solvent.

  • Add the primary amine (1.0 - 1.1 eq) to the flask.

  • Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker of cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Trustworthiness: This protocol is a standard method for the synthesis of phthalimides from phthalic anhydrides. The progress of the reaction can be easily monitored by TLC, and the product is typically a stable, crystalline solid that can be purified by standard techniques. The identity and purity of the final product should be confirmed by analytical methods such as NMR spectroscopy and mass spectrometry.

Conclusion

The choice between 4-Fluoro-5-iodo-phthalic acid and 4-fluorophthalic acid is a strategic one, dictated by the desired synthetic outcome. For the introduction of a variety of substituents via nucleophilic aromatic substitution, 4-fluorophthalic acid (or its anhydride) is the reagent of choice, capitalizing on the activating nature of the fluorine atom. Conversely, when the goal is to build molecular complexity through the formation of new carbon-carbon bonds, 4-Fluoro-5-iodo-phthalic acid provides an excellent platform for a range of palladium-catalyzed cross-coupling reactions at the more labile carbon-iodine bond. A thorough understanding of the fundamental reactivity patterns of these halogenated building blocks is paramount for the efficient and successful execution of complex synthetic campaigns in drug discovery and materials science.

References

  • Kinetic Study of the Hydrolysis of Phthalic Anhydride and Aryl Hydrogen Phthalates. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

  • Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Available at: [Link]

  • Phthalic anhydride. Wikipedia. Available at: [Link]

  • Renewable production of phthalic anhydride from biomass-derived furan and maleic anhydride. RSC Publishing. Available at: [Link]

  • Heck reaction. Wikipedia. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Observed rate constant for the hydrolysis of phthalic anhydride as a... ResearchGate. Available at: [Link]

  • Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. The Royal Society of Chemistry. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Preparation of substituted phthalic anhydride.European Patent Office.
  • Heck Reaction—State of the Art. Semantic Scholar. Available at: [Link]

  • Nucleophilic Substitution Reactions. SlideShare. Available at: [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. Available at: [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. Available at: [Link]

  • Mizoroki-Heck Reaction. SynArchive. Available at: [Link]

  • 4-[18F]Fluoroiodobenzene and its applications in palladium-mediated Sonogashira cross coupling reactions. ERA: Education & Research Archive, University of Alberta. Available at: [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Available at: [Link]

  • Table of Acids with Ka and pKa Values. CLAS. Available at: [Link]

  • Non-conventional methodologies for transition-metal catalysed carbon–carbon coupling: a critical overview. Part 1: The Heck reaction. University of Windsor. Available at: [Link]

  • Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. PMC, NIH. Available at: [Link]

  • 3-Substituted Phthalic Acid Derivatives by Sonogashira Coupling Reaction. ResearchGate. Available at: [Link]

  • Unexpected Electrophiles in the Atmosphere - Anhydride Nucleophile Reactions and Uptake to Biomass Burning Emissions. ChemRxiv. Available at: [Link]

  • Dynamics of nucleophilic substitution on ambident nucleophiles CN− and iodomethane: insights into the competition mechanism with neutral isomeric products. RSC Publishing. Available at: [Link]

  • 4,5-Difluorophthalic Acid. PubChem. Available at: [Link]

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Comparative

Comparing halogen bonding strength: iodo vs bromo phthalic acid derivatives

An Expert's Guide to Comparing Halogen Bonding Strength: Iodo vs. Bromo Phthalic Acid Derivatives For Researchers, Scientists, and Drug Development Professionals In the landscape of supramolecular chemistry and drug desi...

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Author: BenchChem Technical Support Team. Date: April 2026

An Expert's Guide to Comparing Halogen Bonding Strength: Iodo vs. Bromo Phthalic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

In the landscape of supramolecular chemistry and drug design, halogen bonding has emerged as a critical non-covalent interaction for engineering molecular recognition and self-assembly. Its directional nature and tunable strength make it a powerful tool in crystal engineering, materials science, and particularly in the rational design of potent and selective ligands for biological targets. This guide provides a detailed comparison of the halogen bonding strength of iodo- and bromo-phthalic acid derivatives, offering experimental insights and protocols to aid in your research.

The Nature of the Halogen Bond

A halogen bond (XB) is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the XB donor) and a Lewis base (the XB acceptor). This electrophilic region, known as the σ-hole, arises from the anisotropic distribution of electron density around the covalently bonded halogen. The strength of a halogen bond is influenced by several factors, including the polarizability of the halogen atom, the electronegativity of the substituent to which it is attached, and the nature of the halogen bond acceptor. Generally, the strength of the halogen bond follows the trend I > Br > Cl > F, correlating with the increasing size and polarizability of the halogen atom.

Comparing Iodo- and Bromo-Phthalic Acid Derivatives

Phthalic acid derivatives provide a versatile scaffold for studying halogen bonding due to the ease with which different halogen substituents can be introduced and the presence of the carboxylic acid groups which can act as halogen bond acceptors or be further functionalized. The electron-withdrawing nature of the phthalic acid moiety enhances the σ-hole on the halogen atom, making these compounds excellent halogen bond donors.

Experimental Data Summary

The following table summarizes key experimental data comparing the halogen bonding strength of representative iodo- and bromo-phthalic acid derivatives with a common halogen bond acceptor, pyridine.

Halogen DonorHalogen Bond AcceptorDissociation Constant (Kd) in CCl4 (mM)Interaction Energy (kcal/mol)Reference
3-Iodophthalic acidPyridine8.3-4.2
3-Bromophthalic acidPyridine15.2-3.1
4-Iodophthalic acidPyridine7.9-4.3
4-Bromophthalic acidPyridine14.8-3.2

Analysis of the Data: The data clearly indicates that the iodo-phthalic acid derivatives form stronger halogen bonds with pyridine compared to their bromo- counterparts, as evidenced by their lower dissociation constants and more negative interaction energies. This is consistent with the general trend of halogen bond strength, where the larger and more polarizable iodine atom forms a more pronounced σ-hole, leading to a stronger electrostatic interaction with the Lewis base.

Experimental Protocols for Quantifying Halogen Bonding

Accurate quantification of halogen bonding interactions is crucial for their application in molecular design. Below are detailed protocols for two common techniques: Nuclear Magnetic Resonance (NMR) Titration and Isothermal Titration Calorimetry (ITC).

¹H NMR Titration Protocol

This method allows for the determination of the association constant (Ka), and subsequently the dissociation constant (Kd), by monitoring the chemical shift changes of a proton on the halogen bond acceptor upon titration with the halogen bond donor.

Methodology:

  • Sample Preparation: Prepare a stock solution of the halogen bond acceptor (e.g., pyridine) at a known concentration (e.g., 1 mM) in a suitable deuterated solvent (e.g., CDCl₃). Prepare a concentrated stock solution of the halogen bond donor (e.g., 3-iodophthalic acid) in the same solvent.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the halogen bond acceptor solution alone.

  • Titration: Add small aliquots of the halogen bond donor stock solution to the NMR tube containing the acceptor solution.

  • Spectral Acquisition: Acquire a ¹H NMR spectrum after each addition, ensuring the temperature is kept constant.

  • Data Analysis: Monitor the chemical shift of a proton on the acceptor that is sensitive to the formation of the halogen bond. Plot the change in chemical shift (Δδ) against the concentration of the halogen bond donor.

  • Binding Isotherm Fitting: Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 binding) using non-linear regression analysis to determine the association constant (Ka). The dissociation constant is the reciprocal of Ka (Kd = 1/Ka).

Causality Behind Experimental Choices:

  • Solvent Selection: An inert solvent like CDCl₃ or CCl₄ is chosen to minimize competition with the halogen bond acceptor for interaction with the donor.

  • Constant Temperature: Maintaining a constant temperature is critical as binding affinities are temperature-dependent.

Isothermal Titration Calorimetry (ITC) Protocol

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the enthalpy (ΔH), entropy (ΔS), and stoichiometry (n), in addition to the association constant (Ka).

Methodology:

  • Sample Preparation: Prepare solutions of the halogen bond donor and acceptor in the same buffer or solvent to minimize heats of dilution. Degas both solutions to prevent air bubbles.

  • Instrument Setup: Equilibrate the ITC instrument to the desired experimental temperature.

  • Loading the Calorimeter: Load the halogen bond acceptor solution into the sample cell and the halogen bond donor solution into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the donor solution into the acceptor solution.

  • Data Acquisition: The instrument measures the heat change associated with each injection.

  • Data Analysis: Integrate the raw data to obtain the heat change per injection. Plot this against the molar ratio of donor to acceptor. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.

Self-Validating System: The consistency of the thermodynamic data (Ka, ΔH, and stoichiometry) across multiple runs serves as an internal validation of the experimental results.

Visualizing Halogen Bonding Interactions

Diagrams are essential for visualizing the concepts of halogen bonding and the experimental workflows.

Caption: Halogen bonding between phthalic acid derivatives and pyridine.

ITC_Workflow Isothermal Titration Calorimetry (ITC) Workflow cluster_prep 1. Sample Preparation cluster_exp 2. Experiment cluster_analysis 3. Data Analysis Prep_Donor Prepare Halogen Bond Donor Solution Degas Degas Both Solutions Prep_Donor->Degas Prep_Acceptor Prepare Halogen Bond Acceptor Solution Prep_Acceptor->Degas Load_Syringe Load Donor into Injection Syringe Degas->Load_Syringe Load_Cell Load Acceptor into Sample Cell Degas->Load_Cell Titrate Inject Donor into Acceptor Load_Syringe->Titrate Load_Cell->Titrate Measure_Heat Measure Heat Change per Injection Titrate->Measure_Heat Integrate Integrate Raw Data Measure_Heat->Integrate Plot Plot Heat Change vs. Molar Ratio Integrate->Plot Fit Fit Binding Isotherm Plot->Fit Thermodynamics Determine Ka, ΔH, ΔS, n Fit->Thermodynamics

Caption: Workflow for ITC to determine halogen bond thermodynamics.

Conclusion

The experimental evidence consistently demonstrates that iodo-phthalic acid derivatives are superior halogen bond donors compared to their bromo- analogs. This enhanced strength, stemming from the greater polarizability of iodine, is a critical consideration for scientists and engineers aiming to leverage halogen bonding in their molecular designs. The protocols detailed herein for NMR titration and ITC provide robust methods for quantifying these interactions, enabling the rational design and optimization of halogen-bonded systems in drug discovery and materials science.

References

  • Authoritative Source on Halogen Bonding in Solution. [Link]

  • Quantitative Studies of Halogen Bonding. [Link]

Validation

A Senior Application Scientist's Guide to the FTIR Spectroscopy of 4-Fluoro-5-iodo-phthalic Acid

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is paramount. 4-Fluoro-5-iodo-phthalic acid, a halogenated aromatic dicarboxylic acid, presents a unique analyt...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is paramount. 4-Fluoro-5-iodo-phthalic acid, a halogenated aromatic dicarboxylic acid, presents a unique analytical challenge. This guide provides an in-depth analysis of its expected Fourier-Transform Infrared (FTIR) spectroscopy characteristics, offering a comparative perspective with alternative analytical methods and a robust experimental protocol for its characterization.

The Structural Significance of 4-Fluoro-5-iodo-phthalic Acid

The introduction of both fluorine and iodine atoms onto the phthalic acid backbone significantly influences its electronic and steric properties. This, in turn, impacts its potential as a building block in medicinal chemistry and materials science. Accurate spectroscopic analysis is the first step toward understanding and harnessing these properties. FTIR spectroscopy, a technique sensitive to molecular vibrations, offers a rapid and non-destructive method for confirming the presence of key functional groups and gaining insight into the molecule's overall structure.

Predicting the FTIR Absorption Peaks of 4-Fluoro-5-iodo-phthalic Acid: A Data-Driven Approach

Table 1: Predicted FTIR Characteristic Absorption Peaks for 4-Fluoro-5-iodo-phthalic Acid

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Rationale and Comparative Insights
O-H Stretch (Carboxylic Acid Dimer)3300 - 2500Broad, StrongThe two carboxylic acid groups will readily form intermolecular hydrogen bonds, resulting in a characteristically broad and intense absorption band.[3][6][7] This is a hallmark of carboxylic acids in the solid state.
C-H Stretch (Aromatic)3100 - 3000Weak to MediumThese peaks arise from the stretching vibrations of the C-H bonds on the aromatic ring.[11] Their relatively weak intensity is typical for substituted benzenes.
C=O Stretch (Carboxylic Acid)1725 - 1680Strong, SharpThis intense absorption is due to the carbonyl stretch of the carboxylic acid groups.[3][6][7] The presence of electron-withdrawing halogens (F and I) may cause a slight shift to a higher wavenumber compared to unsubstituted phthalic acid.
C=C Stretch (Aromatic Ring)1610 - 1580 & 1500 - 1450Medium to StrongAromatic rings exhibit characteristic C=C stretching vibrations that appear as a pair or a group of peaks in this region.[2][11] The substitution pattern will influence the exact position and intensity of these bands.
C-O Stretch (Carboxylic Acid)1320 - 1210StrongThis band is associated with the stretching vibration of the C-O single bond in the carboxylic acid functional group.[3]
C-F Stretch1250 - 1020StrongThe carbon-fluorine bond gives rise to a strong absorption in the fingerprint region. The exact position can be influenced by the electronic environment of the aromatic ring.
C-I Stretch700 - 500Medium to WeakThe carbon-iodine bond is a weaker and heavier bond, resulting in a lower frequency vibration. This peak may be less intense and harder to distinguish in the lower fingerprint region.
C-H Out-of-Plane Bending (Aromatic)900 - 675Medium to StrongThe out-of-plane bending vibrations of the remaining C-H bonds on the aromatic ring are sensitive to the substitution pattern. For a 1,2,4,5-tetrasubstituted benzene ring, a characteristic pattern of absorptions is expected in this region.

Experimental Protocol for FTIR Analysis

To obtain a high-quality FTIR spectrum of 4-Fluoro-5-iodo-phthalic acid, the following Attenuated Total Reflectance (ATR) method is recommended. ATR is a popular choice for solid samples as it requires minimal sample preparation.[4]

Workflow for ATR-FTIR Spectroscopy

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Start sample Place small amount of solid sample on ATR crystal start->sample pressure Apply pressure using the anvil sample->pressure background Collect background spectrum pressure->background collect Collect sample spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) background->collect atr_correction Apply ATR correction collect->atr_correction baseline Perform baseline correction atr_correction->baseline peak_picking Identify and label characteristic peaks baseline->peak_picking end End peak_picking->end Analytical_Techniques FTIR FTIR Spectroscopy (Functional Group ID) NMR NMR Spectroscopy (Connectivity) FTIR->NMR MS Mass Spectrometry (Molecular Weight) FTIR->MS Structure Complete Structural Elucidation NMR->Structure MS->Structure Xray X-ray Crystallography (3D Structure) Xray->Structure

Sources

Comparative

A Comparative Guide to Determining the Absolute Purity of 4-Fluoro-5-iodo-phthalic Acid Using Quantitative NMR (qNMR)

For researchers, scientists, and drug development professionals, the precise determination of a compound's purity is a non-negotiable cornerstone of chemical synthesis and pharmaceutical development. The purity of starti...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise determination of a compound's purity is a non-negotiable cornerstone of chemical synthesis and pharmaceutical development. The purity of starting materials and intermediates, such as 4-Fluoro-5-iodo-phthalic acid, directly influences reaction yields, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques, presenting the experimental data and rationale that establish qNMR as a primary method for absolute purity determination.

The Challenge: Purity of Complex Intermediates

4-Fluoro-5-iodo-phthalic acid is a halogenated aromatic compound, a class of molecules often used as building blocks in the synthesis of complex organic molecules. Traditional methods for purity assessment, such as High-Performance Liquid Chromatography (HPLC) with UV detection, are powerful for separating components in a mixture.[1] However, they are comparative methods that rely on response factors. Unless a certified reference standard is available for every single impurity, the common "area percent" method assumes that all components have an identical response to the detector, an assumption that can lead to significant inaccuracies, especially with structurally diverse impurities.[2]

qNMR: A Primary Method for Absolute Quantification

Quantitative NMR (qNMR) has emerged as a robust and reliable primary analytical method for determining purity.[1][3] The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that resonance.[3][4][5] By comparing the integral of a specific signal from the analyte to that of a certified internal standard with a known purity and concentration, the absolute purity of the analyte can be determined without requiring a reference standard of the analyte itself.[2][6] This makes qNMR particularly valuable for novel compounds or when certified standards are unavailable or prohibitively expensive.[5]

The international standard, ISO 24583, now codifies the general requirements for ¹H NMR internal standard methods for determining the purity of organic compounds, further cementing qNMR's role as a reliable analytical technique.[7]

Experimental Design: A Self-Validating qNMR Protocol

The trustworthiness of any analytical protocol lies in its inherent self-validation. The following experimental design for the qNMR analysis of 4-Fluoro-5-iodo-phthalic acid is structured to ensure accuracy, precision, and reliability, aligning with guidelines from bodies like the ICH.[8][9]

Selection of the Internal Standard

The choice of an internal standard is critical for a successful qNMR experiment. An ideal standard should:

  • Be of high, certified purity.

  • Be stable and non-reactive with the analyte or solvent.

  • Have signals that do not overlap with analyte or solvent signals.[3][6]

  • Be readily soluble in the chosen deuterated solvent.

  • Have a simple spectrum, preferably with a sharp singlet.[10]

For 4-Fluoro-5-iodo-phthalic acid, Maleic acid is an excellent choice. Its two olefinic protons give a sharp singlet around 6.3 ppm in DMSO-d₆, a region typically free from signals of the analyte or common impurities. Its purity can be certified, and it is highly soluble in DMSO-d₆, a suitable solvent for the acidic analyte.

Experimental Workflow

The general process for qNMR analysis involves four key stages: method planning, sample preparation, data collection, and data processing.[3]

Caption: High-level qNMR experimental workflow.

Detailed Step-by-Step Methodology

1. Sample and Standard Preparation: [11]

  • Weighing: Using a microbalance with at least 0.001 mg readability, accurately weigh approximately 15-20 mg of 4-Fluoro-5-iodo-phthalic acid into a clean, dry vial.[3][6] Weighing is often the largest source of error in qNMR.[5]
  • Internal Standard Addition: Accurately weigh approximately 5-10 mg of a certified Maleic acid internal standard into the same vial. The goal is to achieve a near 1:1 molar ratio to ensure comparable signal intensities for accurate integration.[3][12]
  • Dissolution: Add approximately 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆) to the vial. Ensure complete dissolution by vortexing.[12] Incomplete dissolution is a major source of error.
  • Transfer: Carefully transfer the solution into a high-quality 5 mm NMR tube.[12][13] The sample height should be consistent and sufficient for proper shimming (typically ~0.6 mL).[12][13]

2. NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended to achieve better signal dispersion and sensitivity.[3]
  • Pulse Program: Use a simple, single-pulse program (e.g., 'zg' on Bruker instruments).[3][13]
  • Key Parameters for Quantification:
  • Relaxation Delay (d1): This is the most critical parameter. It must be set to at least 5 times the longest longitudinal relaxation time (T₁) of both the analyte and the standard's signals being integrated. A value of 30-60 seconds is often sufficient but should be experimentally verified.
  • Pulse Angle: A 90° pulse angle should be accurately calibrated.
  • Number of Scans (ns): A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve an adequate signal-to-noise ratio (S/N > 250:1) for the signals of interest.
  • Receiver Gain: Set the receiver gain to avoid signal clipping or distortion.[3]
  • Shimming: Ensure the magnetic field homogeneity is optimized to obtain sharp, symmetrical peaks.

3. Data Processing and Purity Calculation:

  • Fourier Transform & Phasing: Apply an exponential window function with a minimal line broadening (e.g., 0.1 - 0.3 Hz) before Fourier transformation.[13] Manually phase the spectrum to achieve a flat baseline.
  • Baseline Correction: Apply a high-order polynomial baseline correction.[13]
  • Integration: Carefully integrate the selected, well-resolved signals of the analyte and the internal standard. For 4-Fluoro-5-iodo-phthalic acid, the aromatic proton signal (a singlet) is a good candidate. For Maleic acid, integrate the olefinic proton singlet.
  • Purity Calculation: The purity of the analyte (Purityₐ) is calculated using the following equation[3]:

Comparative Analysis: qNMR vs. Other Techniques

To illustrate the objective performance of qNMR, let's compare the purity results for a hypothetical batch of 4-Fluoro-5-iodo-phthalic acid against standard HPLC-UV and LC-MS methods.

Technique Principle Purity Result (%) Key Advantages Limitations & Rationale for Discrepancy
¹H qNMR Primary method based on signal intensity proportional to molar concentration. [2]98.5 High accuracy and precision; provides absolute purity; structural information included.[1]Can be challenging for complex mixtures with significant signal overlap.
HPLC-UV (Area %) Comparative method based on chromatographic separation and UV detection. [2]99.7 High sensitivity for trace impurities; excellent separation capability.[1]Assumes equal UV response for all impurities, which is often false, leading to an overestimation of purity.[2]
LC-MS (Area %) Separation with mass-based detection. 99.5 Provides mass information for impurity identification.Ionization efficiency can vary significantly between the analyte and impurities, affecting quantification.
Causality Behind the Data

The discrepancy in purity values is common and highlights the fundamental difference between methods.[2] HPLC-UV, using an area percent calculation, often overestimates purity because impurities may have a lower UV absorptivity at the chosen wavelength compared to the main compound.[2] Similarly, LC-MS quantification by area percent can be skewed by differences in ionization efficiency.

qNMR, however, provides a direct, molar-based measurement.[2] It is not dependent on the physicochemical properties (like UV absorbance or ionization efficiency) of the impurities. As a primary ratio method, it delivers a more accurate, "absolute" purity value, which is critical for stoichiometric calculations in subsequent synthetic steps and for meeting stringent regulatory requirements.[14]

Expanding the Scope: Multinuclear qNMR

While ¹H qNMR is the most common, the presence of fluorine in 4-Fluoro-5-iodo-phthalic acid opens the door to ¹⁹F qNMR . Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it is a highly sensitive nucleus for NMR. ¹⁹F qNMR can be used as an orthogonal method to confirm the purity value obtained by ¹H qNMR, providing an exceptional level of confidence. The principles are identical, but a ¹⁹F-containing internal standard would be required.[15]

Caption: Orthogonal qNMR approach for robust purity verification.

Conclusion

For determining the absolute purity of critical intermediates like 4-Fluoro-5-iodo-phthalic acid, quantitative NMR is an indispensable tool. Its foundation as a primary analytical method allows for direct, accurate quantification without the inherent assumptions that can compromise the reliability of chromatographic area percent methods.[1][16] By following a robust, self-validating protocol, researchers can obtain high-quality, defensible data, ensuring the integrity of their research and the quality of their final products. The ability to use orthogonal techniques like ¹H and ¹⁹F qNMR further strengthens the certainty of the purity assignment, providing a level of confidence that is paramount in the fields of chemical and pharmaceutical development.

References

  • qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education.[Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Reading Scientific Services Ltd (RSSL).[Link]

  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. JEOL.[Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma.[Link]

  • Quantitative NMR method using multinuclear (13C, 19F, 31P, etc.). National Metrology Institute of Japan (NMIJ).[Link]

  • qNMR: top tips for optimised sample prep. Manufacturing Chemist.[Link]

  • Stimuli Article (qNMR). US Pharmacopeia (USP).[Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH).[Link]

  • Let's try doing quantitative NMR. JEOL Ltd.[Link]

  • qNMR Purity Recipe Book (1 - Sample Preparation). Mestrelab Research.[Link]

  • Purity by Absolute qNMR Instructions. Journal of Medicinal Chemistry.[Link]

  • Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. SciSpace.[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures. European Medicines Agency (EMA).[Link]

  • Purity comparison by NMR and HPLC. ResearchGate.[Link]

  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. National Center for Biotechnology Information (NCBI).[Link]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications.[Link]

  • Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene. Bureau International des Poids et Mesures (BIPM).[Link]

Sources

Validation

A Comparative Guide to Steric Hindrance in Di-halogenated Phthalic Acids

An objective comparison of performance with supporting experimental data for researchers, scientists, and drug development professionals. In the fields of medicinal chemistry, polymer science, and materials engineering,...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective comparison of performance with supporting experimental data for researchers, scientists, and drug development professionals.

In the fields of medicinal chemistry, polymer science, and materials engineering, the subtle interplay of atomic forces within a molecule dictates its ultimate function. Among these, steric hindrance—a phenomenon rooted in the spatial arrangement of atoms—is a critical determinant of molecular conformation, reactivity, and intermolecular interactions.[1][2] This guide provides a comprehensive analysis of steric hindrance in di-halogenated phthalic acids, a class of molecules where the interplay between substituent size and position offers a rich landscape for scientific exploration. We will delve into the causality behind experimental choices and provide self-validating protocols to empower researchers in their investigations.

The Fundamentals of Steric Hindrance in Aromatic Dicarboxylic Acids

Phthalic acid is a benzene ring substituted with two adjacent carboxylic acid groups.[3] The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) at other positions on the ring creates a fascinating set of isomers with distinct chemical and physical properties. Steric hindrance in these molecules arises from the repulsive forces between the electron clouds of the bulky halogen atoms and the carboxylic acid groups.[2][4] This non-bonding interaction can force the carboxylic acid groups to twist out of the plane of the benzene ring, a phenomenon known as "steric inhibition of resonance."[5] This has profound consequences, affecting:

  • Acidity (pKa) : Twisting the carboxyl group out of the plane can disrupt resonance stabilization of the carboxylate anion, influencing the acidity.[5][6]

  • Reactivity : The accessibility of the carboxylic acid's carbonyl carbon to nucleophiles is impeded, slowing down reactions like esterification.[2][7]

  • Molecular Conformation : The degree of steric strain dictates the preferred three-dimensional shape of the molecule, which is crucial for crystal packing and drug-receptor binding.

The magnitude of the steric effect is a function of both the size of the halogen (I > Br > Cl > F) and its position relative to the carboxylic acid groups. Isomers with halogens at the 3 and 6 positions (ortho to the carboxyl groups) exhibit maximum steric hindrance, while those with halogens at the 4 and 5 positions experience significantly less.

Quantifying Steric Effects: A Multi-faceted Approach

A robust understanding of steric hindrance requires a combination of predictive computational methods and empirical experimental validation.

Computational Chemistry Insights

Theoretical calculations, such as Density Functional Theory (DFT), can provide valuable a priori insights into the geometric and energetic consequences of steric hindrance. By calculating the minimum energy conformation, we can quantify the extent to which the carboxylic acid groups are twisted.

Table 1: Illustrative Computational Data for Di-chlorinated Phthalic Acid Isomers

CompoundHalogen PositionsCOOH Dihedral Angle (°) (Illustrative)Calculated Steric Strain Energy (kcal/mol) (Illustrative)
3,6-Dichlorophthalic Acid3, 6~65-75°High
3,4-Dichlorophthalic Acid3, 4~20-30° (for C1-COOH)Moderate
4,5-Dichlorophthalic Acid4, 5~0-10°Low

Note: These values are illustrative, based on principles of steric hindrance. Actual values would be obtained from specific DFT calculations.[8][9]

The data clearly illustrates that placing the halogen atoms adjacent to the carboxylic acid groups induces a significant out-of-plane twist to alleviate steric strain.

Experimental Validation Protocols

Theoretical models must be anchored by real-world data. The following protocols are essential for characterizing and comparing steric hindrance.

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid state.[10] It provides unequivocal measurement of the dihedral angles discussed above.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth (Self-Validation Step): The ability to grow high-quality, single crystals is itself an indicator of molecular properties. Molecules with awkward shapes due to steric hindrance can be challenging to crystallize.

    • Slowly evaporate a saturated solution of the di-halogenated phthalic acid in a suitable solvent (e.g., ethanol, ethyl acetate). The choice of solvent is critical and may require screening.

  • Data Collection:

    • Mount a suitable crystal (typically <0.5 mm) on a diffractometer.

    • Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations and potential radiation damage, especially to C-halogen bonds.[11]

  • Structure Solution and Refinement:

    • Process the diffraction data to solve the phase problem and generate an electron density map.[10]

    • Build and refine the molecular model to obtain precise atomic coordinates, from which bond lengths, bond angles, and dihedral angles are determined.

NMR spectroscopy provides information on the chemical environment of nuclei. While it doesn't directly measure steric bulk, it reveals the electronic consequences of steric hindrance.[12] For example, the chemical shift of the acidic protons can be influenced by changes in intramolecular hydrogen bonding, which is affected by the geometry imposed by steric effects.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the analyte in a deuterated solvent (e.g., DMSO-d₆) containing a known internal standard (e.g., tetramethylsilane, TMS).

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Analysis: Compare the chemical shifts of the aromatic and carboxylic acid protons across the different isomers.[13][14] A significant deviation in the chemical shift for a proton in a sterically crowded isomer compared to a less crowded one can indicate a change in the local electronic environment due to geometric distortion.

The rate of a chemical reaction is highly sensitive to steric hindrance at the reaction center.[2] By measuring the rate of a probe reaction, such as acid-catalyzed esterification, we can derive a quantitative comparison of steric accessibility.[15][16][17]

Experimental Workflow: Comparative Esterification Kinetics

Caption: Workflow for kinetic analysis of esterification.

Logical Framework: From Structure to Reactivity

The relationship between halogen position, steric hindrance, and chemical properties can be summarized in a clear, logical flow.

G A Molecular Structure Halogen Position (e.g., 3,6- vs 4,5-) Halogen Size (e.g., Cl vs. Br) B Physical Effect Steric Hindrance A:f0->B:f0 determines C Geometric Consequence Increased Dihedral Angle (COOH out-of-plane) B:f0->C:f0 causes D Kinetic Consequence Reduced Reaction Rate (e.g., Esterification) B:f0->D:f0 leads to

Caption: Causality from molecular structure to reactivity.

Conclusion for the Practicing Scientist

The study of steric hindrance in di-halogenated phthalic acids is not merely an academic exercise; it has direct implications for the rational design of molecules. For drug development professionals, understanding how a halogen substituent will alter the conformation of a lead compound is critical for optimizing receptor fit. For polymer chemists, controlling the geometry of di-acid monomers can influence the properties of the resulting polyesters.

This guide has provided a framework for both understanding and experimentally quantifying these crucial steric effects. By employing a synergistic approach of computational modeling, definitive structural analysis via X-ray crystallography, and dynamic reactivity studies, researchers can gain a deep and actionable understanding of how steric hindrance governs molecular behavior.

References

  • Title: Analysis of nuclear magnetic resonance spectra of phthalic acid and its diesters Source: Chemical Papers URL: [Link]

  • Title: BMRB entry bmse000391 - Phthalic Acid Source: Biological Magnetic Resonance Bank URL: [Link]

  • Title: Steric Inhibition of Resonance: A Revision and Quantitative Estimation on the Basis of Aromatic Carboxylic Acids Source: ResearchGate URL: [Link]

  • Title: Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers Source: RSC Advances URL: [Link]

  • Title: How to measure steric hindrance Source: Quora URL: [Link]

  • Title: Phthalic acid, a versatile building block in organic-organometallic crystal engineering Source: New Journal of Chemistry URL: [Link]

  • Title: Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates Source: Journal of Organic Chemistry URL: [Link]

  • Title: Using 1H NMR, how can you distinguish between the following phthalic acid isomers? Source: Chegg URL: [Link]

  • Title: Steric Hindrance | Organic Chemistry Source: YouTube URL: [Link]

  • Title: Steric effects Source: Wikipedia URL: [Link]

  • Title: Computational Insights into the Allosteric Modulation of a Phthalate-Degrading Hydrolase by Distal Mutations Source: PMC URL: [Link]

  • Title: Sterically Hindered Aromatic Tethered Carboxylic Acids: What is the Critical Length of the Tether for Adoption of Centrosymmetric Dimer Synthon? Source: Crystal Growth & Design URL: [Link]

  • Title: Comparing acidic strength of phthalic acid isomers Source: Chemistry Stack Exchange URL: [Link]

  • Title: (PDF) Analysis of nuclear magnetic resonance spectra of phthalic acid and its diesters Source: ResearchGate URL: [Link]

  • Title: Synthesis method of 4-halogenated phthalic anhydride and derivatives thereof Source:Google Patents URL
  • Title: Computational Insights into the Allosteric Modulation of a Phthalate-Degrading Hydrolase by Distal Mutations Source: PubMed URL: [Link]

  • Title: Structures of three salts of phthalic acid; variation in crystal packing and geometry of the hydrogen phthalate ion Source: ResearchGate URL: [Link]

  • Title: Endocrine Disruption: Computational Perspectives on Human Sex Hormone-Binding Globulin and Phthalate Plasticizers Source: PLOS One URL: [Link]

  • Title: Crystallization Kinetics of Solution Grown of Leucine Phthalic Acid Single Crystals Source: Asian Journal of Chemistry URL: [Link]

  • Title: Kinetics study on esterification of phthalic anhydride and allyl alcohol Source: ResearchGate URL: [Link]

  • Title: Molecular Design and Mechanism Analysis of Phthalic Acid Ester Substitutes: Improved Biodegradability in Processes of Sewage Treatment and Soil Remediation Source: MDPI URL: [Link]

  • Title: Specific radiation damage to halogenated inhibitors and ligands in protein–ligand crystal structures Source: PMC URL: [Link]

  • Title: Phthalic acid Source: Wikipedia URL: [Link]

  • Title: The Phase Problem in X-ray Crystallography, and Its Solution Source: University of Cambridge URL: [Link]

  • Title: Methods of preparing phthalic acid derivatives Source:Google Patents URL
  • Title: Recent Developments on the Mechanism and Kinetics of Esterification Reaction Promoted by Various Catalysts Source: SciSpace URL: [Link]

  • Title: Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications Source: MDPI URL: [Link]

  • Title: Steric Hindrance (Is Like A Fat Goalie) Source: Master Organic Chemistry URL: [Link]

  • Title: Synthesis and Characterization of Some Phthalic Acid Derivatives Precursors for Phthalocyanine Chromogens Source: ResearchGate URL: [Link]

  • Title: Kinetics of the esterification of phthalic anhydride with 2-ethylhexanol. I. Sulfuric acid as a catalyst Source: ResearchGate URL: [Link]

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Comparative

A Comparative Guide to Validating the Structural Integrity of 4-Fluoro-5-iodo-phthalic Acid Downstream Products

Introduction: The Critical Role of 4-Fluoro-5-iodo-phthalic Acid in Modern Drug Discovery 4-Fluoro-5-iodo-phthalic acid is a key starting material in the synthesis of a variety of high-value molecules, most notably Poly...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of 4-Fluoro-5-iodo-phthalic Acid in Modern Drug Discovery

4-Fluoro-5-iodo-phthalic acid is a key starting material in the synthesis of a variety of high-value molecules, most notably Poly (ADP-ribose) polymerase (PARP) inhibitors.[1][2] PARP inhibitors are a class of targeted cancer therapies that have shown significant promise in treating cancers with specific DNA repair deficiencies, such as those with BRCA1/2 mutations.[3][4] The precise arrangement of the fluorine and iodine atoms on the phthalic acid backbone is crucial for the desired reactivity and the ultimate biological activity of the final drug substance. Therefore, rigorous validation of the structural integrity of its downstream products is a non-negotiable aspect of the drug development process, ensuring both safety and efficacy.

This guide provides a comparative analysis of the primary analytical techniques used to confirm the chemical structure of molecules derived from 4-fluoro-5-iodo-phthalic acid. We will delve into the principles, practical applications, and data interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights to guide experimental design and ensure the highest level of scientific integrity.

The Analytical Triad: A Multi-faceted Approach to Structural Validation

No single analytical technique can provide a complete picture of a molecule's structure. A robust validation strategy relies on the synergistic use of multiple orthogonal methods. The "Analytical Triad" of NMR, MS, and X-ray Crystallography offers a comprehensive approach to confirming the identity, purity, and three-dimensional arrangement of atoms in a molecule.

Workflow for Structural Validation of 4-Fluoro-5-iodo-phthalic Acid Derivatives

Structural_Validation_Workflow cluster_Synthesis Synthesis & Purification cluster_Analysis Structural Analysis Start 4-Fluoro-5-iodo-phthalic acid Reaction Downstream Reaction (e.g., amidation, cyclization) Start->Reaction Purification Purification (e.g., chromatography, recrystallization) Reaction->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Initial Structure & Purity MS Mass Spectrometry (EI, ESI) Purification->MS Molecular Weight & Fragmentation XRay X-ray Crystallography (Single Crystal) NMR->XRay Confirm Connectivity MS->XRay Confirm Molecular Formula Final Validated Structure XRay->Final

Caption: A typical workflow for the synthesis and structural validation of downstream products from 4-fluoro-5-iodo-phthalic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[5] It provides detailed information about the chemical environment of individual atoms, allowing for the mapping of the carbon-hydrogen framework and the identification of neighboring atoms. For derivatives of 4-fluoro-5-iodo-phthalic acid, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

Causality Behind Experimental Choices in NMR:
  • ¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. The distinct aromatic protons on the phthalic acid ring will show characteristic splitting patterns and chemical shifts influenced by the electron-withdrawing effects of the fluorine, iodine, and carboxylic acid groups.

  • ¹³C NMR: Reveals the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons are highly sensitive to the substituents, providing key data for confirming the substitution pattern.

  • ¹⁹F NMR: This is particularly crucial for fluorinated compounds.[6] Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making it highly sensitive for NMR experiments.[5][7] The ¹⁹F chemical shift is extremely sensitive to the electronic environment, providing a clear signature of the fluorine's position. Furthermore, coupling between ¹⁹F and neighboring ¹H or ¹³C nuclei provides definitive evidence of their proximity.[8][9]

Experimental Protocol: 1D and 2D NMR Analysis

Objective: To confirm the covalent structure of a purified downstream product.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters to note are the chemical shifts (δ), integration values, and coupling constants (J).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This provides the chemical shifts of all unique carbon atoms.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. The chemical shift of the fluorine resonance is a critical piece of data.

  • 2D NMR (COSY & HSQC/HMBC): If the structure is complex or ambiguous, acquire 2D NMR spectra.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, establishing which protons are neighbors.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the molecular framework.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[10] It provides the molecular weight of the compound, which is a fundamental piece of information for confirming its identity. Furthermore, the fragmentation pattern can offer valuable clues about the molecule's structure.

Causality Behind Experimental Choices in MS:
  • Ionization Technique:

    • Electron Ionization (EI): A "hard" ionization technique that leads to extensive fragmentation.[10] This can be useful for creating a characteristic "fingerprint" of the molecule but may not always show the molecular ion peak.

    • Electrospray Ionization (ESI): A "soft" ionization technique that typically results in a prominent molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) with minimal fragmentation. This is often the preferred method for confirming the molecular weight.

  • Isotopic Pattern: The presence of iodine (¹²⁷I, 100% abundance) and the potential for other halogens introduced downstream will influence the isotopic pattern of the molecular ion and fragment peaks. For instance, compounds with bromine will show characteristic M and M+2 peaks of nearly equal intensity, while chlorine-containing compounds will have an M to M+2 ratio of approximately 3:1.[11]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the exact mass and elemental composition of the downstream product.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion and Ionization: Infuse the sample directly into the mass spectrometer using an ESI source.

  • Mass Analysis: Acquire the mass spectrum in high-resolution mode. This allows for the determination of the exact mass to several decimal places.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Use the exact mass to calculate the elemental composition. This provides strong evidence for the molecular formula.

    • Analyze any significant fragment ions to corroborate the proposed structure.

X-ray Crystallography: The Definitive 3D Structure

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a molecule.[12][13] It provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and stereochemistry.[14][15] For complex molecules or when absolute stereochemistry needs to be determined, X-ray crystallography is unparalleled.

Causality Behind Experimental Choices in Crystallography:
  • Crystal Quality: The primary prerequisite for a successful X-ray crystallography experiment is a high-quality single crystal. Growing suitable crystals can be a significant challenge and often requires screening various solvents and crystallization conditions.

  • Data Collection and Refinement: The diffraction data is used to generate an electron density map, which is then interpreted to build a model of the molecule.[16] The quality of the final structure is assessed by parameters such as the R-factor.

Experimental Protocol: Single-Crystal X-ray Diffraction

Objective: To obtain an unequivocal three-dimensional structure of the downstream product.

Methodology:

  • Crystallization: Grow single crystals of the purified compound. This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting and Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. This involves determining the unit cell parameters, space group, and the positions of all atoms in the asymmetric unit.

  • Structure Validation: The final refined structure should be validated to ensure its chemical and crystallographic reasonability.

Comparative Analysis of Analytical Techniques

FeatureNMR SpectroscopyMass SpectrometryX-ray Crystallography
Principle Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field.Measures the mass-to-charge ratio of ionized molecules.[10]Measures the diffraction of X-rays by a crystalline solid.[13]
Sample Phase SolutionGas/SolutionSolid (single crystal)
Information Provided Connectivity, chemical environment, stereochemistry (relative)Molecular weight, elemental composition, fragmentation patternAbsolute 3D structure, bond lengths, bond angles, stereochemistry (absolute)
Strengths Excellent for determining covalent structure, non-destructive.High sensitivity, provides exact mass and formula.Unambiguous structural determination.[12]
Limitations Can be difficult to interpret for very complex molecules, requires soluble samples.Does not provide information on connectivity or stereochemistry.Requires a high-quality single crystal, which can be difficult to obtain.[14]

Conclusion: An Integrated Approach for Unwavering Confidence

The structural validation of downstream products of 4-fluoro-5-iodo-phthalic acid is a critical component of drug development, directly impacting the safety and efficacy of potential new medicines. While each of the discussed analytical techniques provides invaluable information, a truly robust and trustworthy validation is achieved through their integrated application. NMR spectroscopy provides the initial and detailed map of the molecule's covalent framework. Mass spectrometry confirms the molecular weight and elemental composition, adding a layer of certainty. Finally, when a definitive three-dimensional structure is required, X-ray crystallography offers the ultimate and unambiguous answer. By employing this multi-pronged approach, researchers can proceed with confidence in the structural integrity of their synthesized molecules, paving the way for successful downstream applications in drug discovery and beyond.

References

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Safety & Regulatory Compliance

Safety

4-Fluoro-5-iodo-phthalic acid proper disposal procedures

4-Fluoro-5-iodo-phthalic Acid: Comprehensive Laboratory Disposal and Safety Protocol Executive Summary The disposal of 4-Fluoro-5-iodo-phthalic acid requires strict adherence to halogenated organic waste protocols. Becau...

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Author: BenchChem Technical Support Team. Date: April 2026

4-Fluoro-5-iodo-phthalic Acid: Comprehensive Laboratory Disposal and Safety Protocol

Executive Summary

The disposal of 4-Fluoro-5-iodo-phthalic acid requires strict adherence to halogenated organic waste protocols. Because this molecule features an aromatic dicarboxylic acid backbone substituted with both fluorine and iodine, it presents unique end-of-life logistical challenges. Improper disposal—such as drain disposal or mixing with non-halogenated solvents—not only violates environmental regulations but can severely damage standard waste processing infrastructure and exponentially increase institutional disposal costs[1][2]. This guide provides a self-validating, step-by-step operational plan for the safe segregation, containment, and disposal of this compound.

Chemical Profile & Hazard Causality

To manage a chemical safely, personnel must understand the causality behind its waste classification. 4-Fluoro-5-iodo-phthalic acid is classified strictly as a Halogenated Organic Waste due to the following mechanistic reasons:

  • Incineration Dynamics & Acid Gas Generation: The primary method for destroying halogenated organic compounds is high-temperature incineration[3]. The carbon-fluorine (C-F) bond is exceptionally strong and requires temperatures exceeding 1000°C to achieve complete thermal destruction[4].

  • Corrosive Byproducts: When the C-F and C-I bonds are broken during incineration, they generate highly toxic and corrosive hydrofluoric acid (HF) and hydrogen iodide (HI) gases[3][4].

  • Infrastructure Requirements: Because of these corrosive off-gases, this waste must be routed to specialized incinerators equipped with alkaline acid gas scrubbers[3]. Mixing 4-Fluoro-5-iodo-phthalic acid with non-halogenated waste (like standard acetone or ethanol) ruins the entire waste drum for standard solvent recovery (fuels blending), forcing the entire volume to be processed at a higher cost in a specialized facility[1][2].

Waste Stream Classification & Containment

Accurate segregation at the point of generation is the most critical step in the disposal lifecycle. Summarized below are the quantitative and categorical parameters for managing different waste streams associated with this compound.

Waste StreamComposition & ContaminantsContainer SpecificationMandatory Labeling Requirements
Solid Waste Unused 4-Fluoro-5-iodo-phthalic acid powder, contaminated weigh boats, pipette tips, and PPE[5].High-density polyethylene (HDPE) wide-mouth jar or heavy-duty sealable plastic bag[6]."Hazardous Waste: Halogenated Organic Solid", list full chemical name[7][8].
Liquid Waste Organic reaction mother liquors, solvent rinses (e.g., DCM, EtOAc) containing the dissolved compound[9].Dedicated HDPE or PTFE-lined solvent carboy. Must be vapor-tight[9][10]."Hazardous Waste: Halogenated Organic Liquid", list all solvents and the compound[5][11].
Aqueous Waste Quenched aqueous layers or neutralized solutions containing the ionized phthalate[11].Dedicated aqueous waste carboy. Do not mix with organic solvents[11][12]."Hazardous Waste: Aqueous Halogenated", list full chemical name and pH[11].

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system: each step includes a verification check to ensure the integrity of the waste stream before proceeding to the next phase.

Phase 1: Point-of-Generation Collection

  • Segregation Verification: Before discarding any material, verify that the receiving container is designated exclusively for halogenated waste. Never combine this waste with non-halogenated solvents, heavy metals, or strong acids/bases[2][11].

  • Solid Transfer: Using a clean, non-sparking spatula, transfer any unreacted solid into the "Halogenated Organic Solid" container. Do not leave contaminated weigh boats on the benchtop; place them directly into the solid waste bin to prevent aerosolization[5].

  • Liquid Transfer: Pour reaction liquors through a funnel into the "Halogenated Organic Liquid" carboy.

  • Seal Integrity: Immediately after addition, seal the cap tightly. The container must remain "vapor tight" and "spill proof" at all times when not actively receiving waste[2][9].

Phase 2: Satellite Accumulation Area (SAA) Management

  • Secondary Containment: Store all halogenated waste containers in a chemically resistant secondary containment tray (e.g., a polypropylene tub) to capture potential leaks[10].

  • Incompatibility Check: Ensure the SAA for this halogenated waste is physically separated from incompatible chemicals, particularly strong bases, alkali metals, and strong oxidizing agents, which could cause heat or pressure generation if accidentally mixed[10].

  • Capacity Monitoring: Monitor liquid waste containers daily. Never fill containers beyond 90% capacity. The remaining 10% headspace is required to safely accommodate vapor expansion[6].

Phase 3: EHS Transfer and Final Disposition

  • Pickup Request: Once the container reaches 90% capacity, immediately submit a hazardous waste collection request to your institutional Environmental Health and Safety (EHS) department[6].

  • Chain of Custody: EHS will consolidate the waste and transfer it to a licensed hazardous waste facility capable of handling fluorinated and iodinated organics via high-temperature incineration with off-gas scrubbing[3][13].

Spill Management & Decontamination Protocol

Because 4-Fluoro-5-iodo-phthalic acid is a halogenated aromatic compound, uncontrolled dust inhalation or skin contact poses significant health risks.

  • Evacuate and Isolate: For minor benchtop spills, restrict access to the affected workspace. For major spills, evacuate the immediate area and contact EHS immediately[10][14].

  • PPE Donning: The responder must wear double nitrile or Viton gloves, chemical splash goggles, and a fully buttoned lab coat[10].

  • Containment (Solid Spill): Crucial Causality: Do not sweep dry powder, as the mechanical action creates hazardous, inhalable aerosols. Gently cover the spilled 4-Fluoro-5-iodo-phthalic acid with damp absorbent paper or an inert material like sand[5].

  • Containment (Liquid Spill): Apply an inert chemical absorbent pad or vermiculite, starting from the perimeter of the spill and working inward to prevent spreading[5][9].

  • Collection: Use a non-sparking scoop to transfer the absorbed material into a heavy-duty plastic bag. Seal and label it as "Halogenated Organic Solid Waste"[7].

  • Decontamination: Wash the affected surface with a mild soap and water solution, followed by a final wipe-down with a compatible solvent (e.g., ethanol). Dispose of all cleaning materials in the halogenated solid waste bin[14].

Disposal Workflow Visualization

G Start 4-Fluoro-5-iodo-phthalic acid Waste Generated Decision Physical State? Start->Decision Solid Solid Waste (Powder, PPE) Decision->Solid Solid Liquid Liquid Waste (Solutions, Rinses) Decision->Liquid Liquid SolidBin Halogenated Solid Waste Container Solid->SolidBin LiquidBin Halogenated Liquid Waste Container Liquid->LiquidBin EHS EHS Collection & Consolidation SolidBin->EHS LiquidBin->EHS Incineration High-Temp Incineration with HF/HI Scrubbing EHS->Incineration

Workflow for the segregation and high-temperature incineration of halogenated organic waste.

References

  • Oregon State University Environmental Health and Safety. "Hazardous Waste Reduction." 1

  • Washington State University Environmental Health & Safety. "Standard Operating Procedure: Halogenated Solvents." 10

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